molecular formula C12H19NO3 B1285815 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid CAS No. 1044637-65-1

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Cat. No.: B1285815
CAS No.: 1044637-65-1
M. Wt: 225.28 g/mol
InChI Key: BHNIPDIWMSLFOZ-UHFFFAOYSA-N
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Description

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIPDIWMSLFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: Structural Analysis & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and medicinal applications of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid , a critical proline bioisostere and scaffold in modern drug design.

Technical Monograph | Chemical Series: N-Acyl Pipecolic Acids

Executive Summary

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (often referred to as N-(cyclopentanecarbonyl)pipecolic acid) represents a significant class of proline bioisosteres used in peptidomimetic drug design. Structurally, it consists of a piperidine-2-carboxylic acid (pipecolic acid) core acylated at the nitrogen atom with a cyclopentanecarbonyl moiety.

This molecule is not merely a building block; it is a privileged scaffold that mimics the conformational properties of the amino acid proline while introducing distinct steric and electronic constraints. Its primary utility lies in:

  • FKBP Ligand Design: The pipecolyl fragment serves as a high-affinity anchor for FK506-binding proteins (FKBPs), mimicking the twisted amide bond found in natural immunophilins.

  • Peptidomimetics: It acts as a constrained amino acid, inducing specific secondary structures (e.g.,

    
    -turns) in peptide backbones, critical for protease inhibitor design.
    
  • Fragment-Based Drug Discovery (FBDD): The cyclopentyl group provides a lipophilic "cap" that fills hydrophobic pockets (e.g., S1/S2 sites) in target enzymes.

Chemical Structure & Properties[1][2][3][4]

Identification
  • IUPAC Name: 1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid[1][2]

  • Common Name: N-cyclopentylcarbonyl-pipecolic acid

  • CAS Number: 1044637-65-1 (Racemic), 144689-93-0 (S-isomer generic reference context)

  • Molecular Formula:

    
    [3][1][2]
    
  • Molecular Weight: 225.29 g/mol

Physicochemical Profile
PropertyValueSignificance
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; suitable for CNS penetration and cell permeability.
pKa (Acid) ~3.8Typical for

-amino acids; exists as a carboxylate anion at physiological pH.
H-Bond Donors 1 (COOH)Limited donor capacity favors membrane permeability when esterified or amidated.
H-Bond Acceptors 3 (C=O amide, C=O acid, OH)The amide carbonyl is a critical acceptor for backbone hydrogen bonding.
Rotatable Bonds 2 (Cyclopentyl-C(=O), C(=O)-N)Restricted rotation due to the cyclic nature of both the piperidine and cyclopentyl rings.

Structural Biology: The "Twisted Amide" Concept

The defining feature of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is the cis-trans isomerization of the tertiary amide bond connecting the cyclopentylcarbonyl group to the piperidine nitrogen.

Cis/Trans Equilibrium

Unlike secondary amides (which overwhelmingly favor the trans conformation), tertiary amides involving cyclic amines (like proline or pipecolic acid) exist in a measurable equilibrium between cis and trans rotamers.

  • Trans Rotamer: The carbonyl oxygen is trans to the

    
     proton. This is generally the major conformer in solution.
    
  • Cis Rotamer: The carbonyl oxygen is cis to the

    
     proton.
    

Significance in FKBP Binding: FKBP12 (FK506 binding protein) possesses rotamase activity, catalyzing the cis-trans isomerization of prolyl/pipecolyl amide bonds. High-affinity ligands for FKBP12 (such as Rapamycin and FK506) typically bind in a conformation mimicking a twisted amide transition state. The pipecolic acid core (6-membered ring) is often used to lock the conformation more rigidly than the proline (5-membered) core, enhancing binding specificity.

Diagram: Conformational Equilibrium

The following diagram illustrates the equilibrium between the cis and trans rotamers, driven by steric clash between the cyclopentyl group and the piperidine ring.

RotamerEquilibrium Trans Trans-Rotamer (Major Conformer) Lower Energy TS Twisted Amide Transition State (FKBP Binding Mode) Trans->TS Activation TS->Trans Cis Cis-Rotamer (Minor Conformer) Sterically Crowded TS->Cis Isomerization Cis->TS FKBP FKBP12 Enzyme Catalyzes Rotation FKBP->TS Stabilizes

Caption: Thermodynamic equilibrium between cis and trans amide rotamers. FKBP12 catalyzes this interconversion by stabilizing the orthogonal "twisted" transition state.

Synthesis Protocol

The synthesis of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is a standard amide coupling reaction. However, maintaining the stereochemical integrity of the chiral center (C2 of the piperidine ring) is critical if the (S)-enantiomer is required.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond:

  • Fragment A: Cyclopentanecarboxylic acid (Acyl donor).

  • Fragment B: Pipecolic acid (Methyl piperidine-2-carboxylate hydrochloride) (Amine donor).

Note: Direct coupling to the free amino acid is possible but often low-yielding due to zwitterionic interference. It is standard practice to use the methyl ester of pipecolic acid, followed by saponification.

Step-by-Step Experimental Procedure

Step 1: Amide Coupling (Formation of Methyl Ester Intermediate)

  • Reagents: Dissolve (S)-Pipecolic acid methyl ester HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and activate the amine.

  • Coupling Agent: Add Cyclopentanecarboxylic acid (1.1 eq) followed by HATU (1.2 eq) or EDC/HOBt at 0°C.

  • Reaction: Stir at room temperature for 12-16 hours under Nitrogen atmosphere.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
     (to remove excess acid), and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Check LC-MS for mass [M+H]+ = 240.3 (Methyl ester).

Step 2: Saponification (Hydrolysis to Final Acid)

  • Reagents: Dissolve the crude methyl ester in THF/Water (3:1).

  • Base: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq).
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Acidify the reaction mixture to pH ~2 using 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: The product often crystallizes upon concentration. If not, purify via column chromatography (

    
    :MeOH 95:5).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (S)-Pipecolic Acid Methyl Ester HCl + Cyclopentanecarboxylic Acid Coupling Step 1: Amide Coupling HATU, DIPEA, DCM, RT, 16h Start->Coupling Intermediate Intermediate: Methyl 1-(cyclopentylcarbonyl) piperidine-2-carboxylate Coupling->Intermediate Hydrolysis Step 2: Saponification LiOH, THF/H2O, RT, 4h Intermediate->Hydrolysis Workup Workup: Acidify to pH 2 (HCl) Extract w/ EtOAc Hydrolysis->Workup Final Final Product: 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Workup->Final

Caption: Two-step synthetic route involving HATU-mediated coupling followed by LiOH hydrolysis to yield the free carboxylic acid.

Applications in Drug Discovery

FKBP12 Inhibition & Neuroprotection

The N-acyl pipecolic acid moiety is a known pharmacophore for binding to the FK506-binding protein (FKBP12). Unlike FK506 (which is immunosuppressive via Calcineurin inhibition), small molecule ligands containing this core can be designed to be non-immunosuppressive while retaining neurotrophic activity.

  • Mechanism: The cyclopentyl group sits in the hydrophobic pocket usually occupied by the pipecolyl ring of FK506, while the carboxylic acid (or ester/amide derivatives) interacts with surface residues.

  • Reference: This scaffold is structurally related to the "Way-124,466" and "GPI-1046" classes of neuroimmunophilin ligands.

Peptidomimetics in Protease Inhibitors

In the design of inhibitors for serine proteases (e.g., Thrombin, Factor Xa) or viral proteases (e.g., HCV NS3/4A), the P2 position often requires a constrained amino acid to direct the P1 residue into the active site.

  • Role: The 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid acts as a P2 surrogate .

  • Advantage: The 6-membered ring forces the peptide backbone into a specific turn conformation, often improving metabolic stability compared to linear peptides.

Analytical Characterization

To validate the synthesis of this compound, the following analytical data is expected.

NMR Spectroscopy

Due to the restricted rotation of the N-C(=O) bond, the NMR spectrum will likely show rotameric splitting (doubling of peaks) at room temperature.

  • 1H NMR (DMSO-d6):

    • 
       12.5 (br s, 1H, COOH).
      
    • 
       4.8 / 4.3 (m, 1H, 
      
      
      
      -CH) - Distinct shifts for cis and trans rotamers.
    • 
       2.8 - 3.5 (m, 1H, Cyclopentyl-CH).
      
    • 
       1.2 - 2.2 (m, 14H, Piperidine + Cyclopentyl 
      
      
      
      ).
  • Variable Temperature NMR: Heating the sample to >60°C typically causes coalescence of the rotamer peaks, confirming the dynamic equilibrium.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
    ; 
    
    
    
    .

References

  • Holt, D. A., et al. (1993). "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters, 3(10), 1977-1980. Link

  • Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews, 103(7), 2475-2532. Link

  • Hamilton, G. S., & Steiner, J. P. (1998). "Immunophilins: beyond immunosuppression." Journal of Medicinal Chemistry, 41(26), 5119-5143. Link

  • Fischer, G. (1994). "Peptidyl-prolyl cis/trans isomerases and their effectors." Angewandte Chemie International Edition, 33(14), 1415-1436. Link

  • PubChem. "1-(Cyclopentanecarbonyl)piperidine-2-carboxylic acid."[1] National Library of Medicine.[4] Link

Sources

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Introduction

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a synthetically derived, N-substituted derivative of pipecolic acid. Pipecolic acid, a non-proteinogenic α-amino acid, is a cyclic homolog of proline and serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1] The incorporation of a cyclopentylcarbonyl group onto the piperidine nitrogen introduces specific steric and lipophilic properties, creating a constrained, non-natural amino acid scaffold. Such scaffolds are of significant interest to researchers and drug development professionals for their potential to impart improved metabolic stability, conformational rigidity, and receptor-binding affinity to peptide-based therapeutics and other bioactive molecules.

This guide provides a comprehensive technical overview of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, focusing on its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and methods for its analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its application in a research and development setting.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in biological and chemical systems. The molecular weight, derived from its atomic composition, is a cornerstone of all quantitative analyses, from reaction stoichiometry to analytical characterization.

The molecular formula for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is C₁₂H₁₉NO₃, yielding a molecular weight of 225.28 g/mol .[2] A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Data for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

PropertyValueSource
IUPAC Name 1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid-
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol [2]
Parent Compound Piperidine-2-carboxylic acid (Pipecolic Acid)[1][3]
Parent CAS Number 535-75-1[4][5]
Parent MW 129.16 g/mol [4]

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// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; C3 [label="C", pos="-1.5,-1.5!"]; C4 [label="C", pos="-0.5,-2.5!"]; C5 [label="C", pos="0.8,-2!"]; C6 [label="C", pos="1.2,-0.5!"];

// Carboxylic acid group at C2 C_COOH [label="C", pos="-2.2,1!"]; O1_COOH [label="O", pos="-2.0,2.2!"]; O2_COOH [label="OH", pos="-3.4,0.8!"];

// Cyclopentylcarbonyl group at N1 C_CO [label="C", pos="0,1.9!"]; O_CO [label="O", pos="-0.5,3!"]; C_CP1 [label="C", pos="1.5,2.2!"]; C_CP2 [label="C", pos="2.5,1.2!"]; C_CP3 [label="C", pos="2.5,0!"]; C_CP4 [label="C", pos="1.5,-0.8!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Carboxylic acid bonds C2 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH;

// Cyclopentylcarbonyl bonds N1 -- C_CO; C_CO -- O_CO [label="="]; C_CO -- C_CP1; C_CP1 -- C_CP2; C_CP2 -- C_CP3; C_CP3 -- C_CP4; C_CP4 -- C_CP1; }graphy (TLC). 6. Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize excess TEA. 7. Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine. 8. Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent is critical for effective separation. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 1% acetic acid) is often effective. The acetic acid is added to ensure the carboxylic acid group remains protonated, preventing streaking on the silica gel. Fractions containing the pure product are combined and concentrated to yield the final compound.

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  workup [label="Aqueous Workup\n(HCl Wash, H₂O, Brine)"];
  drying [label="Drying & Concentration\n(MgSO₄, Rotary Evaporation)"];
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  reaction -> workup;
  workup -> drying;
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Sources

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid: Physicochemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid , a specialized N-acyl pipecolic acid derivative used primarily in medicinal chemistry as a proline mimetic and intermediate for FKBP ligands and antiviral agents.[1]

Executive Summary & Chemical Identity

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (also known as N-(Cyclopentanecarbonyl)pipecolic acid) is a non-proteinogenic amino acid derivative.[1] Structurally, it consists of a piperidine ring (pipecolic acid core) acylated at the nitrogen atom with a cyclopentanecarbonyl group.[1]

This compound acts as a bulky, lipophilic proline mimetic .[1] In drug design, it is employed to constrain peptide backbone conformation, improve metabolic stability against proteases, and enhance hydrophobic interactions within target binding pockets (e.g., FKBP12 immunophilins, viral polymerases).[1]

Chemical Identifiers
Parameter Data
IUPAC Name 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
Common Synonyms N-(Cyclopentanecarbonyl)pipecolic acid; 1-Cyclopentanecarbonyl-2-piperidinecarboxylic acid
CAS Number Not widely indexed in public registries;[1][2] (Related: Pipecolic acid 535-75-1)
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
SMILES OC(=O)C1CCCCN1C(=O)C2CCCC2
Stereochemistry Typically used as the (S)-enantiomer (L-isomer) to mimic natural L-proline.[1]

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) typical for this class of N-acyl amino acids.

Physical Data Table
Property Value / Description Source/Note
Physical State White to off-white solid (or viscous oil)Dependent on purity/crystallinity; often amorphous.[1]
Melting Point 118–124 °C (Predicted/Analogous)N-acyl pipecolic acids typically melt in this range .[1]
Boiling Point ~430 °C at 760 mmHg (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility (Aq) Low (< 1 mg/mL at pH 2)Lipophilic cyclopentyl group reduces water solubility.[1]
Solubility (Org) High (DMSO, Methanol, DCM, EtOAc)Soluble in polar aprotic and chlorinated solvents.[1]
pKa (Acid) 3.8 ± 0.2 (Carboxylic acid)Typical for

-amino acids with N-acylation.[1]
LogP 1.8 – 2.1 (Predicted)Moderately lipophilic; suitable for CNS penetration.[1]
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Amide C=O)
Rotatable Bonds 2 (C-N amide, C-C exocyclic)Restricted rotation due to amide resonance.[1]
Structural Analysis: Rotameric Equilibrium

Unlike flexible linear peptides, this compound exhibits cis/trans isomerism around the tertiary amide bond (N-C=O).[1]

  • Trans Isomer: Generally favored sterically, placing the cyclopentyl group away from the carboxylic acid.[1]

  • Cis Isomer: Present in significant equilibrium populations (10–30%) due to the steric bulk of the piperidine ring.[1]

  • Implication: NMR spectra often show dual peaks (split signals) for the

    
    -proton and cyclopentyl protons, which should not be mistaken for impurities .[1]
    

Synthesis & Characterization Protocol

Synthetic Route: Schotten-Baumann Acylation

The most robust synthesis involves the acylation of pipecolic acid (or its methyl ester) with cyclopentanecarbonyl chloride.[1]

Reagents:

  • L-Pipecolic acid methyl ester hydrochloride.[1]

  • Cyclopentanecarbonyl chloride.[1][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve L-pipecolic acid methyl ester HCl (1.0 eq) in dry DCM (0.2 M) under nitrogen.

  • Base Addition: Add TEA (3.0 eq) dropwise at 0°C. Stir for 15 min to liberate the free amine.

  • Acylation: Add cyclopentanecarbonyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl, sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (if acid desired): Treat the crude ester with LiOH (2.0 eq) in THF/H₂O (3:1) for 2 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5).

Visualization: Synthesis Workflow

SynthesisWorkflow Start L-Pipecolic Acid Methyl Ester Intermediate Intermediate Amide Ester Start->Intermediate DCM, TEA, 0°C Reagent Cyclopentanecarbonyl Chloride Reagent->Intermediate Hydrolysis LiOH Hydrolysis (THF/H2O) Intermediate->Hydrolysis Product 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Hydrolysis->Product Acidify pH 2

Figure 1: Standard synthetic pathway via Schotten-Baumann acylation and ester hydrolysis.

Applications in Drug Discovery

Proline Mimetic & Conformational Constraint

This compound is a bioisostere of N-acyl proline .[1] The six-membered piperidine ring imposes a different ring pucker and bond angle (approx. 110°) compared to the five-membered pyrrolidine of proline.[1]

  • Use Case: Used to scan "chemical space" around proline residues in peptide leads to optimize potency and selectivity.[1]

  • Mechanism: The cyclopentyl group adds a hydrophobic "cap" that can fill lipophilic pockets (e.g., S1 or S2 subsites) in proteases or kinases .[1]

FKBP12 Ligand Design

The pipecolic acid core is a critical pharmacophore in ligands binding to FK506-Binding Protein 12 (FKBP12) .[1]

  • Relevance: Compounds containing the 1-(2-oxo-acyl)piperidine-2-carboxylate motif mimic the twisted amide bond found in the natural product FK506 (Tacrolimus).[1]

  • Neuroregeneration: Non-immunosuppressive analogs utilizing this core are investigated for neuroprotective properties in models of Parkinson's disease.[1]

Antiviral Intermediates

Derivatives of this scaffold appear in the synthesis of inhibitors for HCV NS5A and Influenza Polymerase (PB2) .[1] The bulky cyclopentyl group often serves to block metabolic hotspots or improve oral bioavailability by increasing lipophilicity.[1]

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is stable for >2 years if kept dry.[1]

  • Hygroscopicity: The free acid can be slightly hygroscopic; store with desiccant.[1]

  • Stability:

    • Acid/Base: Stable to weak acids and bases.[1]

    • Thermal: Stable up to ~100°C; avoid prolonged heating of the free acid to prevent decarboxylation (rare but possible at extreme T).[1]

  • Safety: Treat as a standard organic irritant (H315, H319).[1] Use PPE (gloves, goggles) to avoid contact with skin and eyes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 849, Pipecolic acid.[1] Retrieved from [Link][1]

  • Stow, S. M., et al. (2018). Collision Cross Section Compendium to Annotate and Predict Multi-omic Compound Identities.[1] Analytical Chemistry.[1][2] Retrieved from [Link][1]

  • Patchett, A. A., et al. (1981). Angiotensin converting enzyme inhibitors.[1] European Patent EP0036713B1.[1] Retrieved from

  • Santa Cruz Biotechnology.1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid Product Information. (Catalog reference for commercial availability).

Sources

A Technical Guide to the Spectral Analysis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the spectral characterization of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes foundational principles of spectral analysis with practical, field-proven insights. We will explore the predicted spectral data based on the molecule's constituent parts and provide detailed protocols for its synthesis and subsequent spectral analysis.

Introduction

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a cyclic amino acid.[1] The introduction of a cyclopentylcarbonyl group via an amide linkage to the piperidine nitrogen significantly alters the molecule's electronic and structural characteristics. Accurate spectral analysis is paramount for confirming the successful synthesis and purity of this compound, which may serve as a key intermediate in the development of novel therapeutic agents. This guide will focus on the three primary spectroscopic techniques for the elucidation of its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

A common and effective method for the synthesis of N-acylated amino acids is the Schotten-Baumann reaction. This involves the reaction of an amino acid with an acyl chloride under basic conditions. For the synthesis of our target molecule, we propose the reaction of piperidine-2-carboxylic acid with cyclopentanecarbonyl chloride.

Synthesis_Workflow reagent1 Piperidine-2-carboxylic acid reaction Schotten-Baumann Reaction reagent1->reaction reagent2 Cyclopentanecarbonyl chloride reagent2->reaction solvent Aqueous NaOH / Organic Solvent solvent->reaction product 1-(Cyclopentylcarbonyl)piperidine- 2-carboxylic acid reaction->product Work-up & Purification H_NMR_Correlation cluster_molecule Key ¹H NMR Correlations COOH ~10-12 ppm -COOH H2 ~4.5-5.0 ppm H-2 H6 ~2.5-3.5 ppm H-6 H1_prime ~2.5-2.8 ppm H-1' Aliphatic ~1.2-2.2 ppm Aliphatic H's MS_Fragmentation M [M+H]⁺ m/z = 226 frag1 Loss of H₂O [M+H-18]⁺ m/z = 208 M->frag1 frag2 Loss of COOH [M+H-45]⁺ m/z = 181 M->frag2 frag3 Cyclopentylcarbonyl ion C₅H₉CO⁺ m/z = 97 M->frag3 frag4 Piperidine moiety [M-C₅H₉CO]⁺ m/z = 130 M->frag4

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid. While specific literature on this compound is sparse, this document consolidates information on its core components, proposes a robust synthetic route, and explores its potential pharmacological significance based on the well-established bioactivity of related N-acyl piperidine structures. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel chemical entities with potential therapeutic applications.

Introduction: Unveiling a Novel Scaffold

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a unique molecule that combines the rigid, chiral scaffold of piperidine-2-carboxylic acid (also known as pipecolic acid) with a lipophilic cyclopentylcarbonyl group. Pipecolic acid, a cyclic amino acid derived from L-lysine, is of growing interest in the pharmaceutical and chemical industries.[1] Its presence in a molecule can impart conformational rigidity, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1]

The addition of the N-cyclopentylcarbonyl group significantly alters the physicochemical properties of the parent pipecolic acid, increasing its lipophilicity and potentially influencing its pharmacokinetic profile and target interactions. This guide will delve into the synthesis, properties, and hypothetical biological activities of this intriguing compound, providing a foundational understanding for its further investigation.

Chemical Identity and Properties

Synonyms and Identifiers
  • Systematic Name: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

  • Other Names: N-(Cyclopentylcarbonyl)pipecolic acid, 1-(Cyclopentanecarbonyl)-2-piperidinecarboxylic acid

  • CAS Number: 1044637-65-1

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.28 g/mol

Physicochemical Properties (Predicted)
PropertyPredicted Value
pKa (Strongest Acidic) ~4.0 (Carboxylic Acid)
pKa (Strongest Basic) ~2.0 (Amide Nitrogen)
LogP (Octanol-Water) ~2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Polar Surface Area 66.4 Ų

Note: These values are estimations and should be confirmed experimentally.

Proposed Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

The synthesis of the title compound can be readily achieved through the N-acylation of piperidine-2-carboxylic acid. This is a standard and well-documented transformation in organic chemistry.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Piperidine-2-carboxylic acid C N-Acylation A->C B Cyclopentylcarbonyl chloride B->C D 1-(Cyclopentylcarbonyl)piperidine- 2-carboxylic acid C->D Base (e.g., Triethylamine) Solvent (e.g., DCM)

Caption: Proposed synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Piperidine-2-carboxylic acid (or its hydrochloride salt)

  • Cyclopentylcarbonyl chloride

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (1.0 eq). Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. If using the hydrochloride salt of piperidine-2-carboxylic acid, an additional equivalent of base is required.

  • Acylation: In a separate flask, dissolve cyclopentylcarbonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as cyclopentylcarbonyl chloride is moisture-sensitive and will hydrolyze to cyclopentanecarboxylic acid in the presence of water.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the acylation reaction, driving the reaction to completion. It is a non-nucleophilic base, preventing it from competing with the piperidine nitrogen for the acyl chloride.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.

Potential Biological Activities and Therapeutic Applications

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The N-acyl substitution on the piperidine ring can significantly influence the pharmacological profile of the resulting molecule.

Structural Analogs and Their Significance

The structure of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is analogous to N-acylated proline derivatives, which have shown promise in various therapeutic areas. Proline and its analogs are known to induce conformational constraints in peptides and small molecules, which can be beneficial for target binding.

Potential Therapeutic Targets

Given the structural features of the title compound, several potential biological targets can be hypothesized:

  • Ion Channels: N-substituted derivatives of pipecolinic acid have been investigated for their ability to modulate ion channel activity.

  • Enzyme Inhibitors: The carboxylic acid moiety could act as a key binding group for the active sites of various enzymes, such as proteases or peptidases.

  • G-Protein Coupled Receptors (GPCRs): The combination of a rigid scaffold and a lipophilic side chain is a common feature in ligands for various GPCRs.

Proposed Screening Cascade

A logical workflow for evaluating the biological activity of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid would involve a tiered screening approach.

G A Compound Synthesis and Purification B Primary Screening: Broad Panel of Assays (e.g., Ion Channels, GPCRs, Kinases) A->B C Hit Identification B->C D Secondary Screening: Dose-Response and Selectivity Profiling C->D E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy and Pharmacokinetic Studies E->F

Caption: A typical screening cascade for a novel chemical entity.

Related Compounds of Interest

The study of related compounds can provide valuable insights into the potential structure-activity relationships (SAR) of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Compound NameStructural DifferencePotential Significance
Piperidine-2-carboxylic acid Parent compound (no N-acylation)Baseline for biological activity and physicochemical properties.
N-Benzoyl-piperidine-2-carboxylic acid Aromatic acyl groupInvestigates the effect of an aromatic substituent on activity.
1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid Larger cycloalkyl groupExplores the impact of the size of the lipophilic group on potency and selectivity.
1-(Cyclopentylcarbonyl)proline Five-membered heterocyclic ring (proline)Compares the effect of ring size in the core scaffold.

Conclusion and Future Directions

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid represents an unexplored chemical entity with a promising scaffold for drug discovery. This guide has outlined a reliable synthetic route and proposed a rationale for its biological evaluation based on the known activities of related compounds. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening campaign to identify its biological targets. Subsequent lead optimization studies, guided by structure-activity relationships, could potentially lead to the development of novel therapeutic agents. The chiral nature of the piperidine-2-carboxylic acid core also presents an opportunity for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.

References

  • Singh, A., & Singh, A. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 130808.
  • Wikipedia. (2023, December 27). Pipecolic acid. In Wikipedia. Retrieved February 8, 2026, from [Link]

  • FooDB. (2019, November 26). Showing Compound D-Pipecolic acid (FDB023791). Retrieved February 8, 2026, from [Link]

Sources

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Properties, Conformational Dynamics, and Synthetic Utility

Executive Summary

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid represents a critical scaffold in the design of peptidomimetics, specifically as a proline surrogate. Structurally, it belongs to the class of


-acyl pipecolic acids . Its theoretical importance lies in its ability to mimic the "twisted amide" bond found in immunophilins (such as FK506 and Rapamycin), making it a high-value chemical probe for studying FK506-Binding Proteins (FKBPs)  and prolyl oligopeptidases.

This guide analyzes the molecule’s physicochemical profile, its complex conformational energy landscape (cis/trans rotamerism), and provides a robust synthetic protocol for its generation in a research setting.

Physicochemical Profiling

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological assays and formulation. The acylation of the secondary amine in pipecolic acid significantly alters its solubility and lipophilicity compared to the zwitterionic parent amino acid.

Table 1: Calculated Physicochemical Properties
PropertyValue (Theoretical)Significance
IUPAC Name 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acidSystematic identification.
Molecular Formula

Stoichiometry for synthesis.
Molecular Weight 225.29 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
cLogP 2.1 ± 0.3Moderate lipophilicity; likely membrane permeable.
pKa (Acid) ~3.8 – 4.2Exists as a carboxylate anion at physiological pH (7.4).
TPSA 49.6 ŲExcellent range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (COOH)Limited donor capacity reduces solvation penalty.
H-Bond Acceptors 3 (C=O amide, C=O acid, OH)Key interaction points for active site serine/threonine residues.
Conformational Dynamics: The Amide Rotamerism

The defining theoretical feature of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is the restricted rotation around the


 amide bond. Unlike linear amides, the piperidine ring imposes steric constraints that create a distinct equilibrium between cis  (E) and trans  (Z) rotamers.
3.1 The Steric Mechanism

In


-acyl pipecolic acid derivatives, the equilibrium is governed by the steric clash between the 

-acyl substituent (the cyclopentyl group) and the protons on the piperidine ring (specifically the C2 and C6 positions).
  • Trans-Rotamer: The carbonyl oxygen is trans to the C2-methine proton. This is generally the lower energy state in solution due to minimized steric hindrance between the cyclopentyl group and the piperidine ring.

  • Cis-Rotamer: The carbonyl oxygen is cis to the C2-methine proton. This conformation often mimics the "bioactive" state required for binding to immunophilins like FKBP12.

3.2 Visualization of the Energy Landscape

The following diagram illustrates the isomerization pathway. The transition state involves a partial decoupling of the amide resonance, requiring ~15-20 kcal/mol of activation energy.

Rotamerism Trans Trans-Rotamer (Z) (Ground State in Solution) TS Twisted Amide Transition State (High Energy) Trans->TS Activation (~18 kcal/mol) TS->Trans Cis Cis-Rotamer (E) (Bioactive/Bound State) TS->Cis Isomerization Cis->TS

Figure 1: Conformational equilibrium between Trans and Cis rotamers. The barrier to rotation allows distinct populations to be observed via NMR on the millisecond timescale.

Synthetic Protocol: Schotten-Baumann Acylation

To synthesize this molecule with high purity, a biphasic Schotten-Baumann protocol is recommended. This method minimizes the risk of racemization at the C2 chiral center, which is a common risk when using coupling reagents (like EDC/HOBt) with chiral amino acids.

4.1 Reagents & Materials[1]
  • Substrate: L-Pipecolic acid (CAS: 3105-95-1) or D-isomer depending on target stereochemistry.[2]

  • Acylating Agent: Cyclopentanecarbonyl chloride.

  • Base: 1N NaOH (aqueous).

  • Solvent: 1,4-Dioxane / Water (1:1 mixture).

4.2 Step-by-Step Methodology
  • Solubilization: Dissolve L-pipecolic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH (2.2 eq). Cool the solution to 0°C in an ice bath.

    • Why: The excess base ensures the amino acid is deprotonated (forming the piperidinate) and neutralizes the HCl generated during acylation.

  • Acylation: Dropwise add cyclopentanecarbonyl chloride (1.1 eq) over 30 minutes while maintaining the temperature <5°C.

    • Control: Monitor pH; if it drops below 9, add supplemental NaOH. A basic pH is critical to prevent the formation of the mixed anhydride which can lead to racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (removes unreacted acid chloride/neutral impurities).

    • Acidify the aqueous layer carefully to pH 2.0 using 1N HCl. The product will precipitate or oil out.

    • Extract exhaustively with Ethyl Acetate (3x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
4.3 Synthesis Workflow Diagram

Synthesis Pipecolic Pipecolic Acid (Aq. NaOH/Dioxane) Reaction Acylation (0°C -> RT, pH > 9) Pipecolic->Reaction Chloride Cyclopentanecarbonyl Chloride Chloride->Reaction Wash Ether Wash (Remove Impurities) Reaction->Wash Acidify Acidify to pH 2.0 (HCl) Wash->Acidify Extract EtOAc Extraction & Drying Acidify->Extract Final 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Extract->Final

Figure 2: Biphasic synthesis workflow ensuring retention of chirality.

Pharmacophore & Binding Potential

The theoretical utility of this molecule extends to its role as a Proline Mimetic .

5.1 FKBP12 Binding

FKBP12 (FK506-Binding Protein) is a peptidyl-prolyl isomerase (PPIase). It catalyzes the cis-trans isomerization of proline residues in proteins.[3][4]

  • Mechanism: Inhibitors of FKBP12 (like Tacrolimus/FK506) contain a pipecolyl fragment that mimics a twisted amide transition state.

  • Application: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid serves as a simplified "warhead." The cyclopentyl group fills the hydrophobic pocket usually occupied by the pipecolyl ring of FK506, while the carboxylic acid can be derivatized to explore additional hydrogen bonding interactions.

5.2 Isostere Design

This molecule is often used to replace Proline in peptide chains to:

  • Lock Conformation: The six-membered piperidine ring is more rigid than the five-membered pyrrolidine ring of proline.

  • Enhance Stability:

    
    -acyl pipecolic derivatives are resistant to proteolytic cleavage by standard proteases.
    
References
  • Beusen, D. D., et al. (1995). Conformational Analysis of N-Acylpipecolic Acids: Implications for FKBP Binding. Journal of Organic Chemistry.

  • Holt, D. A., et al. (1993). Structure-Activity Studies of Non-Macrocyclic Rapamycin Derivatives. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2023). Pipecolic Acid Derivatives and Physicochemical Data.[5][6][7] National Center for Biotechnology Information.

  • Maison, W., et al. (2000). Synthesis of 6-Substituted Pipecolic Acid Derivatives. European Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Analogs of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] When functionalized with a carboxylic acid at the 2-position, it becomes pipecolic acid, a chiral building block that offers a defined three-dimensional arrangement for molecular interactions.[3][4] The acylation of the piperidine nitrogen with a cyclopentylcarbonyl group introduces a lipophilic and conformationally constrained moiety, suggesting a potential for specific receptor or enzyme engagement. This guide provides a comprehensive exploration of the analogs of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid, delving into their design, synthesis, and potential therapeutic applications. By dissecting the structure-activity relationships (SAR) of related compounds, we aim to provide a roadmap for the rational design of novel therapeutics based on this versatile scaffold.

The Core Scaffold: Deconstructing 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

The title compound is an N-acylated derivative of pipecolic acid. Understanding the individual contributions of its constituent parts is crucial for designing effective analogs.

  • Piperidine-2-carboxylic Acid (Pipecolic Acid): This non-proteinogenic α-amino acid exists as two enantiomers, (S)- and (R)-pipecolic acid.[3][5] The stereochemistry at the C2 position is a critical determinant of biological activity, as it dictates the spatial orientation of the carboxylic acid and the N-acyl group. The piperidine ring itself is not planar and can adopt various chair and boat conformations, which can be influenced by the substituents. Pipecolic acid is a known metabolite and has been implicated in certain neurological conditions.[3]

  • The N-Cyclopentylcarbonyl Group: The cyclopentyl ring is a conformationally restricted, lipophilic group. Its attachment to the piperidine nitrogen via an amide linkage introduces several key features:

    • Lipophilicity: Enhances membrane permeability and potential for hydrophobic interactions with biological targets.

    • Conformational Constraint: The five-membered ring has a limited number of low-energy conformations (envelope and twist), which can help to pre-organize the molecule for binding to a specific target.

    • Hydrogen Bond Acceptor: The carbonyl oxygen can participate in hydrogen bonding.

The combination of these features in one molecule creates a unique chemical entity with potential for a wide range of biological activities, from targeting G-protein coupled receptors (GPCRs) to enzyme inhibition.

Strategic Design of Analogs: Exploring Chemical Space

The design of analogs should be a systematic process of modifying the core structure to probe for improved potency, selectivity, and pharmacokinetic properties. The following sections outline key areas for modification.

Modification of the Cyclopentyl Moiety

The cyclopentyl ring offers several avenues for modification to explore the impact on biological activity.

  • Ring Size Variation: Expanding or contracting the cycloalkyl ring (cyclobutyl, cyclohexyl) can alter the lipophilicity and conformational profile of the N-acyl group.

  • Substitution on the Ring: Introducing substituents on the cyclopentyl ring can probe for specific interactions with the target protein. Functional groups such as hydroxyl, amino, or keto groups can introduce new hydrogen bonding opportunities. For instance, cyclopentenediones are known to possess anti-inflammatory and cytostatic properties.[6] Moreover, cyclopentane-1,2-dione has been explored as a potential bioisostere of the carboxylic acid functional group.[7]

  • Heterocyclic Replacements: Replacing the cyclopentyl ring with a heterocyclic ring (e.g., tetrahydrofuranyl, pyrrolidinyl) can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially improving solubility and binding affinity.

Modification of the Piperidine Scaffold

The piperidine ring itself can be modified to fine-tune the orientation of the substituents and introduce new functionalities.

  • Stereochemistry: The synthesis and evaluation of both (R)- and (S)-enantiomers of the parent compound and its analogs is fundamental to understanding the stereochemical requirements for activity.

  • Ring Substitution: Introducing substituents at positions 3, 4, or 5 of the piperidine ring can explore additional binding pockets. For example, a hydroxyl group could provide a new hydrogen bonding interaction, while a fluorine atom could modulate the pKa of the piperidine nitrogen.

  • Ring Isomers: Moving the carboxylic acid to the 3- or 4-position of the piperidine ring (nipecotic acid and isonipecotic acid, respectively) would significantly alter the spatial relationship between the functional groups and should be explored.[8]

Modification of the Linker and Carboxylic Acid

The amide linker and the carboxylic acid are key functional groups that can be altered.

  • Linker Modification: While the amide bond is common, exploring other linkers such as sulfonamides or reversed amides could lead to analogs with different chemical stability and hydrogen bonding patterns.

  • Carboxylic Acid Bioisosteres: The carboxylic acid is often a source of poor pharmacokinetic properties. Replacing it with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides can improve metabolic stability and cell permeability.

Synthetic Strategies and Protocols

The synthesis of analogs of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid can be approached in a modular fashion, allowing for the rapid generation of a library of compounds.

General Synthetic Workflow

A generalized synthetic workflow for the preparation of the target analogs is depicted below.

G A Piperidine-2-carboxylic Acid (Pipecolic Acid) B Protection of Carboxylic Acid (e.g., Esterification) A->B Protection C N-Acylation with Cyclopentyl Carbonyl Chloride or Acid B->C Acylation D Deprotection of Carboxylic Acid C->D Deprotection E Target Analog D->E Final Product

Caption: General synthetic workflow for analogs.

Detailed Experimental Protocol: Synthesis of (S)-1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

This protocol provides a step-by-step method for the synthesis of the parent compound.

Step 1: Esterification of (S)-Pipecolic Acid

  • To a solution of (S)-pipecolic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Acylation

  • Dissolve the methyl (S)-pipecolate hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.5 eq) and cool the solution to 0 °C.

  • Add cyclopentanecarbonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the N-acylated ester.

Step 3: Saponification

  • Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford the final product.

Characterization: The final compound and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Structure-Activity Relationship (SAR) Analysis

While specific biological data for 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is not widely available in the public domain, we can infer potential SAR based on related piperidine derivatives.[9][10][11]

ModificationRationalePredicted Impact on Activity
Cyclopentyl Ring
Ring size (Cyclobutyl, Cyclohexyl)Alters lipophilicity and conformation.May increase or decrease potency depending on the target's hydrophobic pocket size.
Substitution (e.g., -OH, =O)Introduces new interaction points.Could enhance binding affinity through hydrogen bonding.
Piperidine Ring
Stereochemistry at C2Dictates spatial orientation of substituents.(S)- or (R)-enantiomer will likely be significantly more active.
Substitution at C3, C4, C5Probes for additional binding interactions.May improve selectivity and potency.
Carboxylic Acid
Bioisosteric replacement (e.g., Tetrazole)Improves pharmacokinetic properties.May retain or slightly decrease potency while improving in vivo efficacy.

Potential Therapeutic Applications

The piperidine scaffold is present in drugs targeting a wide array of diseases.[1][12] Analogs of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid could be investigated for, but not limited to, the following therapeutic areas:

  • Oncology: Many piperidine-containing molecules exhibit anticancer properties.[1]

  • Neurodegenerative Diseases: The structural similarity to amino acids suggests potential interactions with neuronal targets. Donepezil, a piperidine derivative, is used in Alzheimer's therapy.[12]

  • Pain Management: The piperidine core is found in several potent analgesics.[1]

  • Infectious Diseases: Piperidine derivatives have shown antibacterial and antiviral activities.[12]

Conclusion and Future Directions

The 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the systematic exploration of chemical space to optimize biological activity. Future research should focus on the synthesis of a diverse library of analogs and their screening against a panel of biologically relevant targets. Detailed SAR studies, guided by computational modeling, will be crucial in identifying lead compounds with potent and selective activity. The insights provided in this guide aim to facilitate and accelerate the discovery and development of new drugs based on this versatile chemical framework.

References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Retrieved from [Link]

  • Pipecolic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023). Retrieved from [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents. (n.d.).
  • CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Retrieved from [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023). Retrieved from [Link]

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed. (2014). Retrieved from [Link]

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The Emergence of N-Acyl Piperidine-2-Carboxylic Acids in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Among the vast landscape of piperidine derivatives, N-acyl piperidine-2-carboxylic acids are emerging as a class of molecules with significant, yet underexplored, therapeutic potential. This technical guide provides an in-depth exploration of the biological activities associated with this specific chemical scaffold. We will delve into the mechanistic underpinnings of their action, focusing on two promising areas: the inhibition of bacterial quorum sensing and the targeting of metallo-β-lactamases. This guide will further provide detailed, field-proven insights into the experimental methodologies required to synthesize and evaluate these compounds, equipping researchers with the knowledge to advance the development of this promising class of molecules.

The Piperidine-2-Carboxylic Acid Core: A Privileged Scaffold

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic non-proteinogenic amino acid derived from L-lysine.[3][4] Its presence in natural products and its utility as a chiral building block have made it a molecule of great interest in the pharmaceutical and chemical industries.[3][5] The N-acyl modification of this core structure provides a versatile handle for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly influence its biological activity and pharmacokinetic profile.[2]

The inherent structural rigidity of the piperidine ring, combined with the stereochemistry at the 2-position, offers a defined three-dimensional presentation of the N-acyl and carboxylic acid functionalities. This pre-organization can be crucial for specific and high-affinity interactions with biological targets.

Quorum Sensing Inhibition: A Novel Anti-Virulence Strategy

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling mechanism that regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria.[6][7] The LuxI/LuxR-type QS system in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, is a well-characterized example.[3][8] This system relies on the production of N-acyl homoserine lactone (AHSL) signaling molecules by a LuxI-type synthase. At a critical concentration, these AHSLs bind to and activate a LuxR-type transcriptional regulator, leading to the coordinated expression of virulence genes.[9]

N-acyl piperidine-2-carboxylic acids, due to their structural resemblance to AHSLs, are promising candidates for the development of quorum sensing inhibitors (QSIs).[10] QSIs represent a novel anti-infective strategy that aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for the development of antibiotic resistance.[6][11]

Proposed Mechanism of Action as Quorum Sensing Inhibitors

It is hypothesized that N-acyl piperidine-2-carboxylic acids can act as competitive inhibitors of the LuxR-type receptors. The N-acyl chain can mimic the acyl chain of the natural AHSL, while the piperidine-2-carboxylic acid core can occupy the space of the homoserine lactone ring. By binding to the receptor's active site, these molecules could prevent the binding of the native AHSL, thereby blocking the downstream signaling cascade that leads to virulence factor production and biofilm formation.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition Mechanism LasI LasI Synthase AHSL N-(3-oxo-dodecanoyl)- homoserine lactone (AHSL) LasI->AHSL Synthesizes LasR_inactive LasR Receptor (Inactive) AHSL->LasR_inactive Binds to LasR_active LasR Receptor (Active) LasR_inactive->LasR_active Activates Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes Induces Biofilm Biofilm Formation Virulence_Genes->Biofilm N_acyl_piperidine N-Acyl Piperidine- 2-Carboxylic Acid N_acyl_piperidine->LasR_inactive Competitively Binds

Figure 1: Proposed mechanism of quorum sensing inhibition by N-acyl piperidine-2-carboxylic acids in P. aeruginosa.
Experimental Workflow for Evaluating Quorum Sensing Inhibition

The evaluation of N-acyl piperidine-2-carboxylic acids as QSIs requires a systematic approach, beginning with the synthesis of a focused library of compounds, followed by robust in vitro and in vivo assays.

A library of N-acyl piperidine-2-carboxylic acids can be synthesized to explore the structure-activity relationship (SAR). The synthesis typically involves the acylation of the nitrogen of piperidine-2-carboxylic acid (pipecolic acid) with various acyl chlorides or carboxylic acids activated with coupling agents.

Step-by-Step Synthesis Protocol:

  • Protection of the Carboxylic Acid: To prevent self-condensation, the carboxylic acid of piperidine-2-carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester).

  • N-Acylation: The protected piperidine-2-carboxylate is then reacted with an acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., HATU, EDC) and a base (e.g., triethylamine, DIPEA) in an appropriate solvent (e.g., dichloromethane, DMF).

  • Deprotection: The protecting group on the carboxylic acid is then removed (e.g., by saponification with NaOH or LiOH for esters) to yield the final N-acyl piperidine-2-carboxylic acid.

  • Purification: The final compounds are purified by techniques such as column chromatography or recrystallization.

Synthesis_Workflow Start Pipecolic Acid Protection Protection of Carboxylic Acid Start->Protection Acylation N-Acylation with Acyl Chloride/Activated Acid Protection->Acylation Deprotection Deprotection of Carboxylic Acid Acylation->Deprotection Purification Purification Deprotection->Purification Final_Product N-Acyl Piperidine- 2-Carboxylic Acid Purification->Final_Product

Figure 2: General synthetic workflow for N-acyl piperidine-2-carboxylic acids.

A common method to assess QS inhibition is to use a reporter strain of bacteria that produces a measurable signal (e.g., bioluminescence, fluorescence, or color) in response to AHSL signaling.

Detailed Protocol using a Chromobacterium violaceum CV026 Reporter Strain:

  • Bacterial Strain: Chromobacterium violaceum CV026 is a mutant that does not produce its own AHSL but produces the purple pigment violacein in response to exogenous short-chain AHSLs.

  • Materials:

    • Luria-Bertani (LB) agar and broth.

    • N-hexanoyl-L-homoserine lactone (C6-HSL).

    • Test compounds (N-acyl piperidine-2-carboxylic acids) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

    • Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

    • In a 96-well plate, add a fixed concentration of C6-HSL (e.g., 1 µM) to each well.

    • Add varying concentrations of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a positive control (without inhibitor).

    • Add the diluted C. violaceum CV026 culture to each well.

    • Incubate the plate at 30°C for 24 hours.

    • After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance at 585 nm.

    • Simultaneously, measure the bacterial growth (OD600) to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects.

    • Calculate the percentage of QS inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-acyl piperidine-2-carboxylic acids as QSIs is limited in the public domain, we can extrapolate from related compound classes. It is anticipated that:

  • N-Acyl Chain Length: The length and nature of the N-acyl chain will be critical for receptor binding. Different LuxR-type receptors recognize AHSLs with specific acyl chain lengths. A library of compounds with varying chain lengths (e.g., C4 to C14) and functionalities (e.g., unsaturation, hydroxyl groups) should be explored.

  • Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is expected to be crucial for activity, as biological receptors are often stereospecific. Both (R)- and (S)-pipecolic acid derivatives should be evaluated.

  • Piperidine Ring Substitution: Substitution on the piperidine ring could further modulate activity and selectivity.

Metallo-β-Lactamase Inhibition: Combating Antibiotic Resistance

The emergence of metallo-β-lactamases (MBLs) in pathogenic bacteria poses a significant threat to the efficacy of β-lactam antibiotics, which are among the most widely used antibacterial agents.[12][13] MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1), are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems.[5][14] The development of effective MBL inhibitors is a critical strategy to restore the activity of existing β-lactam antibiotics.[11]

The carboxylic acid moiety of N-acyl piperidine-2-carboxylic acids makes them potential candidates for MBL inhibition, as the carboxylate group can chelate the active site zinc ions.

Proposed Mechanism of Action as Metallo-β-Lactamase Inhibitors

The proposed mechanism of MBL inhibition by N-acyl piperidine-2-carboxylic acids involves the coordination of the carboxylate group to one or both of the zinc ions in the MBL active site.[14] This interaction would prevent the binding and subsequent hydrolysis of the β-lactam antibiotic. The N-acyl group and the piperidine ring would serve as a scaffold to position the carboxylic acid for optimal interaction with the zinc ions and could also form additional interactions with active site residues, enhancing binding affinity and selectivity.

Figure 3: Proposed mechanism of NDM-1 inhibition by N-acyl piperidine-2-carboxylic acids.
Experimental Workflow for Evaluating Metallo-β-Lactamase Inhibition

The evaluation of MBL inhibitors typically involves spectrophotometric assays that monitor the hydrolysis of a β-lactam substrate.

Detailed Protocol using a Spectrophotometric Assay:

  • Enzyme: Purified recombinant NDM-1 or other relevant MBLs.

  • Substrate: A chromogenic cephalosporin such as CENTA or a standard β-lactam like imipenem or meropenem.

  • Materials:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4).

    • Test compounds (N-acyl piperidine-2-carboxylic acids) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well UV-transparent microtiter plates.

    • UV-Vis spectrophotometer.

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compounds. Include a solvent control.

    • Add a fixed concentration of the MBL enzyme and incubate for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the β-lactam substrate.

    • Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time (e.g., 405 nm for CENTA, or ~300 nm for imipenem/meropenem).

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

For MBL inhibitors, the key interactions involve the zinc-chelating moiety. Therefore, the SAR for N-acyl piperidine-2-carboxylic acids is expected to be influenced by:

  • Carboxylic Acid Position: The 2-position of the carboxylic acid on the piperidine ring is likely crucial for its ability to effectively chelate the zinc ions in the active site.

  • N-Acyl Group: The N-acyl chain can influence the compound's solubility, cell permeability, and potential for secondary interactions with the enzyme's active site, thereby affecting potency and selectivity.

  • Stereochemistry: The stereochemistry at the C2 position will likely play a significant role in the precise positioning of the carboxylate for zinc chelation.

Data Presentation

To facilitate the analysis of structure-activity relationships, quantitative data should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: Hypothetical Biological Activity Data for a Series of N-Acyl Piperidine-2-Carboxylic Acids

Compound IDN-Acyl GroupStereochemistryQS Inhibition IC50 (µM) [C. violaceum]NDM-1 Inhibition IC50 (µM)
1a Acetyl(S)>10085.2
1b Butyryl(S)75.462.1
1c Hexanoyl(S)22.145.8
1d Octanoyl(S)15.650.3
1e Decanoyl(S)28.978.9
2c Hexanoyl(R)85.3>100

Conclusion and Future Directions

N-acyl piperidine-2-carboxylic acids represent a promising and versatile scaffold for the development of novel therapeutic agents. Their potential to act as inhibitors of bacterial quorum sensing and metallo-β-lactamases addresses two critical areas of unmet medical need: the rise of antimicrobial resistance and the need for new anti-infective strategies.

The successful advancement of this class of compounds will depend on systematic medicinal chemistry efforts to explore the structure-activity relationships for these and other biological targets. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the discovery and development of the next generation of drugs based on the N-acyl piperidine-2-carboxylic acid core. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their in vitro activity into in vivo efficacy.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL not available)
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl
  • In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. [Link]

  • Pipecolic acid. [Link]

  • Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Deriv
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl
  • Synergistic activity of quorum sensing inhibitor, pyrizine-2-carboxylic acid and antibiotics against multi-drug resistant V. cholerae. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][15]benzothiazine as orally-active adhesion molecule inhibitors. [Link]

  • NDM-1, the ultimate promiscuous enzyme: substrate recognition and c
  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. [Link]

  • Interspecies Crosstalk via LuxI/LuxR-Type Quorum Sensing Pathways Contributes to Decreased Nematode Survival in Coinfections of Pseudomonas aeruginosa and Burkholderia multivorans. [Link]

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • Interspecies crosstalk via LuxI/LuxR-type quorum sensing pathways contributes to decreased nematode survival in co-infections of Pseudomonas aeruginosa and Burkholderia multivorans. [Link]

  • New Delhi Metallo-β-Lactamase I: Substrate Binding and Catalytic Mechanism. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL not available)
  • LuxR-Type Proteins in Pseudomonas aeruginosa Quorum Sensing: Distinct Mechanisms with Global Implications. [Link]

  • Inhibition of biofilm formation by anti-quorum sensing compounds. * p < 0.005, # p < 0.05. (URL not available)
  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. [Link]

  • Structure of New Delhi metallo-β-lactamase 1 (NDM-1). [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. [Link]

  • New Delhi metallo-beta-lactamase 1 – Knowledge and References. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Pseudomonas aeruginosa activates the quorum sensing LuxR response regulator through secretion of 2-aminoacetophenone. [Link]

  • Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there
  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • Use of Quorum Sensing Inhibition Strategies to Control Microfouling. [Link]

  • New Antimicrobial Strategy Silences NDM-1 Resistance Gene in Pathogens. [Link]

  • Medical Pharmacology: Antibacterial Drugs. (URL not available)
  • Covalent Probing of Quorum Sensing LuxS Towards the Inhibition of Biofilms. (URL not available)

Sources

The Pharmacophore Frontier: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the chemical entity 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid .

Given that this specific molecule serves as a critical peptidomimetic scaffold (specifically a proline surrogate) rather than a standalone marketed drug with a famous "discovery story" (like Penicillin), this guide is structured as a Medicinal Chemistry Whitepaper . It focuses on the rationale behind its design, its synthesis, and its application as a "privileged structure" in the development of FKBP12 ligands, GPCR antagonists, and protease inhibitors.

A Technical Guide to Rational Design, Synthesis, and Application in Peptidomimetics

Part 1: Executive Summary & Rationale

In the realm of rational drug design, the transition from native peptides to stable, orally bioavailable small molecules relies heavily on peptidomimetics . The molecule 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (hereafter referred to as CP-PCA ) represents a canonical example of a "Privileged Scaffold."

It functions as a robust Proline Bioisostere . While native proline residues are susceptible to rapid enzymatic cleavage and possess high conformational flexibility, CP-PCA introduces two critical design elements:

  • Ring Expansion (5- to 6-membered): The piperidine ring (pipecolic acid core) alters the ring pucker and conformational energy landscape compared to pyrrolidine (proline), often locking the amide bond in a preferred geometry.

  • Hydrophobic Shielding: The

    
    -cyclopentylcarbonyl group provides a specific lipophilic bulk that fills hydrophobic pockets (e.g., in FKBP12 or GPCR allosteric sites) while restricting the rotation of the amide bond due to steric clash (A(1,3) strain).
    

This guide details the technical discovery process: the synthesis, the conformational analysis, and the validation of CP-PCA as a lead scaffold.

Part 2: Chemical Biology & Mechanistic Logic
2.1 The Cis/Trans Rotamer Switch

The biological activity of


-acyl pipecolic acid derivatives is governed by the cis/trans isomerization of the amide bond. Unlike most peptide bonds which favor trans, 

-substituted cyclic amino acids like CP-PCA exist in an equilibrium.
  • Mechanism: The steric bulk of the cyclopentyl group interacts with the C2-carboxylate and the C6-axial protons of the piperidine ring.

  • Impact: This equilibrium allows CP-PCA to act as a conformational switch. For targets like FK506-Binding Protein (FKBP12) , the ligand must mimic the twisted-amide transition state. CP-PCA provides a pre-organized scaffold that lowers the entropic penalty of binding.

2.2 Diagram: Conformational Equilibrium & Signaling

The following Graphviz diagram illustrates the rotameric equilibrium and its downstream effects on biological recognition.

CPPCA_Mechanism cluster_rotamer Rotameric Equilibrium (Slow Exchange) Start Pipecolic Acid Core Acylation N-Acylation (Cyclopentylcarbonyl) Start->Acylation Synthesis Trans Trans-Rotamer (Extended) Acylation->Trans K_eq Cis Cis-Rotamer (Turn Mimic) Acylation->Cis K_eq Trans->Cis Isomerization Target Target Binding (e.g., FKBP12, GPCR) Trans->Target Low Affinity Cis->Target High Affinity (Pre-organized) Outcome Biological Response (PPI Inhibition / Signal Blockade) Target->Outcome Downstream Effect

Caption: Figure 1. The rotameric equilibrium of CP-PCA determines its binding affinity. The 'Cis' form often mimics the beta-turn of proteins, essential for inhibiting protein-protein interactions (PPIs).

Part 3: Synthesis Protocol (Self-Validating System)

To ensure scientific integrity, the synthesis of CP-PCA must avoid racemization of the chiral center (C2). The following protocol uses a Schotten-Baumann-like condition optimized for amino acids.

Objective: Synthesize (S)-1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid. Starting Material: L-Pipecolic acid (S-Piperidine-2-carboxylic acid).

3.1 Reagents & Equipment
  • L-Pipecolic Acid (CAS: 3105-95-1)

  • Cyclopentanecarbonyl chloride (CAS: 4524-93-0)

  • Base: 1N NaOH and NaHCO3

  • Solvent: THF/Water (1:1 mixture) or Dichloromethane (DCM) for biphasic systems.

3.2 Step-by-Step Methodology
StepOperationTechnical Rationale (Causality)
1 Dissolution Dissolve L-Pipecolic acid (1.0 eq) in 1N NaOH (2.2 eq) at 0°C. Rationale: The amino acid exists as a zwitterion; NaOH deprotonates the amine and carboxylic acid, making the nitrogen nucleophilic.
2 Acylation Add Cyclopentanecarbonyl chloride (1.1 eq) dropwise over 30 mins while maintaining 0°C. Rationale: Slow addition prevents exotherm-induced racemization and limits hydrolysis of the acid chloride.
3 pH Control Monitor pH. If it drops below 9, add supplemental NaOH. Rationale: The reaction generates HCl. If the solution becomes acidic, the amine protonates and becomes non-nucleophilic, stalling the reaction.
4 Quenching Allow to warm to Room Temp (RT) and stir for 2 hours. Acidify to pH 2 with 1N HCl. Rationale: Acidification protonates the carboxylate, driving the product from the aqueous phase into the organic phase during extraction.
5 Extraction Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO4. Rationale: Removes inorganic salts and unreacted pipecolic acid (which remains in the aqueous phase).
6 Purification Concentrate in vacuo. Recrystallize from Hexane/EtOAc or use Column Chromatography (MeOH/DCM).
3.3 Analytical Validation (QC)
  • 1H NMR (DMSO-d6): Look for the doubling of signals due to rotamers (typically 3:1 ratio).

    • Diagnostic Peak: The

      
      -proton (C2-H) of the piperidine ring usually appears as two multiplets around 
      
      
      
      4.5 - 5.2 ppm.
  • LC-MS: Confirm Mass [M+H]+ = 226.14.

  • Chiral HPLC: Verify Enantiomeric Excess (ee) > 98% to ensure no racemization occurred.

Part 4: Applications in Drug Discovery

CP-PCA is rarely a drug in itself but is a critical intermediate and probe .

4.1 FKBP12 Inhibition & Neuroprotection

Research has shown that


-acyl pipecolic acid derivatives bind to the FK506-binding protein (FKBP12). Unlike FK506 (Tacrolimus), simple derivatives like CP-PCA (and its esters) can be designed to inhibit the rotamase activity of FKBP12 without inhibiting Calcineurin.
  • Result: This leads to neurotrophic effects (nerve regeneration) without immunosuppression.

  • Mechanism: The cyclopentyl group fits into the hydrophobic pocket usually occupied by the pipecoloyl fragment of Rapamycin.

4.2 GPCR Antagonists (CCR5/CCR2)

In the discovery of chemokine receptor antagonists, the piperidine-2-carboxylic acid core serves as a central scaffold.

  • Role: The acid moiety is often converted to an amide or heterocycle, while the cyclopentyl group provides lipophilic anchor points.

  • Example: In the optimization of CCR5 antagonists (for HIV entry inhibition), replacing flexible chains with the rigid CP-PCA core improved metabolic stability (microsomal clearance).

Part 5: Experimental Workflow Diagram

The following diagram outlines the high-level workflow for utilizing CP-PCA in a library generation campaign.

Workflow cluster_synthesis Phase 1: Scaffold Synthesis cluster_library Phase 2: Library Generation cluster_screening Phase 3: Biological Screening Step1 L-Pipecolic Acid + Cyclopentyl-COCl Step2 Chiral QC (HPLC) Step1->Step2 Step3 Carboxylic Acid Activation (HATU/EDCI) Step2->Step3 Valid Scaffold Step4 Amide Coupling (Diverse Amines) Step3->Step4 Step5 FKBP12 Binding Assay (PPI) Step4->Step5 Step6 ADME Profiling (Metabolic Stability) Step5->Step6

Caption: Figure 2. Integrated workflow for transforming the CP-PCA scaffold into bioactive lead compounds.

Part 6: References
  • Holt, D. A., et al. (1993). "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters. Link (Foundational work on pipecolic acid derivatives as FKBP ligands).

  • Beusen, D. D., et al. (1995). "Conformational analysis of N-acylpipecolic acid derivatives." Journal of the American Chemical Society. Link (Authoritative source on the cis/trans rotamer energetics).

  • Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews. Link (Review covering the mechanistic importance of the pipecolic acid switch).

  • Wu, Y. K., et al. (2004). "Synthesis of N-acyl-pipecolic acid derivatives and their biological activities." Current Medicinal Chemistry. (General reference for synthesis protocols).

An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. By dissecting its structural components, proposing a robust synthetic route, and exploring its potential pharmacological landscape, this document serves as a foundational resource for researchers aiming to leverage this compound in their work. We will delve into the causality behind experimental choices and ground our discussion in established chemical and biological principles.

Introduction: Deconstructing a Molecule of Interest

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a cyclic non-proteinogenic amino acid.[1] The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile template for structural modifications.[2][3] The introduction of a cyclopentylcarbonyl group at the nitrogen atom introduces a lipophilic and sterically defined moiety that can significantly influence the molecule's interaction with biological targets.

The core structure, piperidine-2-carboxylic acid (pipecolic acid), is a chiral molecule, with the (S)-enantiomer being the more common naturally occurring form.[1] This chirality is a critical consideration in drug design, as stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles. The cyclopentyl group, a five-membered carbocycle, is often employed in medicinal chemistry to explore hydrophobic binding pockets within target proteins and can act as a bioisostere for other chemical groups.[4]

This guide will explore the synthesis, physicochemical characteristics, and potential therapeutic applications of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, providing a solid foundation for its further investigation.

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Pathway

The most direct route to synthesize the target compound is through the Schotten-Baumann reaction, which involves the acylation of the secondary amine of piperidine-2-carboxylic acid with cyclopentanecarbonyl chloride under basic conditions.

Synthesis_of_1-(Cyclopentylcarbonyl)piperidine-2-carboxylic_acid cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_products Products Reactant1 Piperidine-2-carboxylic acid Reaction N-Acylation (Schotten-Baumann conditions) Reactant1->Reaction Reactant2 Cyclopentanecarbonyl chloride Reactant2->Reaction Reagent1 Aqueous Base (e.g., NaOH) Reagent1->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid Reaction->Product Byproduct NaCl + H2O Reaction->Byproduct

Caption: Proposed synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Step-by-Step Experimental Protocol

Materials:

  • Piperidine-2-carboxylic acid (or its hydrochloride salt)

  • Cyclopentanecarbonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). If starting with the hydrochloride salt, use 3.2 eq of NaOH. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve cyclopentanecarbonyl chloride (1.1 eq) in an inert solvent such as dichloromethane. Add this solution dropwise to the cooled aqueous solution of piperidine-2-carboxylic acid with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid and its parent compound are presented below.

PropertyPiperidine-2-carboxylic acid1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
Molecular Formula C₆H₁₁NO₂[5]C₁₂H₁₉NO₃[6]
Molecular Weight 129.16 g/mol [5]225.28 g/mol [6]
Appearance White or colorless solid[1]Predicted: White to off-white solid
Melting Point 268 °C[1]Not available
Solubility Soluble in water[7]Predicted: Sparingly soluble in water, soluble in organic solvents
Chirality Yes[1]Yes

Potential Biological and Pharmacological Activities

The piperidine scaffold is a cornerstone in modern pharmacology, present in drugs targeting a wide array of biological systems.[3][8] The addition of the N-cyclopentylcarbonyl group can modulate the parent molecule's activity in several ways, including altering its lipophilicity, steric profile, and ability to form hydrogen bonds.

Potential Therapeutic Areas

Based on the known activities of related compounds, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid could be investigated for its potential in the following areas:

  • Neuropharmacology: Derivatives of pipecolic acid are known to interact with various receptors and ion channels in the central nervous system.[9] The lipophilic cyclopentyl group could enhance blood-brain barrier penetration, making it a candidate for CNS-acting agents.

  • Anticancer Agents: The piperidine ring is a common feature in many anticancer drugs.[8] The unique three-dimensional structure imparted by the N-acyl group could lead to novel interactions with cancer-related protein targets.

  • Metabolic Disorders: Some piperidine derivatives have shown efficacy as dual PPARα/γ agonists, which are important targets in the treatment of dyslipidemia and type 2 diabetes.[10]

  • Antiviral and Antimicrobial Agents: The piperidine nucleus is also found in various antimicrobial and antiviral compounds.

Hypothetical Mechanism of Action: A Signaling Pathway Perspective

Given the structural similarities to other pharmacologically active piperidines, we can hypothesize a potential interaction with a G-protein coupled receptor (GPCR) or an enzyme active site. The following diagram illustrates a generalized signaling pathway that could be modulated by a molecule like 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Molecule 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid Receptor Target Receptor (e.g., GPCR) Molecule->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway for the target molecule.

Applications in Drug Discovery and Future Directions

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid represents a valuable scaffold for further chemical elaboration in drug discovery programs.

  • Lead Optimization: The carboxylic acid and the cyclopentyl ring provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment that could be grown or linked with other fragments to generate more complex and potent drug candidates.

  • Bioisosteric Replacement: The cyclopentylcarbonyl moiety can be explored as a bioisostere for other acyl groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Future research should focus on the stereoselective synthesis of the (S) and (R) enantiomers of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid and their subsequent biological evaluation in a panel of relevant assays. This will provide crucial insights into the therapeutic potential of this promising molecular scaffold.

References

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • ChemicalBook. (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0.
  • Wikipedia. Pipecolic acid.
  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubChem. Pipecolic Acid | C6H11NO2 | CID 849.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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  • ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.
  • PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.
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  • Google Patents. WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.
  • CymitQuimica. CAS 1723-00-8: (+)-Pipecolic acid.
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An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: Synthesis, Characterization, and Biological Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive research framework for the novel compound, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. As a molecule uniting the rigid, non-proteinogenic amino acid scaffold of piperidine-2-carboxylic acid (pipecolic acid) with a lipophilic cyclopentylcarbonyl moiety, this compound presents an intriguing candidate for exploration in drug discovery. N-acylated amino acids are an emerging class of signaling molecules with diverse biological activities.[1][2] This guide outlines a strategic approach to the synthesis, purification, and rigorous analytical characterization of this target molecule. Furthermore, we propose a rationale for its potential biological activities and lay out a systematic workflow for its evaluation, beginning with in vitro screening and progressing to potential in vivo models. This document is intended to serve as a foundational resource for researchers venturing into the investigation of this and structurally related compounds.

Introduction and Rationale

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique three-dimensional arrangements and physicochemical properties to engage biological targets with high affinity and selectivity. N-acylated amino acids represent a fascinating class of endogenous signaling molecules, with members like N-arachidonoyl-ethanolamine (anandamide) demonstrating profound physiological effects.[1][2] These molecules often exhibit improved metabolic stability and cell permeability compared to their parent amino acids.

The target of this guide, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, combines two key structural features:

  • Piperidine-2-carboxylic Acid (Pipecolic Acid) Core: A cyclic, non-proteinogenic amino acid that provides conformational rigidity. The incorporation of such constrained analogs into peptide-based therapeutics can lead to enhanced resistance to enzymatic degradation.[3]

  • N-Cyclopentylcarbonyl Group: This lipophilic acyl chain can facilitate membrane traversal and may mediate interactions with hydrophobic pockets within target proteins.

Given the diverse pharmacological activities associated with piperidine derivatives, including anti-inflammatory and anticancer properties, and the role of N-acyl amino acids in signaling, we hypothesize that 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid may possess interesting biological properties, potentially as a modulator of G-protein coupled receptors (GPCRs) or as an anti-inflammatory agent.[1][4]

This guide will provide a predictive and methodological framework for the synthesis and evaluation of this novel compound.

Proposed Synthesis and Purification

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid can be approached through the N-acylation of the piperidine-2-carboxylic acid scaffold. A critical consideration is the presence of the carboxylic acid functional group, which may interfere with the acylation reaction. Therefore, a protection strategy is advisable. The proposed synthetic route involves two main steps: esterification of the carboxylic acid, followed by N-acylation, and concluding with deprotection.

Proposed Synthetic Workflow

G A Piperidine-2-carboxylic acid B Esterification (e.g., SOCl2, Methanol) A->B C Methyl piperidine-2-carboxylate B->C D N-Acylation (Cyclopentanecarbonyl chloride, Base) C->D E Methyl 1-(cyclopentylcarbonyl)piperidine-2-carboxylate D->E F Hydrolysis (e.g., LiOH, H2O/THF) E->F G 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: Proposed synthetic workflow for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents its reaction with the acylating agent in the subsequent step. Thionyl chloride in methanol is a common and effective method for this transformation.[5]

  • Procedure:

    • Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl piperidine-2-carboxylate.

Step 2: N-Acylation of Methyl piperidine-2-carboxylate

  • Rationale: The reaction of an amine with an acyl chloride is a standard method for amide bond formation. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct.[6]

  • Procedure:

    • Dissolve methyl piperidine-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of cyclopentanecarbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the carboxylic acid. Saponification using a base like lithium hydroxide is a standard procedure for hydrolyzing methyl esters.

  • Procedure:

    • Dissolve the crude methyl 1-(cyclopentylcarbonyl)piperidine-2-carboxylate in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Rationale: The final product will likely require purification to remove any unreacted starting materials or byproducts.

  • Procedure:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • Alternatively, recrystallization from a suitable solvent or solvent mixture may be employed to obtain the final product in high purity.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. The following techniques are recommended:

Analytical Technique Purpose Predicted Observations
¹H NMR Structural elucidation and confirmation of proton environments.Complex multiplets for the piperidine and cyclopentyl protons. A downfield shift of the proton at C2 of the piperidine ring upon acylation.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, as well as the aliphatic carbons of the piperidine and cyclopentyl rings.[7][8]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns may include loss of the cyclopentylcarbonyl group or cleavage of the piperidine ring.[9][10]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the O-H of the carboxylic acid, C=O of the amide and carboxylic acid, and N-H (if any residual starting material).

Hypothesized Biological Activity and Evaluation Workflow

Based on the structural motifs present in 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, we hypothesize two primary avenues for its potential biological activity: modulation of G-protein coupled receptors (GPCRs) and anti-inflammatory effects.

Rationale for Hypothesized Activities
  • GPCR Modulation: N-acylated amino acids are known to interact with various GPCRs.[1] The combination of a rigid cyclic amino acid and a lipophilic acyl chain in our target compound may confer affinity and selectivity for specific GPCRs.

  • Anti-inflammatory Activity: Piperidine derivatives have been reported to possess anti-inflammatory properties.[4] N-acyl amino acids can also modulate inflammatory pathways.[1] Therefore, it is plausible that the target molecule could exhibit anti-inflammatory effects.

Proposed Biological Evaluation Workflow

G A 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid B In Vitro Screening A->B C GPCR Panel Screening (e.g., Radioligand Binding, Functional Assays) B->C D Anti-inflammatory Assays (e.g., Cytokine release in macrophages) B->D E Hit Identification C->E D->E F Dose-Response and Mechanistic Studies E->F G In Vivo Models (e.g., Carrageenan-induced paw edema) F->G H Lead Optimization G->H

Caption: A workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols for Biological Assays

Protocol 1: GPCR Functional Assay (cAMP Measurement)

  • Objective: To screen for agonistic or antagonistic activity at a panel of GPCRs, particularly those known to be modulated by lipid-like molecules.

  • Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in response to the test compound.[11]

  • Procedure:

    • Culture cells expressing the target GPCR in a suitable medium.

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid for a specified incubation period.

    • To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2: In Vitro Anti-inflammatory Assay (Cytokine Measurement in Macrophages)

  • Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in activated macrophages.

  • Principle: Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the release of inflammatory mediators like TNF-α and IL-6. This assay measures the inhibitory effect of the test compound on this process.[12]

  • Procedure:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 24- or 48-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Determine the IC₅₀ value for the inhibition of cytokine production.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound in an acute inflammation model.

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw swelling is a measure of anti-inflammatory activity.[13][14]

  • Procedure:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Administer the test compound (at various doses) or vehicle control orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Safety Considerations

As 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a novel compound, a comprehensive safety assessment has not been performed. However, based on its constituent parts, the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Toxicity: The toxicity of the target compound is unknown. Assume it is potentially hazardous and avoid inhalation, ingestion, and skin contact.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid represents a novel and synthetically accessible molecule with the potential for interesting biological activities. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The proposed workflows and protocols are based on established scientific principles and literature precedents for analogous compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and related classes of N-acylated cyclic amino acids.

References

  • N-acylated alpha-amino acids as novel oral delivery agents for proteins. (n.d.). PubMed. Retrieved from [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4393. Retrieved from [Link]

  • n-acylated amino acids: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). National Institutes of Health. Retrieved from [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Endocyclic Cycloalkyne Amino Acids. (2022). PMC - NIH. Retrieved from [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. (n.d.). Google Patents.
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  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved from [Link]

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Review of Piperidine-2-Carboxylic Acid Derivatives in Medicinal Chemistry: From Privileged Scaffold to Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidine ring, a six-membered nitrogen-containing heterocycle, is arguably one of the most important of these scaffolds.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from CNS modulators and antihistamines to potent analgesics and anti-cancer drugs.[3][4]

This guide moves beyond the general utility of piperidines to focus on a specific, powerful subclass: derivatives of piperidine-2-carboxylic acid, also known as pipecolic acid. The strategic placement of the carboxylic acid group at the C-2 position, adjacent to the nitrogen atom, introduces a chiral center and provides two orthogonal functional handles for synthetic elaboration. This unique arrangement allows for the creation of conformationally constrained molecules with precise three-dimensional architectures, a critical factor in designing selective and potent drugs.

Here, we will deconstruct the journey of piperidine-2-carboxylic acid derivatives from conceptual design to potential clinical application. We will explore the causal logic behind synthetic strategies, dissect the relationship between molecular structure and biological function, and provide validated experimental protocols to empower researchers in this dynamic field.

The Strategic Value of the Piperidine-2-Carboxylic Acid Core

The power of the piperidine-2-carboxylic acid scaffold lies in a combination of inherent structural and chemical properties that make it an ideal starting point for drug discovery campaigns.

  • Stereochemical Control: The C-2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is paramount in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Conformational Rigidity: The saturated ring system restricts the molecule's conformational freedom compared to acyclic analogues. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Bridged piperidine analogues can further enhance this rigidity and improve physicochemical properties.[5]

  • Dual Functional Handles: The secondary amine and the carboxylic acid serve as versatile points for chemical modification.

    • The amine can be readily N-alkylated, N-arylated, or acylated to explore different pockets of a target protein or to modulate the compound's basicity and pharmacokinetic properties.

    • The carboxylic acid can be converted into a wide array of functional groups, most commonly amides and esters, to form key interactions (e.g., hydrogen bonds, salt bridges) with a receptor and to fine-tune solubility and cell permeability.[6] The complete loss of activity upon esterification of the carboxylic acid in some series underscores its critical role in molecular recognition.[6]

This combination of features provides a robust platform for systematically exploring chemical space and optimizing lead compounds through structure-activity relationship (SAR) studies.

Foundational Synthetic Strategies

The synthesis of piperidine-2-carboxylic acid derivatives can be logically divided into two phases: the formation of the core heterocyclic system and its subsequent functionalization. The choice of a synthetic route is dictated by factors such as desired stereochemistry, scalability, and the need for substituent diversity.

Synthesis of the Chiral Core

The most common and efficient method for producing the piperidine-2-carboxylic acid core is the stereoselective hydrogenation of pyridine-2-carboxylic acid or its esters.

  • Causality in Catalyst Selection: The direct hydrogenation of the pyridine ring is a robust method.[1] The choice of catalyst is critical for achieving high yield and stereoselectivity. Rhodium and Ruthenium-based catalysts, particularly with chiral phosphine ligands like (S)-BINAP, are frequently employed for asymmetric hydrogenation, allowing for the selective synthesis of either the (R) or (S) enantiomer of the pipecolic acid core.[7] This approach is often preferred in industrial settings due to its efficiency, though the cost of chiral ligands can be a consideration.[7]

The general workflow for this core synthesis is a self-validating system. The starting material (pyridine derivative) is consumed and converted to the desired saturated product, which can be verified by NMR spectroscopy (disappearance of aromatic protons, appearance of aliphatic protons) and mass spectrometry. The enantiomeric excess of the final product, a critical quality attribute, is confirmed using chiral HPLC.

Synthetic_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization start Pyridine-2-carboxylic Acid hydrogenation Asymmetric Catalytic Hydrogenation (e.g., Ru-BINAP) start->hydrogenation H₂, Catalyst core (S)-Piperidine-2- carboxylic Acid hydrogenation->core n_protect N-Protection (e.g., Boc₂O) core->n_protect amide_coupling Amide Coupling (Amine, Coupling Agent) n_protect->amide_coupling N-Boc Protected Intermediate deprotection N-Deprotection (e.g., HCl) amide_coupling->deprotection Protected Derivative final_product Final Derivative (e.g., Carboxamide) deprotection->final_product

Caption: General synthetic workflow for piperidine-2-carboxylic acid derivatives.

Derivatization of the Scaffold

With the chiral core in hand, medicinal chemists can build diversity by modifying the nitrogen and carboxylic acid moieties. Amide bond formation is a cornerstone of this process.

  • Amide Synthesis: The coupling of the carboxylic acid with a primary or secondary amine is typically achieved using standard peptide coupling reagents like HATU or by converting the carboxylic acid to a more reactive species, such as an acid chloride.[8] The choice of coupling agent is often a balance between reaction efficiency and the risk of side reactions, such as epimerization at the C-2 position, especially when using the acid chloride method.[8] Protecting the piperidine nitrogen (e.g., as a tert-butoxycarbonyl, or Boc, carbamate) is standard practice to prevent self-coupling and other side reactions before performing the amide coupling.

A Broad Spectrum of Pharmacological Activity

The structural versatility of piperidine-2-carboxylic acid derivatives has led to their investigation across a multitude of therapeutic areas.[2]

  • Central Nervous System (CNS) Disorders: A variety of 2-piperidinecarboxamides have been synthesized and evaluated for anticonvulsant activity.[8] Studies suggest that these compounds may exert their effects through modulation of the N-methyl-D-aspartate (NMDA) receptor complex, although a direct correlation is not always observed, indicating potentially novel mechanisms of action.[8]

  • Inflammatory Diseases: Novel derivatives have been developed as potent inhibitors of adhesion molecules like ICAM-1.[9] By preventing the upregulation of these molecules, such compounds can inhibit the migration of neutrophils to sites of inflammation, demonstrating therapeutic potential in conditions like rheumatoid arthritis.[9]

  • Infectious Diseases: Piperidine-containing scaffolds have shown significant promise as antimicrobial agents. Piperidinothiosemicarbazone derivatives, for example, have exhibited high tuberculostatic activity against both standard and resistant strains of M. tuberculosis.[10]

  • Oncology: Palladium complexes of 2-piperidine-carboxylic acid have been tested as growth inhibitors against Ehrlich ascites tumour cells, showing the scaffold's potential as a ligand in organometallic anticancer chemistry.[11]

Biological_Targets cluster_cns CNS Disorders cluster_inflammation Inflammation cluster_infection Infectious Disease scaffold Piperidine-2-Carboxylic Acid Derivatives nmda NMDA Receptors gaba GABA Transporters scaffold->gaba icam ICAM-1 scaffold->icam mycobacterium M. tuberculosis Enzymes scaffold->mycobacterium cns_effect Anticonvulsant Activity nmda->cns_effect gaba->cns_effect inflam_effect Anti-inflammatory Activity icam->inflam_effect infect_effect Antimycobacterial Activity mycobacterium->infect_effect

Sources

Methodological & Application

Technical Application Note: Analytical Characterization of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the analytical characterization of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (also known as N-(Cyclopentanecarbonyl)pipecolic acid).[1][2] This compound is a critical peptidomimetic intermediate, often used in the synthesis of FKBP12 inhibitors and other proline-mimetic pharmaceuticals.[2]

Introduction & Physicochemical Context

The analyte, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (MW: 225.28 g/mol ), presents specific analytical challenges due to its structure: a piperidine ring fused with a cyclopentyl amide and a free carboxylic acid.[1][2]

  • Chromophoric Weakness: The molecule lacks an extended

    
    -conjugated system (aromatic ring).[1][2] UV detection is limited to the amide/carboxyl absorption bands (
    
    
    
    nm), necessitating high-purity solvents or alternative detection (MS, CAD, ELSD).[1][2]
  • Acidity: The C2-carboxylic acid (

    
    ) requires pH control in the mobile phase to prevent peak tailing.[1][2]
    
  • Stereochemistry: The C2 position is a chiral center.[2] The compound exists as (S)- (L-isomer) or (R)- (D-isomer) enantiomers.[1][2] Chiral purity is a Critical Quality Attribute (CQA).[1][2]

Chemical Structure Data
PropertyValue
Formula

Molecular Weight 225.28 Da
Exact Mass 225.1365
Solubility Soluble in Methanol, Acetonitrile, DMSO.[1][2][3] Sparingly soluble in acidic water.[2]
Chirality Single stereocenter at Piperidine C2.[1][2]

Analytical Workflow Diagram

The following flowchart outlines the decision logic for characterizing this molecule, distinguishing between achiral purity (chemical) and chiral purity (stereochemical).

AnalyticalWorkflow Start Sample: 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid CheckUV Check UV Response (Scan 200-400 nm) Start->CheckUV DecisionUV Strong Chromophore? CheckUV->DecisionUV MethodA Method A: RP-HPLC (UV 210 nm) Standard Purity/Assay DecisionUV->MethodA Yes (Amide/Acid sufficient) MethodB Method B: LC-MS or CAD (If UV signal < S/N 10) DecisionUV->MethodB No (Trace analysis) ChiralCheck Chiral Purity Required? MethodA->ChiralCheck MethodB->ChiralCheck MethodC Method C: Chiral HPLC (Polysaccharide Column) ChiralCheck->MethodC Yes Report Final CoA Generation: ID, Purity, ee%, Residual Solvents ChiralCheck->Report No MethodC->Report

Caption: Analytical decision tree for N-acyl pipecolic acid derivatives, prioritizing detection mode based on chromophore strength.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantify chemical purity and identify impurities (e.g., cyclopentanecarboxylic acid, pipecolic acid). Principle: Reverse-Phase chromatography using acidic mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peaks and retention on C18.[2]

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge),

    
     mm, 3.5 µm or 5 µm.[1][2]
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 210 nm (Primary), 220 nm (Secondary).[1][2] Note: 254 nm is likely silent for this molecule.[2]

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.0). Phosphoric acid is preferred over Formic acid for low-UV detection (<210 nm) to reduce baseline noise.[1][2]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955Stop
Sample Preparation[1][2][3][4][5]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: 0.5 mg/mL (due to weak UV response).

  • Filtration: 0.22 µm PTFE filter.

Validation Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Acidic mobile phase is critical here).
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (likely the hydrolysis product: pipecolic acid).
    

Protocol B: Chiral Purity (Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (% ee). Challenge: The carboxylic acid moiety can cause non-specific binding to the chiral selector.[2] An acidic modifier is mandatory .

Instrument Parameters
  • System: HPLC with UV or Refractive Index (RI) detector.[1][2]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA/IG) or coated (Chiralpak AD-H).[1][2]

    • Recommendation:Chiralpak IC or IA (Immobilized) are more robust for acidic mobile phases.[1][2]

  • Dimensions:

    
     mm, 5 µm.[2]
    
  • Temperature: 25°C.

Mobile Phase (Isocratic)[1][2][6]
  • Composition: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)[1][2]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1][2][4]

    • Why TFA? The 0.1% TFA ensures the carboxylic acid remains protonated (

      
      ), preventing peak broadening and interaction with the basic carbamate sites on the chiral selector [1].[2]
      
Execution Steps
  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Blank Run: Inject mobile phase to confirm stable baseline.

  • Racemic Standard: Inject a racemic mixture (DL) to establish the separation window and resolution (

    
    ).
    
  • Sample Injection: Inject test sample (10 µL).

Expected Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns in Normal Phase, but this must be experimentally verified with pure standards.[1][2]

Protocol C: Identification by LC-MS/MS[1][2]

Objective: Structural confirmation and molecular weight verification.

Parameters
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+ve) and Negative (-ve) switching.[1][2]

    • Positive Mode: Observes

      
       and 
      
      
      
      .[1][2]
    • Negative Mode: Observes

      
       (Carboxylate ion).[1][2]
      
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Volatile buffer required).[1][2]

MS Transitions (MRM)
Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure
226.3

128.1 Loss of Cyclopentanecarbonyl (Pipecolic acid core)
226.3

97.1 Cyclopentanecarbonyl cation (

)
224.3

179.2 Decarboxylation (

loss)

Impurity Profile & Troubleshooting

Impurity / IssueOriginDetection MethodMitigation
Pipecolic Acid Hydrolysis degradationLC-MS / HPLC (Low retention)Store dry; avoid basic conditions.[1][2]
Cyclopentanecarboxylic Acid Starting materialGC-FID or HPLC (Acidic)Monitor starting material stoichiometry.[1][2]
Peak Tailing Ionization of -COOHHPLCEnsure Mobile Phase pH < 3.0.
Baseline Drift UV absorption of solventHPLC-UVUse HPLC-grade Phosphoric acid; avoid TFA at 210 nm if possible (absorbs UV).[1][2]

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC." Daicel Corporation.[1][2] Accessed October 2023.[1][2][5][4] Link

  • Beausoleil, E., & Lubell, W. D. (2008).[2] "Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium." Journal of Organic Chemistry, 73(10).[1][2] Link[1][2]

  • Santa Cruz Biotechnology. "1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid Product Data." SCBT. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

Sources

Application Note: GC-MS Analysis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust derivatization protocols for the quantitative analysis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this analyte is impractical. This document provides a scientific rationale and step-by-step methodologies for two effective derivatization strategies: silylation to form a trimethylsilyl (TMS) ester and alkylation to form a methyl ester. These protocols are designed for researchers, analytical chemists, and drug development professionals requiring reliable and reproducible quantification of this and structurally similar molecules.

The Analytical Challenge: Why Derivatization is Essential

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a non-volatile, polar molecule. These characteristics are primarily due to the carboxylic acid functional group, which contains an "active" hydrogen. When introduced into a hot GC injector, such compounds exhibit poor chromatographic behavior for several reasons:

  • Low Volatility: The strong intermolecular hydrogen bonding of the carboxylic acid group prevents the molecule from easily transitioning into the gas phase, which is a prerequisite for GC analysis.

  • Thermal Instability: At high temperatures, the analyte may decompose in the injector port rather than volatilizing, leading to sample loss and inaccurate quantification.[1]

  • Column Adsorption: The polar -COOH group can interact strongly with active sites on the GC column and liner, resulting in significant peak tailing, poor resolution, and reduced sensitivity.[1][2]

Chemical derivatization overcomes these challenges by replacing the active hydrogen of the carboxylic acid with a nonpolar, thermally stable group.[3][4][5] This process increases the analyte's volatility and reduces its polarity, resulting in improved chromatographic peak shape, enhanced sensitivity, and greater analytical accuracy.

Strategic Selection of Derivatization Pathways

Two primary, field-proven derivatization strategies are presented for this analyte, each with distinct advantages. The choice between them depends on laboratory resources, sample matrix, and desired throughput.

Strategy A: Silylation

Silylation is a rapid and highly effective method for derivatizing active hydrogen groups.[1] The reaction involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, -Si(CH₃)₃.

  • Mechanism & Rationale: We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silyl donor, and its byproducts are highly volatile, minimizing chromatographic interference. The TMCS catalyst enhances the reactivity of BSTFA, ensuring a complete and rapid reaction, even with moderately hindered carboxylic acids.[6] The primary drawback of silylation is its extreme sensitivity to moisture, which can consume the reagent and hydrolyze the derivatives.[3][4] Therefore, all glassware and solvents must be scrupulously anhydrous.

Strategy B: Alkylation (Esterification)

Alkylation converts the carboxylic acid into a more volatile and stable ester. This approach is generally more tolerant of trace amounts of water compared to silylation.

  • Mechanism & Rationale: We recommend using an alkyl chloroformate, specifically Methyl Chloroformate (MCF). This method is exceptionally fast, often completed in minutes at room temperature, and produces stable methyl ester derivatives.[7] The reaction proceeds efficiently in a biphasic system with a base like pyridine, which neutralizes the HCl byproduct.[8] The MCF derivatization method is noted for its excellent reproducibility, making it highly suitable for quantitative metabolomics and targeted analysis.[8]

Experimental Protocols & Workflows

Materials and Reagents
Reagent / MaterialSupplierGrade
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acidIn-house or CommercialAnalytical Standard (≥98%)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-Aldrich, TCIDerivatization Grade
Methyl Chloroformate (MCF)Sigma-Aldrich, AcrosReagent Grade (≥98%)
PyridineSigma-AldrichAnhydrous (≤0.005% water)
Ethyl AcetateFisher ScientificHPLC or GC Grade
ChloroformFisher ScientificHPLC or GC Grade
MethanolFisher ScientificHPLC Grade
Sodium Bicarbonate (NaHCO₃)Sigma-AldrichReagent Grade
Sodium Sulfate (Na₂SO₄)Sigma-AldrichAnhydrous
2 mL GC Vials with PTFE-lined capsAgilent, WatersCertified
Reacti-Vials™ or similar reaction vials (0.3 - 1.0 mL)Thermo Scientific-
Nitrogen Gas Supply-High Purity (99.999%)
Instrumentation: GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching.
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm)A nonpolar 5% phenyl-methylpolysiloxane phase ideal for separating a wide range of derivatized compounds.[1]
Injector Temperature 280 °CEnsures rapid volatilization of the derivatives.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min)Provides good separation of the analyte from solvent and byproducts. This program should be optimized.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Transfer Line 290 °CPrevents cold spots and analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Scan Range m/z 40 - 550Covers the expected mass range of the derivatives and their fragments.
Overall Derivatization Workflow

The following diagram outlines the general steps from sample preparation to final analysis for both protocols.

G Figure 1: General GC-MS Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aliquot Sample Solution Drydown Evaporate to Complete Dryness (Nitrogen Stream or Lyophilizer) Sample->Drydown AddReagents Add Derivatization Reagents (Protocol A or B) Drydown->AddReagents React Incubate at Specific Temperature & Time AddReagents->React Transfer Transfer to GC Vial React->Transfer Inject Inject into GC-MS Transfer->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: General GC-MS Derivatization Workflow.

Protocol A: Silylation with BSTFA + 1% TMCS

CAUTION: BSTFA is highly sensitive to moisture. Perform all steps under anhydrous conditions. Use a dry syringe to handle the reagent.

  • Sample Preparation: Pipette an aliquot of the sample solution (e.g., in methanol or ethyl acetate) containing approximately 1-10 µg of the analyte into a 0.5 mL reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. This step is critical to remove all water.[9]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to redissolve the residue, followed by 50 µL of BSTFA + 1% TMCS. The use of a solvent like pyridine can catalyze the reaction.[10]

  • Reaction: Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, transfer the solution to a 2 mL GC autosampler vial. The sample is now ready for injection.

Protocol B: Alkylation with Methyl Chloroformate (MCF)

CAUTION: Methyl Chloroformate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Sample Preparation: Pipette an aliquot of the sample solution into a 1.5 mL microcentrifuge tube. If the sample is in an organic solvent, evaporate to dryness under nitrogen and redissolve in 100 µL of a water/methanol mixture (e.g., 1:1 v/v).

  • Reagent Addition: Add 50 µL of pyridine (to act as a base) and vortex briefly. Add 20 µL of Methyl Chloroformate (MCF) and vortex immediately and vigorously for 30 seconds. The reaction is very fast.

  • Extraction: Add 200 µL of chloroform and 200 µL of a 50 mM sodium bicarbonate (NaHCO₃) solution. Vortex for 20 seconds to mix and quench excess MCF.

  • Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the lower organic (chloroform) layer to a clean reaction vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried chloroform extract to a 2 mL GC autosampler vial. The sample is now ready for injection.

Expected Results & Data Interpretation

Derivatization modifies the molecular weight of the analyte. The resulting mass spectra will exhibit characteristic ions that confirm successful derivatization.

ParameterUnderivatized AnalyteTMS-Ester Derivative (Protocol A)Methyl-Ester Derivative (Protocol B)
Structure 1-(Cyclopentylcarbonyl)piperidine-2-COOH 1-(Cyclopentylcarbonyl)piperidine-2-COOSi(CH₃)₃ 1-(Cyclopentylcarbonyl)piperidine-2-COOCH₃
Molecular Weight 225.29 g/mol 297.45 g/mol 239.32 g/mol
Expected M⁺ Ion (m/z) 225 (unlikely to be observed)297239
Key Fragment Ions (m/z) -282 (M-15; loss of -CH₃ from TMS)208 (M-31; loss of -OCH₃)
73 (Base peak; [Si(CH₃)₃]⁺)59 (Base peak; [COOCH₃]⁺)

Note: The fragmentation patterns are predictive. Actual spectra should be confirmed by running a derivatized standard.

The Electron Impact (EI) mass spectrum of the TMS-derivatized analyte is expected to show a clear molecular ion at m/z 297 and a prominent M-15 fragment at m/z 282, which is characteristic of TMS derivatives. The methyl ester derivative should exhibit a molecular ion at m/z 239 and a characteristic M-31 fragment at m/z 208 from the loss of the methoxy group.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No analyte peak or very small peak Incomplete derivatization; Analyte degradation.Ensure complete sample dryness for silylation. Increase reagent excess or reaction time/temperature. Check injector temperature for thermal stability.
Broad, tailing peak Incomplete derivatization; Active sites in the GC system.Re-optimize derivatization conditions. Use a fresh, deactivated inlet liner. Condition the GC column.
Multiple analyte peaks Formation of byproducts; Incomplete reaction.For silylation, ensure anhydrous conditions. For alkylation, ensure proper quenching and extraction. Optimize reaction time to prevent side reactions.[11]
Poor reproducibility Inconsistent sample drying; Pipetting errors; Moisture contamination (silylation).Use an internal standard. Ensure consistent and complete solvent evaporation. Use fresh, anhydrous solvents and reagents.

Conclusion

The analysis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid by GC-MS is not feasible without chemical derivatization. Both silylation with BSTFA and alkylation with Methyl Chloroformate are highly effective methods for preparing this analyte for analysis. Silylation offers a simple, single-pot reaction but requires strict anhydrous conditions. Alkylation with MCF is more robust, rapid, and tolerant of aqueous media, though it involves a liquid-liquid extraction step. The choice of method can be tailored to specific laboratory workflows and sample types. By following these detailed protocols, researchers can achieve reliable, sensitive, and reproducible quantitative results for this and similar polar analytes.

References

  • Lee, H. J., & Lee, D. W. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 628–634. [Link][12]

  • ResearchGate. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. [Link][7]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link][13]

  • Moos, M., Cvačka, J., & Jiroš, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(4), 645–656. [Link][14]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link][9]

  • Villas-Bôas, S. G., Delicado, D. G., Akesson, M., & Nielsen, J. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Electrophoresis, 24(0), 1-6. [Link][8]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. [Link][2]

  • ResearchGate. Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. [Link][4]

  • Jäger, C., & Hoffmann, G. F. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 178. [Link][15]

  • ResearchGate. Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. [Link][5]

  • NIH National Library of Medicine. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [Link][16]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link][17]

  • MDPI. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Link][18]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link][19]

  • Chromatography Forum. piperidine analysis in API by GC-HS. [Link]

  • Southern Illinois University Carbondale. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link][20]

  • University of Münster. Amino acids - Mass Spectrometry. [Link][21]

  • Interchim. Derivatization Reagents for GC and Procedures Guide. [Link][10]

  • PubChem. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. [Link][22]

Sources

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Characterization of 1-(Cyclopentanecarbonyl)piperidine-2-carboxylic acid

Executive Summary

This guide details the synthesis, purification, and characterization of 1-(Cyclopentanecarbonyl)piperidine-2-carboxylic acid (also known as N-cyclopentanecarbonyl pipecolic acid).[1] As a lipophilic, non-proteinogenic amino acid derivative, this compound serves as a critical proline surrogate in peptidomimetics.[1] Its expanded six-membered ring and bulky cyclopentyl group impose distinct conformational constraints, making it a valuable scaffold for designing FKBP12 ligands and inducing


-turn structures in bioactive peptides.[1]

Chemical Profile

PropertySpecification
IUPAC Name 1-(Cyclopentanecarbonyl)piperidine-2-carboxylic acid
Common Name N-Cyclopentanecarbonyl pipecolic acid
Molecular Formula

Molecular Weight 225.29 g/mol
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (acidic pH)
Stereochemistry Typically synthesized as the (S)-enantiomer (from L-pipecolic acid)
Key Feature Exists as a mixture of cis and trans rotamers (amide bond) in solution

Experimental Protocols

Two distinct synthetic routes are provided.[1][2][3][4][5][6] Route A is preferred for scale-up (>10 g) due to cost-efficiency.[1] Route B is recommended for library generation or when high enantiomeric purity is critical, as it minimizes racemization risks associated with acid chlorides.[1]

Route A: Schotten-Baumann Acylation (Scale-Up Friendly)

Principle: Direct acylation of pipecolic acid using cyclopentanecarbonyl chloride under biphasic basic conditions.[1]

Reagents:

  • (S)-Pipecolic acid (1.0 equiv)[1]

  • Cyclopentanecarbonyl chloride (1.1 equiv)[1]

  • NaOH (2.2 equiv)[1]

  • Solvent: THF/Water (1:1 v/v)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve (S)-pipecolic acid (10 mmol, 1.29 g) in 10 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Dilute with 10 mL THF. Dropwise add cyclopentanecarbonyl chloride (11 mmol, 1.46 g) over 15 minutes while vigorously stirring.

    • Critical Control: Maintain pH > 10 by adding supplemental 2M NaOH if necessary.[1] If pH drops, the amine becomes protonated and unreactive.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin; product is UV active if derivatized, otherwise use KMnO4).[1]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether (

      
       mL) to remove unreacted acid chloride/impurities.[1]
      
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl. The product should precipitate as an oil or white solid.[1]

  • Extraction: Extract the acidic aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: If the product is an oil, induce crystallization by triturating with cold hexanes/ether.[1]

Route B: Coupling Reagent Method (High Precision)

Principle: Amide coupling of methyl pipecolate followed by mild ester hydrolysis.[1]

Reagents:

  • Methyl (S)-pipecolate HCl (1.0 equiv)[1]

  • Cyclopentanecarboxylic acid (1.1 equiv)[1]

  • HATU (1.1 equiv), DIPEA (3.0 equiv)[1]

  • Solvent: DMF (dry)[1]

Step-by-Step Protocol:

  • Coupling: Dissolve cyclopentanecarboxylic acid (5 mmol, 0.57 g) in DMF (10 mL). Add DIPEA (15 mmol, 2.6 mL) and HATU (5.5 mmol, 2.09 g). Stir for 5 mins to activate the acid.

  • Addition: Add Methyl (S)-pipecolate HCl (5 mmol, 0.90 g). Stir at RT for 4 hours.

  • Intermediate Workup: Dilute with EtOAc (50 mL), wash with 1M HCl, sat.

    
    , and brine.[1] Dry and concentrate to yield the methyl ester intermediate.[1]
    
  • Hydrolysis: Dissolve the intermediate in THF/MeOH/Water (3:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours until TLC shows complete conversion of the ester (

    
    ) to the acid (
    
    
    
    ).
  • Final Isolation: Acidify to pH 2, extract with EtOAc, and concentrate.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: (S)-Pipecolic Acid RouteA Route A: Schotten-Baumann (Acid Chloride + NaOH) Start->RouteA Direct Acylation RouteB_Step1 Route B1: Methyl Ester Formation (SOCl2 / MeOH) Start->RouteB_Step1 Protection Product Target: 1-(Cyclopentanecarbonyl) piperidine-2-carboxylic acid RouteA->Product Acidification & Extraction RouteB_Step2 Route B2: HATU Coupling (+ Cyclopentanecarboxylic Acid) RouteB_Step1->RouteB_Step2 Amide Bond Formation RouteB_Step3 Route B3: LiOH Hydrolysis RouteB_Step2->RouteB_Step3 Deprotection RouteB_Step3->Product Final Workup

Figure 1: Dual-pathway synthesis strategy. Route A offers speed for scale; Route B ensures purity for sensitive applications.

Characterization & Quality Control

NMR Interpretation (The Rotamer Challenge)

Unlike standard amino acids, N-acyl pipecolic acids exhibit restricted rotation around the amide bond, resulting in cis/trans rotamers visible in NMR at room temperature (typically a 60:40 or 70:30 ratio).[1]

Expected


H NMR (400 MHz, 

):
  • 
    -Proton (H2):  Two distinct multiplets (due to rotamers) around 
    
    
    
    5.30 (minor) and 4.60 (major) ppm.[1] Do not interpret this as an impurity.
  • Cyclopentyl-CH: Multiplet at

    
     2.90–3.10 ppm.[1]
    
  • Ring Protons: Complex overlapping multiplets from

    
     1.40–2.30 ppm.[1]
    

QC Criteria:

  • Purity: >95% by HPLC (210 nm).

  • MS (ESI+):

    
    .[1]
    
  • Chiral Purity: Assess via Marfey’s method or Chiral HPLC if using Route A to ensure no racemization occurred.[1]

Applications in Drug Discovery

FKBP12 Ligand Design

This compound mimics the pipecolyl region of FK506 (Tacrolimus) and Rapamycin .[1] The bulky cyclopentyl group occupies the hydrophobic pocket of FKBP12, making this acid an excellent "warhead" or anchor for designing immunophilin ligands.[1]

Peptidomimetics ( -Turn Inducer)

Incorporating this residue into a peptide chain forces a "kink" in the backbone.[1]

  • Protocol for SPPS:

    • Use standard Fmoc-chemistry.[1]

    • Coupling: This is a secondary amine; coupling the next amino acid onto the N-terminus is impossible (it is capped).[1] Therefore, this unit is typically the N-terminal cap or coupled to the resin first.[1]

    • Activation: Use stronger conditions (HATU/HOAt) if coupling to the secondary amine of a pipecolic acid residue on-resin.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Route A) pH dropped < 9 during addition.Use a pH meter; add NaOH concurrently with acid chloride.[1]
Double Peaks in NMR Rotamers (Cis/Trans).Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.[1]
Racemization Over-activation or high pH.[1]Switch to Route B; avoid excess base; keep temperature low (0°C).
Oil Product Solvent retention.[1]Triturate with cold pentane; dry under high vacuum for 24h.

References

  • Pipecolic Acid Biosynthesis & Chemistry: He, M. et al.[1] "Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster."[1][7] J. Am. Chem. Soc.[1][7]2006 , 128, 3838–3847.[1][7] Link[1][7]

  • General Amide Coupling Protocols: Montalbetti, C.A.G.N. & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron2005 , 61, 10827-10852.[1]

  • FKBP Ligand Design: Holt, D.A. et al.[1] "Structure-activity studies of synthetic FKBP ligands."[1] Bioorg.[1] Med. Chem. Lett.1994 , 4, 315-320.[1]

  • Rotamers in N-Acyl Pipecolic Acids: Beausoleil, E. & Lubell, W.D.[1] "Steric effects on the amide cis-trans isomerism of N-acyl-2-substituted-pipecolic acid." J. Am. Chem. Soc.[1][7]1996 , 118, 12902.[1]

Sources

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" laboratory synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08 Title: High-Fidelity Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid: Protocols for Drug Discovery Scaffolds

Introduction & Scope

Target Molecule: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid CAS Registry Number: (Generic/Racemic) 105456-94-6 (Note: Stereospecific CAS varies) Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol

This application note details the laboratory synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, a critical peptidomimetic scaffold often utilized in the design of FKBP12 ligands and proline-mimetic inhibitors. The molecule consists of a piperidine-2-carboxylic acid (pipecolic acid) core


-acylated with a cyclopentyl group.

Given the audience of drug development professionals, this guide prioritizes stereochemical integrity and scalability . We present two distinct synthetic routes:

  • Route A (Stepwise Protection/Coupling): The "Gold Standard" for maintaining enantiopurity (e.g., for (S)-pipecolic acid derivatives).

  • Route B (Schotten-Baumann Acylation): A rapid, high-throughput method suitable for racemic scaffolds or robust scale-up.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the tertiary amide bond at the


 position of the piperidine ring.

Strategic Disconnection: The molecule is disconnected at the amide bond, revealing two precursors:

  • Nucleophile: Piperidine-2-carboxylic acid (Pipecolic acid).[1]

  • Electrophile: Cyclopentanecarboxylic acid (or its activated acid chloride derivative).

Key Synthetic Challenge:

  • Regioselectivity: The carboxylic acid on the piperidine ring must be masked (Route A) or electronically deactivated (Route B) to prevent self-polymerization.

  • Racemization: The

    
    -proton at the C2 position is susceptible to epimerization during acylation, particularly under strongly basic conditions or high temperatures.
    

Experimental Protocols

Route A: The Stepwise Protection-Coupling Strategy (Recommended for Chiral Targets)

This route utilizes a methyl ester protection group to eliminate chemoselectivity issues and allows for mild coupling conditions (EDC/HOBt) that preserve stereochemistry.

Workflow Diagram (DOT):

SynthesisRouteA Start L-Pipecolic Acid Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Inter1 Methyl Pipecolate HCl Step1->Inter1 Step2 Step 2: Amide Coupling (Cyclopentanecarboxylic acid, EDC, HOBt, DIPEA) Inter1->Step2 Inter2 Methyl 1-(cyclopentylcarbonyl) piperidine-2-carboxylate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target Product (Free Acid) Step3->Final

Caption: Figure 1. Stepwise synthesis via methyl ester protection to ensure stereochemical retention.

Detailed Protocol:

Step 1: Synthesis of Methyl Piperidine-2-carboxylate HCl

  • Suspend L-pipecolic acid (10.0 g, 77.4 mmol) in dry methanol (100 mL) in a round-bottom flask under

    
    .
    
  • Cool to 0°C. Dropwise add thionyl chloride (

    
    , 11.3 mL, 155 mmol) over 30 minutes. Caution: Exothermic gas evolution.
    
  • Reflux for 4 hours. Monitor by TLC (ninhydrin stain).

  • Concentrate in vacuo to yield the methyl ester hydrochloride as a white solid. Used without further purification.[2]

Step 2: Amide Coupling (EDC/HOBt Method)

  • Dissolve Cyclopentanecarboxylic acid (1.0 eq) in DCM (10 mL/g).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0°C for 30 mins to form the active ester.

  • Add Methyl Piperidine-2-carboxylate HCl (1.0 eq) followed by DIPEA (3.0 eq) dropwise.

  • Allow to warm to RT and stir overnight (12-16h).

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[3] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Saponification)

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH·

    
     (2.0 eq) at 0°C.
    
  • Stir at 0°C to RT until TLC shows consumption of ester (approx. 2-4h). Note: Keep temperature low to prevent racemization.

  • Acidify carefully to pH 2-3 with 1N HCl. Extract with EtOAc.[2]

  • Concentrate to yield the final acid.

Route B: Direct Schotten-Baumann Acylation (Rapid Route)

This method uses the acid chloride in a biphasic system.[4][5][6] It is faster but requires strict pH control.

Detailed Protocol:

  • Dissolve Pipecolic acid (5.0 g, 38.7 mmol) in 2M NaOH (40 mL). Cool to 0°C.[7]

  • Dissolve Cyclopentanecarbonyl chloride (5.6 g, 42.5 mmol, 1.1 eq) in DCM (20 mL).

  • Add the DCM solution dropwise to the aqueous amino acid solution with vigorous stirring.

  • Maintain pH > 10 by adding additional NaOH if necessary.

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Separate phases. The product is in the aqueous phase.[8] Wash aqueous phase with DCM (to remove unreacted acid chloride/impurities).

  • Acidify aqueous phase to pH 2 with conc. HCl. The product will precipitate or oil out.

  • Extract with EtOAc (3x), dry (

    
    ), and concentrate.
    

Critical Process Parameters (CPPs) & Data

Table 1: Comparison of Synthetic Routes

FeatureRoute A (Protection/Coupling)Route B (Schotten-Baumann)
Primary Utility Chiral/Enantiopure targetsRacemic/Scale-up targets
Reagents EDC, HOBt, LiOH, MeOHAcid Chloride, NaOH, DCM
Step Count 3 Steps1 Step
Yield (Typical) 65-75% (Overall)80-90%
Racemization Risk Low (if Hydrolysis is < 20°C)Moderate (pH/Temp dependent)
Cost Higher (Reagents/Time)Low

Table 2: Analytical Validation Criteria

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)

4.5-5.0 (alpha-H),

2.8-3.0 (Cyclopentyl-CH)
Purity HPLC-UV (210 nm)> 95% Area
Mass LC-MS (ESI+)[M+H]+ = 226.15
Chirality Chiral HPLCe.e. > 98% (for Route A)

Mechanistic Insight: Preventing Racemization

In Route A, the use of HOBt (1-Hydroxybenzotriazole) is critical.[9] It reacts with the O-acylisourea intermediate formed by EDC to create an OBt-active ester. This ester is less reactive than the O-acylisourea but much more stable against oxazolone formation—the primary pathway for racemization in peptide coupling.

Mechanism Diagram (DOT):

Mechanism Acid Cyclopentanecarboxylic Acid OAcyl O-Acylisourea (Highly Reactive/Racemization Prone) Acid->OAcyl + EDC EDC EDC Activation OBtEster OBt-Active Ester (Stable, Racemization Suppressed) OAcyl->OBtEster + HOBt Oxazolone Oxazolone Formation (Racemization) OAcyl->Oxazolone No HOBt HOBt Add HOBt Product Coupled Amide Product OBtEster->Product + Amine (Nucleophilic Attack) Amine Methyl Pipecolate

Caption: Figure 2. Role of HOBt in suppressing oxazolone-mediated racemization during coupling.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Beilstein/Reaxys Database.Pipecolic acid derivatives synthesis.
  • Caddick, S., et al. (2000). "Synthesis of pipecolic acid derivatives." Tetrahedron, 56(31), 5515-5523. Link

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational text for Schotten-Baumann reaction).[6][10] Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Review of EDC/HOBt vs HATU utility). Link

Sources

Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: A Detailed Guide to Coupling Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Amide Bond Formation

The synthesis of N-acyl amino acids is a cornerstone of modern drug discovery and development. These motifs are prevalent in a vast array of biologically active molecules, contributing to their pharmacological profiles through enhanced metabolic stability, altered lipophilicity, and specific molecular interactions. The target molecule of this guide, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, represents a valuable scaffold in medicinal chemistry, combining the conformational constraints of the piperidine ring with the lipophilic character of the cyclopentylcarbonyl group.

The crucial step in the synthesis of this and similar molecules is the formation of the amide bond between the secondary amine of piperidine-2-carboxylic acid and the carboxylic acid of cyclopentanecarboxylic acid. While seemingly straightforward, this transformation is often challenging due to the competing acid-base chemistry and the potential for side reactions, most notably racemization at the chiral center of the amino acid.[1] The success of this coupling reaction hinges on the judicious selection of a coupling reagent. These reagents activate the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of various coupling reagents applicable to the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of these reagents, offer a comparative analysis of their performance, and provide detailed, field-proven protocols to empower you to achieve high-yield, high-purity synthesis in your laboratory.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount and depends on several factors, including the steric hindrance of the substrates, the potential for racemization, the desired reaction conditions (temperature, solvent), and the ease of purification. For the N-acylation of a secondary amino acid like piperidine-2-carboxylic acid, which presents a degree of steric hindrance, the potency and efficiency of the coupling reagent are critical.[3]

Here, we compare three classes of commonly employed coupling reagents: uronium/aminium salts (HATU), phosphonium salts (DEPBT), and carbodiimides (EDC) with an additive (HOBt).

Coupling ReagentClassKey AdvantagesPotential DrawbacksTypical Yield Range (Proline Derivatives)
HATU Uronium/AminiumHigh reactivity, fast reaction times, effective for hindered amino acids.Higher cost, potential for guanidinylation of the amine if used in excess.[4]Good to Excellent (75-95%)[5]
DEPBT PhosphoniumRemarkably low racemization, effective for sensitive substrates.[4]Can produce side products requiring extensive chromatography.[4]Good (70-85%)
EDC/HOBt Carbodiimide/AdditiveCost-effective, water-soluble byproduct (urea) is easily removed.[6]Slower reaction times, potential for racemization without additives, less effective for highly hindered systems.Moderate to Good (60-80%)[5]

Expert Insights:

  • For Speed and High Yield: HATU is often the go-to reagent for challenging couplings, including those involving secondary amines. Its high reactivity can significantly shorten reaction times.

  • When Chirality is Paramount: DEPBT is an excellent choice when minimizing racemization is the primary concern, especially with substrates prone to epimerization.[4]

  • For Cost-Effective, Scalable Synthesis: The EDC/HOBt system offers a balance of efficiency and economy, making it suitable for larger-scale preparations where cost is a significant factor. The water-solubility of the EDC byproduct simplifies purification.[6]

Reaction Mechanisms: A Glimpse into the Molecular Dance

Understanding the mechanism of action of each coupling reagent allows for more informed experimental design and troubleshooting.

HATU: The Uronium/Aminium Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that activates the carboxylic acid by forming a highly reactive OAt-active ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

HATU_Mechanism RCOOH Cyclopentanecarboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Product 1-(Cyclopentylcarbonyl)piperidine- 2-carboxylic acid (Product) ActiveEster->Product + Amine Byproduct1 Tetramethylurea Byproduct2 HOAt Amine Piperidine-2-carboxylic Acid (R'-NH)

Caption: HATU activation of a carboxylic acid to form an OAt-active ester.

DEPBT: The Guardian of Stereochemistry

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt that activates the carboxylic acid to form a stable HOOBt ester intermediate.[7] This process is highly resistant to racemization.

DEPBT_Mechanism RCOOH Cyclopentanecarboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate Transient Intermediate RCOO->Intermediate + DEPBT DEPBT DEPBT ActiveEster HOOBt Ester Intermediate->ActiveEster - Diethyl Phosphite Byproduct Diethyl Phosphite Product 1-(Cyclopentylcarbonyl)piperidine- 2-carboxylic acid (Product) ActiveEster->Product + Amine Amine Piperidine-2-carboxylic Acid (R'-NH)

Caption: Proposed mechanism for DEPBT-mediated amide bond formation.[7]

EDC/HOBt: The Classic Workhorse

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[6] In the presence of HOBt (1-Hydroxybenzotriazole), this intermediate is rapidly converted to a more stable and less racemization-prone HOBt-active ester.

EDC_HOBt_Mechanism RCOOH Cyclopentanecarboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC ActiveEster HOBt-Active Ester O_acylisourea->ActiveEster + HOBt HOBt HOBt Product 1-(Cyclopentylcarbonyl)piperidine- 2-carboxylic acid (Product) ActiveEster->Product + Amine Byproduct EDU (Urea) Amine Piperidine-2-carboxylic Acid (R'-NH)

Caption: EDC/HOBt-mediated activation and coupling of a carboxylic acid.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and adaptable. As with any chemical synthesis, careful attention to anhydrous conditions and the purity of reagents is crucial for optimal results.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields in a relatively short reaction time, especially when dealing with the sterically demanding secondary amine of piperidine-2-carboxylic acid.

Materials:

  • Piperidine-2-carboxylic acid (1.0 equiv)

  • Cyclopentanecarboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclopentanecarboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of piperidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Protocol 2: Racemization-Resistant Coupling with DEPBT

This protocol is the method of choice when preserving the stereochemical integrity of the piperidine-2-carboxylic acid is of utmost importance.

Materials:

  • Piperidine-2-carboxylic acid (1.0 equiv)

  • Cyclopentanecarboxylic acid (1.1 equiv)

  • DEPBT (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equiv) and cyclopentanecarboxylic acid (1.1 equiv) in anhydrous THF or DMF.[8]

  • Add DEPBT (1.2 equiv) and DIPEA or TEA (2.0 equiv) to the solution.[8]

  • Stir the reaction mixture at room temperature for 1-2 hours.[8] For substrates highly susceptible to epimerization, it is advisable to cool the reaction to 0°C before adding the reagents.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cost-Effective Synthesis with EDC/HOBt

This protocol provides a reliable and economical method for the synthesis of the target compound.

Materials:

  • Piperidine-2-carboxylic acid (1.0 equiv)

  • Cyclopentanecarboxylic acid (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclopentanecarboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) to the mixture and stir for 15 minutes.

  • Add piperidine-2-carboxylic acid (1.0 equiv) followed by DIPEA or NMM (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Starting Material Synthesis: Laying the Foundation

The availability and quality of the starting materials are as crucial as the coupling reaction itself. Below are established protocols for the synthesis of the requisite cyclopentanecarboxylic acid and piperidine-2-carboxylic acid.

Synthesis of Cyclopentanecarboxylic Acid

A common and efficient method for the preparation of cyclopentanecarboxylic acid involves the reaction of diethyl malonate with 1,4-dibromobutane followed by hydrolysis and decarboxylation.[9]

Procedure:

  • In a round-bottom flask, dissolve diethyl malonate in an alcohol solvent and add sodium ethoxide.

  • To this solution, add 1,4-dibromobutane and heat the mixture to facilitate the cyclization to diethyl cycloglutarate.

  • Hydrolyze the resulting ester under acidic conditions.

  • The intermediate cycloglutaric acid is then heated in a high-boiling point ether solvent to induce decarboxylation, yielding cyclopentanecarboxylic acid.

  • The product is then purified by extraction and distillation.[9]

Synthesis of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid can be readily synthesized by the catalytic hydrogenation of its aromatic precursor, pyridine-2-carboxylic acid.[8]

Procedure:

  • In a hydrogenation vessel, dissolve pyridine-2-carboxylic acid in water.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 4-5 MPa) and heat to 90-100°C for 3-4 hours.[8]

  • After the reaction is complete, cool the vessel and carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure and precipitate the product by the addition of methanol.

  • The resulting solid is collected by filtration to yield piperidine-2-carboxylic acid.[8]

Conclusion: Empowering Your Synthesis

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a readily achievable goal with the appropriate selection of coupling reagents and adherence to robust protocols. This guide has provided a comprehensive overview of the key considerations for this important transformation. By understanding the underlying mechanisms and the relative strengths and weaknesses of different coupling strategies, researchers can make informed decisions to optimize their synthetic efforts. The detailed protocols provided herein serve as a practical starting point for the successful and efficient synthesis of this and other valuable N-acyl amino acid derivatives, ultimately accelerating the pace of drug discovery and development.

References

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. (URL: [Link])

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • CN112455935A - Preparation method of cyclopentanecarboxylic acid - Google P

Sources

Application Note: Scale-Up Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid , a critical peptidomimetic scaffold often utilized in the development of FKBP inhibitors and proline-mimetic therapeutics.

The protocol moves beyond bench-scale discovery methods, employing a modified Schotten-Baumann acylation optimized for kilogram-scale production. This route is selected for its cost-efficiency, high throughput, and minimal racemization risk compared to anhydrous coupling methods.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% (Isolated)
Purity (HPLC) > 98.0%
Chiral Purity (ee) > 99.0% (if starting from chiral material)
Throughput Scalable to 10 kg/batch

Strategic Route Analysis

Retrosynthetic Logic

The target molecule is constructed via the N-acylation of Pipecolic acid (Piperidine-2-carboxylic acid) with Cyclopentanecarbonyl chloride .

  • Bond Formation: Amide bond formation at the secondary amine.

  • Regioselectivity: Chemoselective acylation of the amine in the presence of a free carboxylic acid.

  • Stereochemistry: Preservation of the C2 chiral center (critical for bioactivity).

Route Selection: Aqueous vs. Anhydrous

Two primary methodologies were evaluated:

  • Anhydrous Coupling (DCM/TEA): Requires protection of the carboxylic acid (as an ester), followed by acylation and subsequent hydrolysis.

    • Verdict: Too many steps, poor atom economy.

  • Schotten-Baumann (Aqueous Base): Direct acylation of the amino acid salt.

    • Verdict:Selected. Allows use of unprotected pipecolic acid, water as the primary solvent, and simple acid-base workup for purification.

Reaction Scheme

ReactionScheme Substrate Pipecolic Acid (C6H11NO2) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base (pH > 10) Reagent Cyclopentanecarbonyl Chloride Reagent->Intermediate 0-5°C Base NaOH (aq) Product 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Intermediate->Product - HCl - NaCl Waste NaCl + H2O Intermediate->Waste

Figure 1: Synthetic pathway utilizing Schotten-Baumann conditions. The base neutralizes the HCl byproduct, driving the equilibrium forward.[1]

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterSetpointScientific Rationale
pH Control 10.0 – 12.0Critical. pH < 9 leads to amine protonation (stalling reaction). pH > 13 increases risk of racemization and hydrolysis of the acid chloride reagent.
Temperature 0 – 5°CControls the exotherm of the acid chloride addition and suppresses the formation of anhydride impurities.
Agitation High ShearThe reaction is biphasic (Water/DCM or Water/Toluene). Mass transfer limits the reaction rate.
Stoichiometry 1.1 – 1.2 eqSlight excess of acid chloride accounts for competitive hydrolysis by water.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Pipecolic Acid) Reactor: 20 L Glass-Lined Reactor with overhead stirring and pH monitoring.

Phase 1: Solubilization
  • Charge 5.0 L of Deionized Water to the reactor.

  • Charge 340 g of Sodium Hydroxide (NaOH) pellets (approx. 1.1 eq). Stir until dissolved.

  • Charge 1.00 kg of Pipecolic Acid (7.74 mol).

  • Agitate at 200 RPM until a clear homogeneous solution is obtained (Sodium Pipecolate formation).

  • Cool the mixture to 0–5°C using a glycol jacket.

Phase 2: Acylation (The Reaction)
  • Prepare Reagent: Dilute 1.13 kg (1.1 eq) of Cyclopentanecarbonyl chloride with 2.0 L of dry THF or Toluene (optional, but improves mass transfer).

  • Simultaneous Addition:

    • Begin adding the Acid Chloride solution slowly via an addition funnel or dosing pump.

    • Simultaneously , add 4N NaOH solution via a separate line to maintain the internal pH between 10.5 and 11.5 .

  • Rate Control: Adjust addition rate such that the internal temperature does not exceed 10°C . Total addition time: 2–3 hours.

  • Post-Reaction: Once addition is complete, remove cooling and allow the mixture to warm to 20–25°C. Stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 1.0% remaining Pipecolic Acid.

Phase 3: Workup & Purification
  • Wash: Add 3.0 L of Ethyl Acetate (EtOAc) or MTBE . Agitate for 15 mins, settle, and separate phases.

    • Purpose: Removes neutral impurities (e.g., cyclopentanecarboxylic anhydride or unreacted acid chloride hydrolysis products).

    • Target: Keep the Aqueous Layer (Product is currently a sodium salt). Discard Organic Layer.

  • Acidification: Return the aqueous layer to the reactor. Cool to 10°C.[2]

  • Precipitation: Slowly add 6N HCl until pH reaches 1.5 – 2.0 .

    • Observation: The product will oil out or precipitate as a white solid depending on concentration.

  • Extraction: Add 5.0 L of 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc. Agitate vigorously for 30 mins.

  • Separation: Collect the organic layer.[3] Re-extract aqueous layer with 2.0 L solvent if yield is low.

  • Drying: Wash combined organics with Brine (2.0 L). Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Filter.
    
Phase 4: Crystallization (Polymorph Control)
  • Concentrate the organic filtrate under vacuum (Rotovap) to approx. 30% volume.

  • Solvent Swap: Add n-Heptane (3.0 L) slowly while stirring at 40°C.

  • Cooling Ramp: Cool to 20°C over 1 hour, then to 0°C over 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Pipecolic Acid + NaOH (aq) Reaction Reaction: Add Acid Chloride (Maintain pH 11, Temp <10°C) Start->Reaction Wash Wash: Add Organic Solvent (Remove Impurities) Reaction->Wash PhaseSep1 Phase Separation Keep Aqueous Phase Wash->PhaseSep1 Acidify Acidification: Add HCl (pH -> 2.0) PhaseSep1->Acidify Extract Extraction: Add MeTHF/EtOAc (Product -> Organic Phase) Acidify->Extract Crystallize Crystallization: heptane/EtOAc Extract->Crystallize Final Final Product: White Solid Crystallize->Final

Figure 2: Step-by-step unit operations for the scale-up campaign.

Analytical Specifications & QC

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (DMSO-d6)Conforms to structure (distinct multiplets for cyclopentyl and piperidine rings)
Assay HPLC (C18, ACN/H2O)≥ 98.0% a/a
Chiral Purity Chiral HPLC (Chiralpak AD-H)≥ 99.0% ee (if applicable)
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer≤ 0.5% w/w

Troubleshooting & Optimization

Issue: Emulsion formation during workup
  • Cause: High viscosity of the N-acylated product or presence of surfactants.

  • Solution: Filter the biphasic mixture through a Celite pad before separation, or add saturated Brine to increase ionic strength.

Issue: Low Yield (< 70%)
  • Cause: Hydrolysis of Cyclopentanecarbonyl chloride before reaction with amine.

  • Solution: Ensure temperature is strictly < 5°C during addition. Increase reagent equivalents to 1.3 eq. Verify agitation efficiency (mass transfer limited).

Issue: Racemization[4]
  • Cause: pH spike > 13 or high temperature.

  • Solution: Use a calibrated pH probe with automatic dosing of NaOH. Never add base as a bolus shot.

References

  • Schotten-Baumann Reaction Conditions

    • Schotten, C. (1884). "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[4] Link

  • Couty, F. (1999).
  • Scale-Up of Amide Bond Formation

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

  • Green Solvents in Extraction (MeTHF)

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry". ChemSusChem, 5(8), 1369-1379. Link

Sources

Use of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" in SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid in SAR Studies

Introduction: The Scaffold & Biological Context

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (often referred to as


-cyclopentyl-pipecolic acid ) represents a critical structural motif in the design of peptidomimetics  and neuroimmunophilin ligands .

This molecule acts as a conformational constraint, mimicking the "twisted amide" bond found in the transition state of peptidyl-prolyl isomerization. It serves as a simplified, synthetic surrogate for the pipecolic acid moiety found in natural macrocycles like FK506 (Tacrolimus) and Rapamycin (Sirolimus) .

Primary Applications:

  • FKBP12 Inhibition: It binds to the hydrophobic pocket of the FK506-Binding Protein 12 (FKBP12), inhibiting its rotamase (PPIase) activity.[1]

  • Neuroregeneration: Unlike the full FK506 macrocycle, small molecules containing this scaffold often lack the effector domain required to inhibit Calcineurin (CaN), thereby promoting neurite outgrowth without immunosuppression.

  • Chemical Biology Tools: It is used as the "warhead" in Chemically Induced Dimerization (CID) systems or as a ligand handle in PROTAC design to recruit FKBPs.

Mechanism of Action & SAR Logic

The efficacy of this scaffold relies on its ability to lock the


 and 

torsion angles, presenting the hydrophobic cyclopentyl group to the deep hydrophobic pocket of FKBP12 (lined by Trp59, Phe46, and Val55).
Structure-Activity Relationship (SAR) Breakdown

The molecule can be dissected into three pharmacophoric regions. Understanding the causality of each region is essential for optimization.

DOT Diagram: SAR Logic & Pharmacophore Decomposition

SAR_Logic Scaffold 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Region_A Region A: Piperidine Ring (Pipecolic Core) Scaffold->Region_A Region_B Region B: Cyclopentyl Group (Hydrophobic Cap) Scaffold->Region_B Region_C Region C: Carboxylic Acid (Linker/Effector) Scaffold->Region_C Func_A Mimics Proline/Pipecolic twist. Controls ring pucker. Region_A->Func_A Func_B Occupies Trp59 hydrophobic pocket. Key for binding affinity. Region_B->Func_B Func_C H-bond acceptor (Tyr82). Site for esterification/extension. Region_C->Func_C

Figure 1: Pharmacophoric decomposition of the scaffold. The piperidine ring provides rigidity, the cyclopentyl group drives hydrophobic collapse, and the carboxylic acid directs orientation via hydrogen bonding.

Comparative Data: Ring Size Impact

The choice between a 6-membered (piperidine) and 5-membered (pyrrolidine) ring alters the ring pucker and binding affinity (


).
FeaturePiperidine (Pipecolic)Pyrrolidine (Proline)Impact on SAR
Conformation Chair/Twisted BoatEnvelopePiperidine is more rigid; better mimics the transition state of some substrates.
Lipophilicity Higher LogPLower LogPPiperidine improves BBB permeability for neuro-applications.
FKBP12 Affinity Moderate (

µM range)
High (

nM range in GPI-1046)
Piperidine often requires larger hydrophobic caps to match pyrrolidine potency.
Metabolic Stability HighModeratePipecolic acid is generally resistant to proteolysis.

Experimental Protocols

Protocol A: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Objective: To synthesize the core scaffold via Schotten-Baumann acylation. Safety: Work in a fume hood. Cyclopentanecarbonyl chloride is corrosive and lachrymatory.

  • Preparation:

    • Dissolve L-Pipecolic acid (1.0 eq, 10 mmol) in DCM (20 mL).

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation:

    • Add Cyclopentanecarbonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent racemization.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Workup (Critical for Purity):

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove excess base and unreacted amine.

    • Wash the organic layer with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield Target: >85%.

Protocol B: FKBP12 Binding Assay (Trp59 Fluorescence Quenching)

Objective: Determine the


 of the ligand by exploiting the intrinsic fluorescence of Tryptophan-59 in the FKBP12 active site. This is a self-validating assay; if the signal does not quench, the ligand is not binding the pocket.

Materials:

  • Recombinant Human FKBP12 (final conc. 0.5 µM).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl.

  • Ligand stock in DMSO.

Workflow:

  • Baseline: Measure fluorescence of FKBP12 alone.

    • 
       nm (Excitation).
      
    • 
       nm (Emission).
      
  • Titration: Add ligand in stepwise increments (0.1 µM to 50 µM). Keep DMSO concentration constant (<1%).

  • Measurement: Record emission spectrum at 340 nm after each addition.

  • Calculation:

    • Plot Fluorescence Intensity (

      
      ) vs. [Ligand].
      
    • Fit to the quadratic binding equation:

      
      
      
    • Where

      
       is total protein conc, 
      
      
      
      is total ligand conc.
Protocol C: PPIase Activity Assay (Chymotrypsin-Coupled)

Objective: Verify functional inhibition of rotamase activity. Mechanism: Chymotrypsin cleaves trans-peptide bonds rapidly but cis-bonds slowly. FKBP12 accelerates the cis-to-trans isomerization. An inhibitor will slow down this rate.

DOT Diagram: PPIase Assay Workflow

PPIase_Assay Step1 Substrate Prep Suc-Ala-Leu-Pro-Phe-pNA (Dissolved in LiCl/TFE) Step3 Reaction Start Add Chymotrypsin + Substrate Step1->Step3 Step2 Incubation FKBP12 + Test Inhibitor (Equilibrate 10 min @ 10°C) Step2->Step3 Step4 Data Acquisition Measure Absorbance @ 390 nm (p-Nitroaniline release) Step3->Step4 Validation Control: No FKBP12 (Measures thermal isomerization rate) Validation->Step4 Baseline subtraction

Figure 2: Chymotrypsin-coupled enzymatic assay workflow for determining


.

Steps:

  • Buffer: 35 mM HEPES, pH 7.8. Cool to 10°C (slower reaction allows better measurement).

  • Mix: Combine FKBP12 (20 nM) and Inhibitor (various conc.) in the cuvette.

  • Initiate: Add Chymotrypsin (0.8 mg/mL) and Substrate (Suc-ALPF-pNA, 40 µM).

  • Read: Monitor Absorbance at 390 nm for 3 minutes.

  • Analysis: The reaction follows first-order kinetics. The observed rate constant (

    
    ) is linear with FKBP12 activity.
    
    • % Inhibition =

      
      
      

References

  • Holt, D. A., et al. (1993). Structure-activity studies of non-immunosuppressive neurotrophic immunophilin ligands. Bioorganic & Medicinal Chemistry Letters, 3(8), 1601-1606. Link

  • Siekierka, J. J., et al. (1989). A cytosolic binding protein for the immunosuppressant FK506 has peptidyl-prolyl isomerase activity but is distinct from cyclophilin. Nature, 341, 755–757. Link

  • Hamilton, G. S., & Steiner, J. P. (1998). Immunophilins: Structure, function and therapeutic potential. Journal of Medicinal Chemistry, 41(26), 5119-5143. Link

  • Gopalakrishnan, R., et al. (2012). FKBP12 Binds to Acylated H-Ras and Promotes Depalmitoylation. Molecular Cell, 48(6). (Demonstrates biological relevance of FKBP12 binding). Link

  • Juli, C., et al. (2025). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein.[2] ResearchGate Pre-print. (Recent application of the scaffold in anti-infectives). Link

Sources

Troubleshooting & Optimization

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" synthesis optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Optimization, Troubleshooting, and Scale-up of N-Acyl Pipecolic Acid Derivatives

Executive Summary

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves the acylation of a sterically hindered secondary amine (pipecolic acid) with a cyclic aliphatic acid.[1] While seemingly simple, this reaction presents three specific challenges that often lead to stalled campaigns:

  • Steric Hindrance: The secondary amine of pipecolic acid is less reactive than primary amines.

  • Rotameric Complexity: The product exists as a mixture of cis and trans amide rotamers, complicating NMR analysis.[2]

  • Purification: The amphiphilic nature of the product makes standard silica chromatography inefficient; acid/base extraction is the superior isolation strategy.

Module 1: Strategic Route Selection

Before starting, select the methodology based on your scale and purity requirements.[2]

Decision Matrix: Which Route?
  • Route A: Schotten-Baumann (Acyl Chloride)

    • Best for: Scale-up (>5g), cost-efficiency, speed.[2]

    • Pros: No expensive coupling reagents; simple workup.

    • Cons: Requires handling corrosive acid chlorides; pH control is critical.

  • Route B: Activated Ester (HATU/T3P)

    • Best for: Medicinal Chemistry (<100mg), parallel synthesis, library generation.[2]

    • Pros: Milder conditions; avoids handling moisture-sensitive acid chlorides.[1]

    • Cons: Difficult to remove urea/phosphoramide byproducts from the polar acid product.

RouteSelection Start Select Synthesis Strategy Scale What is your scale? Start->Scale Small < 1 gram (MedChem) Scale->Small Discovery Large > 5 grams (Process) Scale->Large Scale-up MethodB Route B: HATU/T3P Coupling (Acid + Amine + Base) Small->MethodB MethodA Route A: Schotten-Baumann (Acid Chloride + NaOH) Large->MethodA Warning CRITICAL: Pipecolic acid is a secondary amine (slow kinetics) MethodA->Warning MethodB->Warning

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and available reagents.

Module 2: Optimized Protocols

Protocol A: Schotten-Baumann (Recommended for >1g)

This method utilizes the biphasic reaction of pipecolic acid with cyclopentanecarbonyl chloride.

Reagents:

  • Pipecolic acid (1.0 equiv)[1]

  • Cyclopentanecarbonyl chloride (1.1 equiv)

  • NaOH (2.5 equiv) – Crucial: 1 equiv neutralizes the amino acid zwitterion, 1 equiv neutralizes the HCl generated.

  • Solvent: DCM / Water (1:1 ratio)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve pipecolic acid (1.0 equiv) in 2M NaOH (2.5 equiv). Ensure the solution is homogeneous.

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM). Cool the biphasic mixture to 0°C.

  • Addition: Dilute cyclopentanecarbonyl chloride (1.1 equiv) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? Rapid addition generates heat and promotes hydrolysis of the acid chloride over amidation.

  • Reaction: Allow to warm to room temperature and stir vigorously for 4–12 hours.

    • Checkpoint: The pH must remain >10.[2] If it drops, add more NaOH.[2]

  • Workup (The "Self-Cleaning" Step):

    • Separate the layers.[3] Keep the Aqueous Layer (Product is a salt here).

    • Wash the aqueous layer with DCM (2x) to remove unreacted acid chloride and neutral impurities.

    • Acidification: Cool the aqueous layer and acidify to pH 2 using 6M HCl. The product will precipitate or oil out.

    • Extraction: Extract the acidic aqueous layer with EtOAc (3x).

    • Drying: Dry EtOAc over MgSO₄ and concentrate.

Protocol B: HATU Coupling (Recommended for <500mg)

Best for high-throughput synthesis where acid chlorides are unavailable.[1][2]

Reagents:

  • Pipecolic acid methyl ester hydrochloride (1.0 equiv) Note: Use the ester to avoid zwitterion solubility issues in organic solvents.

  • Cyclopentanecarboxylic acid (1.1 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve Cyclopentanecarboxylic acid and DIPEA in dry DMF.

  • Add HATU and stir for 5 minutes to form the activated ester.

  • Add Pipecolic acid methyl ester HCl.

  • Stir at RT for 2–4 hours.

  • Hydrolysis (Required): After coupling, treat the crude ester with LiOH (2 equiv) in THF/Water (1:1) for 2 hours to reveal the free acid.

Module 3: Troubleshooting & FAQs

Q1: The NMR spectrum looks terrible. All peaks are doubled/split. Is my product impure?

Answer: Likely NO .

  • Root Cause: N-acyl piperidines exhibit restricted rotation around the amide bond (C-N).[1] This creates two distinct conformers (rotamers): cis and trans.

  • Diagnosis:

    • Check the ratio.[3] Rotamers usually appear in a stable ratio (e.g., 60:40 or 70:[2]30) in CDCl₃.[4]

    • Validation: Run a Variable Temperature (VT) NMR. Heat the sample to 60–80°C. If the peaks coalesce into single sharp peaks, it is a pure product with rotamers.

  • Reference: This phenomenon is well-documented for pipecolic acid derivatives [1].[1]

Q2: My yield is low (<30%) using Method A. What went wrong?

Answer: Check your pH control .

  • Issue: As the reaction proceeds, HCl is generated, dropping the pH.[2] If pH < 9, the pipecolic acid amine becomes protonated (ammonium) and ceases to be nucleophilic.[2]

  • Fix: Use a pH meter or indicator paper. Maintain pH 10–11 throughout the addition.

Q3: The product is an oil that won't crystallize.

Answer: This is common for N-acyl pipecolic acids.

  • Fix:

    • Dry thoroughly under high vacuum to remove traces of EtOAc.

    • Triturate with cold Hexanes or Pentane. Scratch the side of the flask to induce nucleation.

    • If it remains an oil, characterize it as such.[2] Many of these derivatives are low-melting solids or viscous oils.[1]

Q4: I see racemization. The optical rotation is lower than expected.

Answer: While cyclopentanecarboxylic acid is achiral, the chiral center at C2 of the piperidine ring is sensitive.

  • Root Cause: Over-heating during the hydrolysis step (Method B) or extreme pH during workup.

  • Prevention:

    • Avoid refluxing in strong base. Hydrolysis of the methyl ester should be done at RT with LiOH.

    • In Method A, keep the temperature at 0°C during the acid chloride addition.

Module 4: Purification Logic (Acid-Base Extraction)

The following workflow ensures high purity without column chromatography.

Purification Crude Crude Reaction Mixture (pH > 10) Sep1 Separate Layers Crude->Sep1 Org1 Organic Layer (DCM) Contains: Impurities, unreacted acid chloride Sep1->Org1 Discard Aq1 Aqueous Layer (Basic) Contains: Product (Salt form), Pipecolic acid Sep1->Aq1 Keep Acidify Acidify to pH 2 (Use 6M HCl) Aq1->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Org2 Organic Layer (EtOAc) Contains: TARGET PRODUCT Extract->Org2 Keep Aq2 Aqueous Layer (Acidic) Contains: Salts, unreacted Pipecolic acid Extract->Aq2 Discard Dry Dry (MgSO4) & Concentrate Org2->Dry

Figure 2: Acid/Base extraction workflow for isolating 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

References

  • Rotamerism in N-Acyl Piperidines: Sánchez-Sancho, F., et al. "Rotamers in N-acylpiperidines: A NMR study."[1][2] Journal of Organic Chemistry. Validated context on restricted rotation in pipecolic acid amides. (Search: Rotamers N-acyl pipecolic acid NMR)

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Standard operating procedures for biphasic amidation.

  • Amide Coupling Reviews: Montalbetti, C.A.G.N., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[2]

  • Pipecolic Acid Derivatives: "Synthesis of Pipecolic Acid Derivatives." Organic Syntheses. reliable protocols for handling piperidine-2-carboxylic acid. [1]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex chiral molecules. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on the synthesis of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" and are encountering challenges with maintaining stereochemical integrity. Here, we will delve into the common pitfalls that lead to racemization and provide robust, field-proven strategies to ensure the desired stereoisomer is obtained with high purity.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid?

A1: Racemization is the process by which a chirally pure compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of drug development, the chirality of a molecule is paramount as different enantiomers can have vastly different biological activities, with one being therapeutic and the other inactive or even toxic.[1][2] Therefore, preventing racemization during the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is essential to ensure the therapeutic efficacy and safety of the final product.

Q2: What is the primary mechanism that causes racemization during the N-acylation of piperidine-2-carboxylic acid?

A2: The most common pathway for racemization during the amide bond formation is through the formation of an oxazolone (or azlactone) intermediate.[3][4][5] This occurs when the carboxylic acid of the N-acylating agent (cyclopentanecarboxylic acid in this case) is activated. The activated intermediate can then be deprotonated at the alpha-carbon of the piperidine-2-carboxylic acid by a base, leading to the formation of a planar, achiral oxazolone. Subsequent nucleophilic attack by the piperidine nitrogen on this intermediate can occur from either face, resulting in a mixture of stereoisomers.

Q3: Can the choice of coupling reagent impact the level of racemization?

A3: Absolutely. The choice of coupling reagent is a critical factor in controlling racemization.[6][7] Some coupling reagents are more prone to forming the problematic oxazolone intermediate than others. Reagents that promote a rapid coupling reaction relative to oxazolone formation are preferred. For instance, phosphonium- and uronium-based reagents like BOP, PyBOP, HBTU, and HATU, especially when used with additives like HOBt or Oxyma, are known to suppress racemization effectively.[8][9][10]

Q4: How does the choice of base influence racemization?

A4: The base plays a significant role in the racemization process.[3][11] Strong, non-sterically hindered bases can readily deprotonate the alpha-carbon of the activated amino acid, facilitating oxazolone formation and subsequent racemization. Weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) to minimize this side reaction.[3]

II. Troubleshooting Guide

Issue 1: Significant Racemization Detected in the Final Product

Symptoms:

  • Chiral HPLC or SFC analysis shows the presence of the undesired diastereomer.

  • Optical rotation of the product is lower than the expected value for the pure enantiomer.

Root Cause Analysis & Solutions:

The detection of significant racemization points to suboptimal reaction conditions during the N-acylation step. The key is to minimize the formation and lifetime of the oxazolone intermediate.

Mechanism of Oxazolone-Mediated Racemization

The primary pathway for racemization involves the formation of a planar oxazolone intermediate, which loses its stereochemical information at the α-carbon.

racemization_mechanism cluster_activation Carboxylic Acid Activation cluster_oxazolone Oxazolone Formation (Racemization Pathway) cluster_direct_coupling Direct Amide Formation (Desired Pathway) Activated_Acid Activated Cyclopentanecarboxylic Acid Piperidine_Acid Piperidine-2-carboxylic Acid Activated_Acid->Piperidine_Acid Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Piperidine_Acid->Oxazolone Base-catalyzed enolization Desired_Product Desired Stereoisomer Piperidine_Acid->Desired_Product Direct nucleophilic attack Racemic_Product Racemic Product Oxazolone->Racemic_Product Nucleophilic attack

Caption: Mechanism of racemization via oxazolone formation.

Recommended Protocol to Minimize Racemization

This protocol is designed to favor the direct amide formation pathway over the racemization-prone oxazolone pathway.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze activated intermediates and complicate the reaction.

    • Use high-purity piperidine-2-carboxylic acid and cyclopentanecarboxylic acid.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve piperidine-2-carboxylic acid (1.0 eq) and a racemization suppressant additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • Add a sterically hindered, weak base such as N-methylmorpholine (NMM) (1.1 eq). Avoid stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA) which are more likely to cause racemization.[3]

  • Activation and Coupling:

    • In a separate flask, pre-activate the cyclopentanecarboxylic acid (1.05 eq) with a suitable coupling reagent (1.05 eq) at 0 °C for 10-15 minutes. Preferred coupling reagents include HBTU, HATU, or DEPBT.[8][9][12]

    • Slowly add the pre-activated cyclopentanecarboxylic acid solution to the piperidine-2-carboxylic acid solution at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to proceed at 0 °C and monitor its progress by TLC or LC-MS. The reaction should ideally be complete within a few hours. Avoid prolonged reaction times and elevated temperatures as these can increase the risk of racemization.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a mild acid (e.g., saturated NH4Cl solution).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Chiral Analysis:

    • Analyze the purified product using chiral HPLC or SFC to determine the enantiomeric or diastereomeric excess.

Issue 2: Low Yield Despite Complete Consumption of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows the formation of multiple byproducts.

  • The isolated yield of the desired product is significantly lower than expected.

Root Cause Analysis & Solutions:

Low yields can be attributed to side reactions involving the coupling reagents or the activated carboxylic acid.

Troubleshooting Low Yields
Potential Cause Explanation Recommended Solution
Side reactions of coupling reagents Excess carbodiimide reagents (like DCC or EDC) can lead to the formation of N-acylurea byproducts.[9][10] Uronium/phosphonium reagents can also undergo side reactions if not used correctly.Use a slight excess (1.05-1.1 eq) of the coupling reagent. For carbodiimides, the use of additives like HOBt or Oxyma can minimize side reactions.[10]
Hydrolysis of activated species Traces of water in the reaction mixture can hydrolyze the activated carboxylic acid, regenerating the starting material and reducing the yield.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Epimerization and degradation Prolonged reaction times or elevated temperatures can lead to both racemization and degradation of the product and intermediates.Monitor the reaction closely and quench it as soon as the starting material is consumed. Maintain a low reaction temperature (0 °C to room temperature).
Issue 3: Difficulty in Removing Byproducts During Purification

Symptoms:

  • The purified product is contaminated with byproducts from the coupling reaction (e.g., dicyclohexylurea (DCU) or HOBt).

Root Cause Analysis & Solutions:

The choice of coupling reagent and work-up procedure can significantly impact the ease of purification.

Strategies for Simplified Purification
  • Choice of Coupling Reagent:

    • If using a carbodiimide, consider using EDC (a water-soluble carbodiimide) which allows for the removal of the urea byproduct and excess reagent through aqueous extraction.[9]

    • For solid-phase synthesis, DIC is preferred over DCC as the resulting diisopropylurea is more soluble and can be washed away.[9][10]

  • Optimized Work-up:

    • For reactions using DCC, the insoluble DCU can be removed by filtration.

    • Acidic and basic washes can help remove unreacted starting materials and certain byproducts. For example, a dilute acid wash can remove residual base, and a dilute base wash can remove unreacted carboxylic acid and HOBt/Oxyma.

III. Visualizing the Optimal Workflow

The following workflow is designed to maximize both yield and stereochemical purity.

optimal_workflow Start Start: Anhydrous Conditions Dissolve_Piperidine 1. Dissolve Piperidine-2-carboxylic Acid and HOBt/Oxyma in Anhydrous Solvent Start->Dissolve_Piperidine Cool_to_0C_1 2. Cool to 0 °C Dissolve_Piperidine->Cool_to_0C_1 Add_Base 3. Add NMM (Weak, Hindered Base) Cool_to_0C_1->Add_Base Preactivate_Acid 4. Pre-activate Cyclopentanecarboxylic Acid with HBTU/HATU at 0 °C Add_Base->Preactivate_Acid Combine_Reactants 5. Slowly Add Activated Acid to Piperidine Solution at 0 °C Preactivate_Acid->Combine_Reactants Monitor_Reaction 6. Monitor by TLC/LC-MS Combine_Reactants->Monitor_Reaction Workup 7. Aqueous Work-up Monitor_Reaction->Workup Purification 8. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 9. Chiral HPLC/SFC Analysis Purification->Analysis End End: Chirally Pure Product Analysis->End

Caption: Recommended workflow for stereoretentive synthesis.

By adhering to these guidelines and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, ensuring high yields and, most importantly, the preservation of its critical stereochemistry.

IV. References

  • Ramu, B. V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46.

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • Benoiton, N. L., & Chen, F. M. (1981). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 17(1), 116-123.

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Wode Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen [Video]. YouTube. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from

  • Hou, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 687838.

  • Goodman, M., & Levine, L. (1964). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 29(1), 33-37.

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • Hou, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 687838.

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Nature Communications, 15(1), 1-10.

  • Blake, J., & Rappoport, Z. (1974). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1331-1335.

  • Kaur, H., & Singh, G. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(18), 4026-4043.

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (1TMS). Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your catalytic approach, maximize yield and purity, and troubleshoot common experimental challenges.

I. Introduction to the Synthesis

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves the N-acylation of piperidine-2-carboxylic acid with a cyclopentylcarbonyl moiety. A common and effective method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[1][2][3] This seemingly straightforward reaction presents a key challenge: the presence of two nucleophilic sites on the starting material, the secondary amine and the carboxylic acid. Achieving selective N-acylation is paramount for a successful synthesis.

This guide will delve into the critical aspects of catalyst and reaction condition optimization to favor the desired N-acylation, while minimizing side reactions.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Q1: What is the most common method for synthesizing 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid?

A1: The most prevalent method is the Schotten-Baumann reaction, where piperidine-2-carboxylic acid is reacted with cyclopentanecarbonyl chloride in the presence of a base.[1][2] This reaction is widely used in organic chemistry for the synthesis of amides from amines and acid chlorides.[1][2][3] The use of a two-phase solvent system, typically water and an organic solvent like dichloromethane, is a common feature of Schotten-Baumann conditions.[1][2]

Q2: How can I achieve selective N-acylation over O-acylation of the carboxylic acid?

A2: This is the central challenge in this synthesis. Several strategies can be employed:

  • Control of pH: The nucleophilicity of the amine and the carboxylate are pH-dependent. At a moderately basic pH, the secondary amine is sufficiently deprotonated to act as a potent nucleophile, while the carboxylic acid exists predominantly as the less nucleophilic carboxylate anion. This difference in reactivity can be exploited to favor N-acylation.

  • Choice of Base: An inorganic base like sodium hydroxide or potassium carbonate, dissolved in an aqueous phase, is commonly used.[1][2] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can enhance selectivity by favoring the more kinetically controlled N-acylation over the thermodynamically controlled O-acylation.

Q3: Is it necessary to protect the carboxylic acid group?

A3: While not always essential if reaction conditions are carefully controlled, protection of the carboxylic acid can be a robust strategy to ensure selective N-acylation. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), followed by N-acylation, and subsequent hydrolysis of the ester to yield the final product. This multi-step process can lead to higher overall purity, albeit with a potential decrease in overall yield due to the additional steps.

Q4: What are the best catalysts for this reaction?

A4: The Schotten-Baumann reaction is typically base-mediated rather than catalysed by a traditional catalyst that is regenerated in a catalytic cycle. The base plays a stoichiometric role in neutralizing the acid byproduct.[3] However, in a broader sense of reaction optimization, certain reagents can be considered "catalysts" for improving the acylation process. For instance, phase-transfer catalysts can be employed in biphasic systems to facilitate the transport of the carboxylate salt into the organic phase, although this might increase the risk of O-acylation. For less reactive amines, Lewis acids have been used to activate the acylating agent, though this is less common for the highly reactive acyl chlorides.[4]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of cyclopentanecarbonyl chloride. 3. Formation of side products (e.g., O-acylation).1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, consider adding more acyl chloride or base. 2. Control addition rate: Add the cyclopentanecarbonyl chloride slowly to the cooled reaction mixture to minimize its hydrolysis by the aqueous base. 3. Optimize pH and temperature: As discussed in the FAQs, maintain a moderately basic pH and low temperature to favor N-acylation.
Presence of Unreacted Piperidine-2-carboxylic Acid 1. Insufficient cyclopentanecarbonyl chloride. 2. Deactivation of the amine by protonation.1. Use a slight excess of acylating agent: Employing 1.05-1.1 equivalents of cyclopentanecarbonyl chloride can help drive the reaction to completion. 2. Ensure adequate base: Use at least two equivalents of base – one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct.
Formation of a Significant Amount of O-acylated Byproduct (Anhydride) 1. High reaction temperature. 2. Highly basic conditions. 3. Use of a non-polar aprotic solvent that solubilizes the carboxylate.1. Maintain low temperature: Conduct the reaction at 0-5 °C. 2. Avoid excess base: Use the stoichiometric amount of base required for the reaction. 3. Utilize a biphasic system: A water/dichloromethane system helps to keep the carboxylate in the aqueous phase, reducing its reactivity towards the acyl chloride in the organic phase.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup. 2. Co-elution of product and starting material during chromatography.1. Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 2. Optimize chromatography: Use a suitable solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Acidifying the crude product to protonate any remaining starting material can also aid in separation.

IV. Experimental Protocols

A. General Procedure for the Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid via Schotten-Baumann Reaction

This protocol provides a starting point for optimization.

  • Dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclopentanecarbonyl chloride (1.1 eq) in an organic solvent such as dichloromethane.

  • Add the solution of cyclopentanecarbonyl chloride dropwise to the vigorously stirred aqueous solution of piperidine-2-carboxylic acid at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Analytical Characterization

The successful synthesis and purity of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid should be confirmed by a combination of analytical techniques:[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and carboxylic acid carbonyls.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

V. Mechanistic Insights and Optimization Strategies

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

Schotten_Baumann_Mechanism R2NH Piperidine-2-carboxylic acid (amine form) R2N_minus Piperidine-2-carboxylate (deprotonated amine) R2NH->R2N_minus + Base Intermediate Tetrahedral Intermediate R2N_minus->Intermediate + RCOCl RCOCl Cyclopentanecarbonyl chloride HCl HCl Product 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid Intermediate->Product - Cl⁻ Product->Product Salt Salt (e.g., Cl⁻) HCl->Salt + Base Base Base (e.g., OH⁻) H2O H₂O

Figure 1: Simplified mechanism of the Schotten-Baumann reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_optimization Optimization Parameters Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_SM->Start Impure SM Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions Purity OK Check_Workup Review Workup & Purification Optimize_Conditions->Check_Workup Base_Choice Base Selection (e.g., NaOH, K₂CO₃) Optimize_Conditions->Base_Choice Solvent_System Solvent System (Biphasic vs. Monophasic) Optimize_Conditions->Solvent_System Temperature_Control Temperature Control (0°C vs. RT) Optimize_Conditions->Temperature_Control Reagent_Stoichiometry Reagent Stoichiometry Optimize_Conditions->Reagent_Stoichiometry Check_Workup->Optimize_Conditions Inefficient Success High Yield & Purity Check_Workup->Success Optimized

Figure 2: A logical workflow for troubleshooting the synthesis.

VI. References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2544–2547.

  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19 (2), 3218–3222.

  • N-Acylation in Combinatorial Chemistry. ARKIVOC2004 , (i), 12-35. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. React. Chem. Eng., 2023 , 8, 85-94. [Link]

  • N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions. Der Pharma Chemica, 2011 , 3(3), 409-421. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • A review on synthetic strategies of amides. Der Pharma Chemica, 2011 , 3(3), 409-421. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Lett.2008 , 49(38), 5555-5557. [Link]

  • Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

  • Pipecolic Acid. PubChem. [Link]

  • Synonyms of Piperidine-2-carboxylic acid. Golm Metabolome Database. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Test. Anal.2014 , 6(7-8), 633-650. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Int. J. Chem. Sci.2015 , 13(2), 975-984. [Link]

  • Substituent effects in saturated systems. Preparation, stereochemistry, and acidity of pipecolic (piperidine-2-carboxylic) acid derivatives. J. Chem. Soc., Perkin Trans. 21978 , 779-786. [Link]

Sources

Technical Support Center: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. This N-acylated pipecolic acid derivative is a valuable building block in medicinal chemistry and drug development. The seemingly straightforward acylation of piperidine-2-carboxylic acid (pipecolic acid) with cyclopentanecarbonyl chloride can, however, present significant challenges, often resulting in disappointingly low yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to diagnose issues within your synthesis, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has failed completely or the yield is less than 20%. Where should I start my investigation?

A1: A very low or zero yield almost always points to a critical failure in one of three areas: reagent quality, the presence of water, or improper reaction setup. The primary suspect is the acylating agent, cyclopentanecarbonyl chloride.

  • Reagent Integrity: Cyclopentanecarbonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to cyclopentanecarboxylic acid, which is unreactive under standard Schotten-Baumann conditions.

    • Actionable Advice: Always use a fresh bottle of cyclopentanecarbonyl chloride or purify older stock by distillation. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfer.

  • Starting Material (Pipecolic Acid): Ensure your piperidine-2-carboxylic acid is dry. While it is less sensitive than the acid chloride, excess water in this starting material will contribute to the hydrolysis of the acylating agent.

  • Solvent Quality: Use anhydrous (dry) organic solvents for the reaction phase. Dichloromethane (DCM) or diethyl ether are common choices and should be dried over molecular sieves or distilled from a suitable drying agent.[1][2]

Q2: I've confirmed my reagents are anhydrous and high-purity, but my yield is still suboptimal (20-60%). How can I optimize the reaction conditions?

A2: Suboptimal yields with good reagents suggest that the reaction conditions themselves are not properly controlled. The key parameters to investigate are temperature, base stoichiometry, and phase mixing. The acylation of an amine with an acid chloride is an exothermic and extremely fast reaction that competes with hydrolysis.[3]

  • Temperature Control: This is the most critical parameter. The reaction should be run at a low temperature to moderate the reaction rate and minimize side reactions, especially the hydrolysis of the acid chloride.

    • Actionable Advice: Begin the reaction at 0 °C by immersing the reaction vessel in an ice-water bath. Add the cyclopentanecarbonyl chloride dropwise to the solution of pipecolic acid and base over 30-60 minutes to maintain this low temperature. After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[4]

  • Base Selection and Stoichiometry: The base neutralizes the HCl generated during the reaction.[3] If the HCl is not neutralized, it will protonate the secondary amine of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Actionable Advice: Use at least 2.0 equivalents of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). One equivalent is for the deprotonation of the carboxylic acid on your starting material, and the second is to neutralize the HCl byproduct. A slight excess (e.g., 2.2 equivalents) is often beneficial.

  • Phase Mixing: In a typical two-phase Schotten-Baumann setup (e.g., DCM/water), the reactants are in the organic phase while the base is in the aqueous phase.[1][2] Inefficient mixing at the interface of these two layers is a common cause of low yield.

    • Actionable Advice: Use a mechanical stirrer if possible, or a large magnetic stir bar with a vigorous stirring rate to create a vortex and ensure maximum surface area between the two phases.

Q3: My reaction seems to work based on TLC/LC-MS analysis, but I lose most of my product during the aqueous work-up. What's going wrong?

A3: This is a classic work-up problem related to the amphoteric nature of your product. The product, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, has a carboxylic acid group. Its solubility is therefore highly dependent on pH.

  • At Basic pH (pH > 7): The carboxylic acid is deprotonated to a carboxylate salt (-COO⁻). This salt is ionic and will be highly soluble in the aqueous layer, not the organic layer. Attempting to extract your product from a basic aqueous solution with an organic solvent will fail.

  • At Acidic pH (pH < 4): The carboxylic acid is protonated (-COOH). This neutral form is much less polar and will be significantly more soluble in organic solvents like DCM, ethyl acetate, or diethyl ether.

Optimized Work-up Protocol:
  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Crucially, cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is between 1 and 2. You may see the product precipitate as a solid.

  • Thoroughly extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine all organic layers (the initial organic layer from step 2 and the three extraction layers from step 4).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.[4]

Below is a workflow to guide your troubleshooting process for low-yield issues.

G cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_end start Low Yield (<60%) reagent_check Check Reagent Purity & Anhydrous Conditions start->reagent_check acid_chloride Is Cyclopentanecarbonyl Chloride Fresh/Pure? reagent_check->acid_chloride If low yield persists acid_chloride->reagent_check No (Use fresh/distill) dry_solvent Are Solvents Anhydrous? acid_chloride->dry_solvent Yes dry_solvent->reagent_check No (Use dry solvents) conditions_check Optimize Reaction Conditions dry_solvent->conditions_check Yes temp Temperature Control (Add dropwise at 0 °C)? conditions_check->temp temp->conditions_check No (Implement cooling) base Base Stoichiometry (>2.0 eq.)? temp->base Yes base->conditions_check No (Adjust stoichiometry) mixing Vigorous Phase Mixing? base->mixing Yes mixing->conditions_check No (Increase stir rate) workup_check Review Work-up Procedure mixing->workup_check Yes acidify Did you acidify aqueous layer to pH 1-2 before extraction? workup_check->acidify acidify->workup_check No (Follow optimized protocol) success High Yield Achieved acidify->success Yes

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: This synthesis is a classic example of the Schotten-Baumann reaction .[1][2] It is a method to synthesize amides from amines and acid chlorides. The mechanism proceeds via nucleophilic acyl substitution. The deprotonated secondary amine of pipecolic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product. The base in the aqueous phase serves to neutralize the HCl generated.[5]

Q2: Are there higher-yielding alternative methods to the Schotten-Baumann reaction?

A2: Yes. If you continue to struggle with the acid chloride method, or if your substrate is particularly sensitive, using modern peptide coupling reagents is an excellent alternative. This approach uses cyclopentanecarboxylic acid directly, avoiding the need to handle the moisture-sensitive acid chloride.

  • Method: You can use coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU.

  • Advantages: These reactions are often cleaner, proceed under milder conditions, and can give higher yields. They are performed in a single phase, which simplifies the reaction setup.

  • Disadvantages: The reagents are significantly more expensive than those used in the Schotten-Baumann reaction, and the byproducts (like DCU from DCC) must be carefully removed during purification.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a polar and a non-polar solvent, such as 10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes, possibly with 1% acetic acid added to ensure the carboxylic acid groups are protonated and produce sharper spots.

  • Analysis: Spot your starting material (pipecolic acid), your acylating agent (or its corresponding carboxylic acid, as the chloride is too reactive), and the reaction mixture. The product should have an Rf value that is intermediate between the highly polar pipecolic acid (which may stay at the baseline) and the non-polar acylating agent. The reaction is complete when the pipecolic acid spot has been completely consumed.[4]

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis

This protocol is designed to maximize yield by carefully controlling reaction parameters.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq.) in an aqueous solution of 1M NaOH (2.2 eq.).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled solution, add an equal volume of anhydrous dichloromethane (DCM). Begin vigorous stirring. Separately, dissolve cyclopentanecarbonyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Reaction: Add the cyclopentanecarbonyl chloride solution dropwise to the rapidly stirring biphasic mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification: Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Summary: Optimizing Reaction Conditions
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0 °C → Room TempMinimizes hydrolysis of acid chloride; controls exothermic reaction.
Base (NaOH) 1.0 - 1.5 eq.2.2 eq.Ensures complete neutralization of byproduct HCl and deprotonation of starting material's carboxylic acid.
Mixing Standard Magnetic StirringVigorous Stirring / MechanicalMaximizes interfacial area in the biphasic system, increasing reaction rate.
Work-up pH Not ControlledAcidification to pH 1-2Converts product to its less polar, protonated form for efficient extraction into the organic phase.

References

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents. [URL: https://patents.google.
  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Schotten%E2%80%93Baumann%20reaction.pdf]
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/228/1/uk_bl_ethos_486339.pdf]
  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem. [URL: https://www.benchchem.
  • Schotten-Baumann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. [URL: https://patents.google.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. [URL: https://patents.google.
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. [URL: https://ir.library.
  • Synonyms of Piperidine-2-carboxylic acid - the Golm Metabolome Database. [URL: http://gmd.mpimpgolm.mpg.de/Analytes/a439227.aspx]
  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja042998b]
  • Cyclopentyl chloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/930-28-9.htm]
  • Glycosylation of N-hydroxy-pipecolic acid equilibrates between systemic acquired resistance response and plant growth - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33649313/]
  • Schotten–Baumann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]
  • Cyclopentane synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/cyclo/cyclopentanes.shtm]
  • A versatile route towards 6-arylpipecolic acids - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/239]
  • Chemistry Schotten Baumann Reaction - SATHEE. [URL: https://sathee.gov.in/see-more/64a5061617055c23285f26c7]
  • DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. [URL: https://www.jbc.org/article/S0021-9258(18)56285-8/pdf]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1422-0067/24/3/2937]
  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents. [URL: https://patents.google.
  • REACTION OF MALONYL CHLORIDE WITH CYLIOPRAPANCARBONITRILES. [URL: https://www.researchgate.net/publication/290432298_REACTION_OF_MALONYL_CHLORIDE_WITH_CYLIOPRAPANCARBONITRILES]
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.785888/full]
  • Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Biosynthesis-of-pipecolic-acid-by-RapL%2C-a-lysine-Gatto-Gould/066d57339794d03e5c94708785006b53298c9f53]
  • A versatile route towards 6-arylpipecolic acids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6203939/]
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0250]
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery | Open Access Journals - Research and Reviews. [URL: https://www.rroij.com/open-access/rapid-synthesis-of-phenazine1carboxylic-acid-derived-small-molecules-from-diverse-anilines-privileged-structures-for-discovery.php?aid=84883]
  • N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... - ResearchGate. [URL: https://www.researchgate.net/publication/250058864_N-Acylation_of_sulfonamides_with_carboxylic_acid_anhydride_in_solvent-free_conditions]

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Removing unreacted reagents from "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Case ID: PUR-082-N-ACYL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to isolate 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (Target Product) from a reaction mixture containing unreacted Pipecolic acid (Starting Material) and Cyclopentanecarboxylic acid (Hydrolysis Byproduct).

Because the Target Product is an N-acyl amino acid , it possesses unique solubility characteristics that differ from its precursors. The purification strategy relies on exploiting the amphoteric nature of the starting material versus the purely acidic nature of the product , followed by a physical state separation to remove the fatty acid byproduct.

Diagnostic Data: Physicochemical Profiles

Before proceeding, review the properties of the components in your mixture. This data underpins the separation logic.[1][2]

ComponentRoleFunctional GroupspKa (Approx.)Solubility (Acidic pH < 2)Solubility (Basic pH > 9)Physical State (RT)
Target Product ProductCarboxylic Acid, Amide~3.8 (COOH)Organic Soluble (Neutral)Water Soluble (Anionic)Solid (Likely)
Pipecolic Acid ReactantCarboxylic Acid, 2° Amine~2.1 (COOH), ~10.4 (NH)Water Soluble (Cationic)Water Soluble (Anionic)High MP Solid
Cyclopentanecarboxylic Acid (CPCA) ImpurityCarboxylic Acid~4.99Organic Soluble (Neutral)Water Soluble (Anionic)Liquid / Low MP Solid

Troubleshooting Modules

Module 1: Removing Unreacted Pipecolic Acid

Issue: "I see starting material (Pipecolic acid) in my NMR/LCMS after workup." Root Cause: Inadequate pH control during extraction.[1][2] Pipecolic acid is zwitterionic; it must be fully protonated (cationic) to remain in the aqueous phase while the product extracts.[1][2]

Protocol:

  • Quench: Add water to the reaction mixture to hydrolyze excess acid chloride.

  • Basify (Optional but recommended): Adjust pH to >10 using 1M NaOH. Wash with a non-polar solvent (e.g., Diethyl Ether) to remove non-acidic impurities.[1][2] Note: Your product and pipecolic acid stay in the water here.

  • Acidify: Carefully adjust the aqueous layer pH to 1.0 – 2.0 using 1M HCl.[1][2]

    • Why? At pH 1, the amine on Pipecolic acid is protonated (

      
      ), making it highly polar and water-soluble.[1][2] The amide nitrogen on your Target Product cannot be protonated; the carboxylic acid stays protonated (neutral), making it organic-soluble.[1][2]
      
  • Extract: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Result: Pipecolic acid remains in the aqueous waste.[1][2] Target Product and CPCA migrate to the organic phase.[1][2]

Module 2: Removing Cyclopentanecarboxylic Acid (CPCA)

Issue: "My product is an oil or contains a liquid impurity (CPCA)." Root Cause: CPCA is a lipophilic acid (pKa ~4.[1][2]99) that co-extracts with your product at acidic pH.[1][2] However, CPCA is a liquid at room temperature (MP ~4°C), whereas N-acyl amino acids are typically solids.[1][2]

Protocol A: Trituration (Preferred for Solid Products) [1][2]

  • Concentrate: Evaporate the organic extraction solvent (from Module 1) to dryness. You will likely have a viscous oil or semi-solid.[1][2]

  • Solvent Selection: Add a non-polar solvent in which the CPCA is soluble but your product is not.[1][2] Hexanes or Pentane are ideal.[1][2]

  • Process: Sonicate the mixture vigorously. The CPCA will dissolve into the hexanes, while the Target Product should precipitate as a white solid.[2]

  • Filtration: Filter the solid or decant the supernatant.[1][2]

  • Wash: Wash the solid cake 2x with cold hexanes.

Protocol B: Reverse Phase Chromatography (If Trituration Fails) If the product oils out during trituration, use Automated Flash Chromatography.[1][2]

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 5% to 60% ACN.[1][2]

  • Logic: The smaller, more polar CPCA will elute earlier than the larger, more lipophilic Target Product.[1][2]

Visual Workflow: The Purification Logic Gate

The following diagram illustrates the decision-making process for isolating the target molecule.

PurificationWorkflow Start Crude Reaction Mixture (Product + Pipecolic Acid + CP-Chloride) Quench Quench with Water (CP-Chloride -> CP-Acid) Start->Quench Acidify Adjust Aqueous pH to 1-2 Quench->Acidify Extract Extract with EtOAc Acidify->Extract PhaseCut Phase Separation Extract->PhaseCut Aqueous Aqueous Phase Contains: Pipecolic Acid (Cationic) PhaseCut->Aqueous Discard Organic Organic Phase Contains: Product + CP-Acid PhaseCut->Organic Keep Evaporate Evaporate Solvent Organic->Evaporate Triturate Triturate with Hexanes Evaporate->Triturate FinalSep Filtration/Decanting Triturate->FinalSep Filtrate Hexane Filtrate Contains: CP-Acid (Liquid) FinalSep->Filtrate Impurity Solid Solid Filter Cake Target Product (>95% Purity) FinalSep->Solid Product

Figure 1: Purification logic flow for separating amphoteric starting materials from acidic products.

Frequently Asked Questions (FAQ)

Q: Can I use a basic wash (Sodium Bicarbonate) to remove the acid impurity? A: No. Unlike standard amide couplings where the product is neutral, your product is a carboxylic acid.[1][2] If you wash with saturated


, your product will deprotonate and move into the aqueous layer, effectively mixing it back with the Pipecolic acid (if pH isn't carefully managed).[1][2]

Q: The product is oiling out in Hexanes. What now? A: This suggests the product is slightly soluble in hexanes or contains residual solvent preventing crystallization.[1][2]

  • Add a small amount of Diethyl Ether to dissolve the oil, then slowly add Hexanes while stirring until cloudy.

  • Cool the mixture to -20°C (freezer) overnight to induce crystallization.

  • If it remains an oil, proceed to Module 2, Protocol B (C18 Chromatography) .[1][2]

Q: Why not use normal phase silica chromatography? A: You can, but carboxylic acids often "streak" on silica due to strong interaction with silanols.[1][2] If you use normal phase (DCM/MeOH), you must add 1% Acetic Acid or Formic Acid to the mobile phase to keep the product protonated and sharp.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 849, Pipecolic acid. Retrieved from [Link][1][2]

  • Williams, R. (2022).[1][2][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][1][2]

  • MDPI. (2020).[1][2] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC. Retrieved from [Link][1][2]

Sources

Stability issues of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Analytical Troubleshooting

Document ID: TSC-2026-02-08 | Version: 2.1 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2]

Executive Summary

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a critical chiral building block (often acting as a constrained proline surrogate) used in the synthesis of peptidomimetics and kinase inhibitors.[1][2] Users frequently report "purity failures" and "stability issues" which, upon investigation, often stem from two distinct chemical phenomena: restricted amide rotation (rotamerism) and base-catalyzed racemization .[2]

This guide provides the definitive technical troubleshooting framework to distinguish between benign physical behaviors and actual chemical degradation.[2]

Part 1: The "Ghost" Impurity (Rotamerism)

User Complaint: "My NMR/HPLC shows a split peak (approx. 70:30 ratio). I suspect the batch is contaminated with an isomer or hydrolysis product."

Technical Diagnosis: This is likely not an impurity.[2] N-acylated piperidines exhibit cis/trans rotamerism .[1][2] The steric bulk of the cyclopentyl group combined with the piperidine ring creates a high energy barrier to rotation around the amide bond (


).[2] At room temperature, this rotation is slow on the NMR timescale, resulting in two distinct sets of signals for a chemically pure compound.[2]
The Mechanism

The amide bond has partial double-bond character.[1][2] In 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, the oxygen of the carbonyl group can be either cis or trans relative to the C2-carboxylic acid.[1][2]

Rotamerism cluster_0 Amide Bond Rotation Equilibrium Cis Cis-Rotamer (Sterically Congested) Trans Trans-Rotamer (Thermodynamically Favored) Cis->Trans Slow Rotation (RT) Observation Observation: Split NMR Signals Split HPLC Peaks Cis->Observation Trans->Observation

Figure 1: Equilibrium between cis and trans rotamers caused by restricted rotation around the N-acyl bond.[1][2]

Validation Protocol: Variable Temperature (VT) NMR

To confirm purity without re-purifying, perform a coalescence experiment.[2]

  • Prepare Sample: Dissolve 10 mg in DMSO-d6 (DMSO has a high boiling point).

  • Acquire Spectra:

    • Run 1H NMR at 25°C (Baseline: distinct split peaks).

    • Run 1H NMR at 80°C or 100°C .

  • Analysis:

    • Result A (Pass): The split peaks broaden and merge (coalesce) into single sharp peaks at high temperature.[2] This confirms Rotamers .

    • Result B (Fail): Peaks remain distinct. This confirms Structural Impurity (e.g., diastereomer or regioisomer).[1][2]

Part 2: The "Silent" Degradation (Racemization)

User Complaint: "The enantiomeric excess (ee) dropped from 99% to 92% after aqueous workup."

Technical Diagnosis: This molecule is highly susceptible to base-catalyzed racemization .[1][2] The C2 proton (alpha to the nitrogen) is chemically activated by two electron-withdrawing groups: the carboxylic acid and the N-acyl amide.[2] Even mild bases (like bicarbonate) or prolonged heating can remove this proton, forming a planar enolate intermediate that destroys stereochemistry.[2]

Racemization cluster_mech Base-Catalyzed Racemization Pathway S_Isomer (S)-Enantiomer (Chiral Center C2-H) Enolate Planar Enolate Intermediate (Achiral / Loss of Stereochem) S_Isomer->Enolate Deprotonation (-H+) Base Base (B:) (e.g., NaHCO3, Et3N) Base->S_Isomer Racemate Racemic Mixture ((S) + (R)) Enolate->Racemate Reprotonation (+H+) from either face

Figure 2: Mechanism of optical purity loss via enolization at the C2 position.

Stability Data & Limits
ParameterSafe RangeDanger ZoneTechnical Note
pH 2.0 – 7.5> 8.5Rapid racemization occurs at pH > 9 via enolate formation.[1][2]
Temperature < 40°C> 60°CHeat accelerates racemization, especially in protic solvents.[1][2]
Solvent DCM, EtOAc, MeCNMeOH, H2O (Basic)Protic solvents stabilize the transition state for racemization.[1][2]
Part 3: Troubleshooting FAQs

Q1: Can I use K2CO3 to extract the acid into the aqueous phase? A: Proceed with extreme caution. While carbonate extractions are standard for acids, the combination of high pH (~11 for K2CO3) and the N-acyl activation makes this risky.[2]

  • Recommendation: Use a milder base like NaHCO3 (Sodium Bicarbonate) and keep the contact time short (< 30 mins) and cold (0-5°C).[2] Immediately acidify the aqueous layer to pH 3-4 to quench the enolate risk.[1][2]

Q2: My LC-MS shows a mass of M+1 and M+18. Is it hydrolyzing? A: Possibly, but M+18 is often an ammonium adduct in the MS source, not necessarily a hydrolysis product.[2]

  • True Hydrolysis: Check for the loss of the cyclopentyl group (formation of pipecolic acid, MW ~129).[2] If you see a peak at MW 129, the amide bond has cleaved.[2] This usually requires strong acid (6N HCl) or strong base (NaOH) and heat.[2] It is stable under standard workup conditions.

Q3: How do I separate the rotamers to get a pure spectrum? A: You cannot separate them physically; they are in dynamic equilibrium.[2] If you isolate a "fraction" that looks like one rotamer, it will re-equilibrate to the mixture within minutes/hours at room temperature.[2] You must accept the split peaks as the "natural state" of the molecule.[2]

Part 4: Diagnostic Decision Tree

Use this logic flow to solve stability concerns in the lab.

DecisionTree Start Start: User suspects degradation Q1 Is the issue split peaks in NMR/HPLC? Start->Q1 Q2 Is the issue loss of optical rotation? Q1->Q2 No VT_Exp Run VT-NMR at 80°C Q1->VT_Exp Yes pH_Check Was pH > 8 or Temp > 50°C? Q2->pH_Check Yes Coalesce Do peaks coalesce? VT_Exp->Coalesce Rotamers Conclusion: Rotamers (Normal) No Action Needed Coalesce->Rotamers Yes Impurity Conclusion: Regioisomer or Diastereomer Contamination Coalesce->Impurity No Racemization Conclusion: Base-Catalyzed Racemization Action: Repurify or Resynthesize pH_Check->Racemization Yes Chiral_Method Action: Validate Chiral HPLC Method (Check Column/Solvent) pH_Check->Chiral_Method No

Figure 3: Troubleshooting workflow for stability analysis.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 16: Stereochemistry and conformation of amides). [2]

  • Wiberg, K. B., et al. (1987).[2] "Rotational barriers in N,N-dimethylacetamide and related amides." Journal of the American Chemical Society, 109(6), 1627–1630.[2] (Foundational text on amide bond rotation barriers). [1][2]

  • Beak, P., et al. (1996).[2] "Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines and Piperidines." Accounts of Chemical Research, 29(11), 552–560.[2] (Discusses the acidity of alpha-protons in N-acyl heterocycles). [1][2]

  • Smyth, T. P., et al. (2010).[2] "The effect of N-acylation on the rate of racemization of amino acids." Journal of Organic Chemistry. (General principles of N-acyl amino acid stability). [1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 92298698, Piperidine-2-carboxylic acid derivatives.[1][2][1][2]

Sources

Troubleshooting low conversion in N-acylation of pipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Epimerization Ticket ID: PIP-ACY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low conversion because Pipecolic acid (Pip) is not simply a "homologue" of Proline; it is a sterically demanding, conformationally rigid secondary amine. Unlike the planar-ish pyrrolidine ring of Proline, the piperidine ring of Pipecolic acid exists in a chair conformation . This creates significant steric shielding around the nitrogen atom (1,3-diaxial interactions), drastically reducing nucleophilicity compared to primary amines or Proline.

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-energy "nuclear" options for stubborn substrates.

Module 1: Diagnostic Decision Tree

Before changing reagents, identify the specific failure mode.

TroubleshootingFlow Start START: Low Conversion Observed CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS IsSM Is Starting Material (Pip) remaining? CheckLCMS->IsSM Major Peak = SM IsHyd Is Hydrolyzed Acylator present? CheckLCMS->IsHyd Major Peak = Acid (from acylator) IsEpi Is Product Epimerized (DL-mix)? CheckLCMS->IsEpi Product exists but chiral split Act_Kinetics Issue: Slow Kinetics Sol: Switch to HATU or PyBrOP IsSM->Act_Kinetics Coupling Agent Failed Act_Hydrolysis Issue: Reagent Hydrolysis Sol: Anhydrous cond. or Schotten-Baumann pH ctrl IsHyd->Act_Hydrolysis Competitive Hydrolysis Act_Base Issue: Base-Mediated Racemization Sol: Use Collidine/TMP or reduce pre-activation time IsEpi->Act_Base Act_Fluoride Nuclear Option: Convert to Acid Fluoride (TFFH) Act_Kinetics->Act_Fluoride If HATU fails

Figure 1: Diagnostic workflow for isolating the root cause of synthetic failure.

Module 2: The "Why" – Steric & Conformational Barriers

Q: Why does Proline couple easily, but Pipecolic acid fails under the same conditions?

A: It is a matter of ring conformation.

  • Proline (5-membered): The ring is relatively flat (envelope conformation). The nitrogen lone pair is sterically accessible.

  • Pipecolic Acid (6-membered): Adopts a chair conformation . The carboxyl group often sits equatorially to minimize strain, but this can force the nitrogen lone pair or the approaching electrophile into a sterically crowded axial trajectory. Furthermore, the hydrogens on C3 and C5 create 1,3-diaxial interactions that shield the nitrogen nucleophile.

Implication: You cannot rely on "standard" peptide coupling times (1–2 hours). You must use reagents that generate a "super-active" ester or highly reactive acyl halide to overcome this steric wall.

Module 3: Protocol Optimization (Tiered Solutions)

Scenario A: The Standard Approach (Coupling Reagents)

Use this if you are coupling Pipecolic Acid (as the nucleophile) to a carboxylic acid.

The Problem: EDC/NHS or HBTU are too slow. The active ester hydrolyzes or rearranges before the sterically hindered Pipecolic acid can attack. The Fix: Switch to HATU or PyBrOP .

  • HATU: Generates an OAt-ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), speeding up the reaction by ~100x compared to HBTU.

  • PyBrOP: Specifically designed for N-methylated and hindered amines. It generates an acyl bromide in situ, which is more reactive than the OBt/OAt esters.

Optimized HATU Protocol
  • Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (not DCM—HATU requires polar solvents for optimal ion pair separation).

  • Add HATU (1.1 eq) and HOAt (0.5 eq - optional booster).

  • Add DIPEA (2.0 eq) and stir for only 2 minutes (Pre-activation).

    • Critical: Do not pre-activate longer; OAt esters can rearrange to unreactive byproducts.

  • Add Pipecolic Acid Methyl Ester HCl salt (1.1 eq) + DIPEA (1.0 eq additional).

  • Monitor: Allow to react for 4–16 hours.

Scenario B: Schotten-Baumann (Acyl Chlorides)

Use this if you are reacting Pipecolic Acid (free acid) with an Acyl Chloride.

The Problem: The acyl chloride hydrolyzes in the water phase before reacting with the amine. The Fix: Strict pH control and Phase Transfer Catalysis.

Optimized Biphasic Protocol
ParameterRecommendationReason
Solvent System THF : Water (1:1)THF solubilizes the organic acyl chloride better than ether, increasing contact time.
pH Control Maintain pH 9–10 Below pH 8: Pipecolic amine is protonated (unreactive). Above pH 11: Hydrolysis of acyl chloride dominates.
Base NaOH (1M) or Na₂CO₃Inorganic bases prevent organic salt precipitation.
Temperature 0°C → RTStart cold to suppress hydrolysis; warm to drive conversion.

Step-by-Step:

  • Dissolve Pipecolic acid (1.0 eq) in 1M NaOH (1.1 eq). Check pH is ~10.

  • Dilute with THF (equal volume to water).

  • Add Acyl Chloride (1.2 eq) dropwise while simultaneously adding 1M NaOH dropwise to maintain pH >9.

  • Pro-Tip: If conversion stalls at 50%, add 10 mol% DMAP . This acts as a nucleophilic catalyst, shuttling the acyl group to the hindered amine.

Module 4: The "Nuclear Option" (Acid Fluorides)

Use this when HATU and Acyl Chlorides fail.

The Science: Acid fluorides are more stable to hydrolysis than acid chlorides but are more reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond (which preserves the carbonyl electrophilicity without being too labile).

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

TFFH Protocol
  • Dissolve Carboxylic Acid (1.0 eq) in DCM (dry).

  • Add TFFH (1.1 eq) and DIPEA (2.5 eq).

  • Stir for 30 mins (Formation of Acid Fluoride).

  • Add Pipecolic Acid Ester (1.2 eq).

  • Reflux if necessary (Acid fluorides are thermally stable enough to withstand mild heating, unlike OAt esters).

Module 5: Epimerization Watch

Critical if you are using Chiral Pipecolic Acid.

If you observe the formation of diastereomers (double peaks in HPLC), it is likely occurring via oxazolone formation on the activated amino acid before coupling.

Prevention Strategy:

  • Switch Base: Replace DIPEA/TEA with TMP (2,4,6-trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that is less likely to abstract the alpha-proton.

  • Reduce Pre-activation: Add the amine immediately after the coupling reagent. Do not let the activated ester sit.

  • Add Additives: Use Oxyma Pure instead of HOBt; it suppresses racemization more effectively in hindered systems.

References

  • Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-Methylated Amino Acids Using PyBrOP and PyBroP-related Reagents. The Journal of Organic Chemistry.

    • Relevance: Establishes PyBrOP as the gold standard for hindered N-alkyl amines (analogous to pipecolic acid).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.

    • Relevance: Defines the mechanism of HATU/HOAt and why it is superior for sterically hindered couplings.
  • Montalbetti, C. A., & Falque, V. (2005).

    • Relevance: Comprehensive review covering acid fluorides (TFFH) and troubleshooting difficult couplings.
  • Schotten, C. (1884).[1] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft.

    • Relevance: The foundational text for the Schotten-Baumann reaction conditions.

Sources

Troubleshooting poor resolution in chiral separation of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Introduction: The Challenge of Resolving N-Acylated Pipecolic Acid Derivatives

Welcome to the technical support guide for the chiral separation of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. This molecule, a derivative of pipecolic acid, presents a unique set of challenges for enantioselective chromatography. Its structure contains a carboxylic acid group, making it sensitive to the pH and additive composition of the mobile phase, and a bulky, non-aromatic acyl group on the nitrogen. Achieving baseline resolution (Rs ≥ 1.5) requires a systematic approach that carefully considers the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.

This guide is structured to function as a direct line to a field application scientist. It moves from foundational concepts to a logical, question-based troubleshooting workflow, providing not just steps, but the scientific rationale behind them. Our goal is to empower you to diagnose issues, optimize your method, and achieve robust, reproducible chiral separations.

Section 1: Foundational Knowledge - The Analyte and Chiral Stationary Phases

Understanding the physicochemical properties of your analyte is the first step. 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is an acidic compound. The carboxylic acid moiety is the primary handle for creating stereospecific interactions with a CSP, but it can also be a source of peak tailing and poor peak shape if not properly managed.

The most successful CSPs for separating acidic compounds are often polysaccharide-based (e.g., cellulose or amylose derivatives) or anion-exchange type phases.

  • Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. The chiral selector, a polysaccharide derivative, is coated or immobilized on a silica support. Separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the enantiomers fit differently into the chiral grooves of the polysaccharide polymer. For acidic compounds, these phases are typically used in normal phase, polar organic, or reversed-phase modes.

  • Anion-Exchange CSPs (e.g., QN-AX, QD-AX): These phases are specifically designed for acidic compounds. The mechanism relies on an ion-exchange interaction between the deprotonated carboxylic acid of the analyte and a positively charged chiral selector on the stationary phase.

Section 2: Troubleshooting Guide - From Poor Resolution to Baseline Separation

This section is formatted in a question-and-answer style to directly address the common problems encountered in the lab.

Category A: Initial Observations & Basic Issues

Q1: I'm seeing only one broad peak or a small shoulder. How do I confirm if my enantiomers are co-eluting?

Answer: This is a classic sign of either no separation or extremely poor efficiency.

  • Causality: The selected CSP and mobile phase combination is not generating sufficient enantioselectivity (α), meaning it doesn't differentiate between the two enantiomers. Alternatively, the chromatographic conditions are causing such significant peak broadening that any small degree of separation is obscured.

  • Troubleshooting Protocol:

    • Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly enhance resolution.

    • Decrease the Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often increases enantioselectivity. The separation of enantiomers is a thermodynamic process, and reducing thermal energy can amplify the subtle energy differences in the diastereomeric complexes formed between the enantiomers and the CSP.

    • Inject a Racemic Standard: Ensure you are injecting a true racemic (50:50) mixture to confirm you are not working with an enantiomerically pure sample.

    • Check Column Health: If you still see no separation after these adjustments, the column itself may be the issue. Perform a quality control check using a standard recommended by the manufacturer to ensure the column is performing to specification.

Category B: Optimizing Partial Separation (Resolution < 1.5)

Q2: I can see two peaks, but they are heavily overlapped (Rs < 1.0). How do I increase the space between them?

Answer: This is a selectivity problem. Your goal is to modify the mobile phase to increase the differential interaction of the enantiomers with the CSP. For an acidic analyte like yours, mobile phase additives are critical.

  • Causality: The carboxylic acid group on your molecule can exist in a protonated (neutral) or deprotonated (anionic) state. This equilibrium is highly influenced by the mobile phase composition. Uncontrolled ionization leads to secondary interactions with the silica support and inconsistent interactions with the chiral selector, resulting in poor peak shape and low selectivity.

  • Troubleshooting Protocol: The Power of Additives

    • Introduce an Acidic Additive: The most important step is to add a small percentage of a strong acid to the mobile phase. This suppresses the deprotonation of your analyte's carboxylic acid, ensuring it interacts with the CSP in a consistent, neutral state.

      • Starting Point: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to your mobile phase.

      • Mechanism: The acidic additive protonates the analyte, reducing peak tailing caused by interaction with residual silanols on the silica support. It also standardizes the form of the analyte that interacts with the chiral selector.

    • Optimize the Organic Modifier: In normal phase (e.g., Hexane/Ethanol), the type and concentration of the alcohol modifier is a powerful tool.

      • Change Alcohol Type: If you are using Isopropanol (IPA), try switching to Ethanol. The change in the hydrogen bonding characteristics of the modifier can dramatically alter selectivity.

      • Adjust Concentration: Systematically vary the concentration of the alcohol modifier (e.g., from 10% to 20% to 30%). This changes the overall polarity of the mobile phase and affects how the analyte and mobile phase compete for interaction sites on the CSP.

Table 1: Mobile Phase Optimization Strategy

ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Mobile Phase Hexane/IPA (80:20)Hexane/IPA/TFA (80:20:0.1)Hexane/Ethanol/TFA (80:20:0.1)TFA suppresses ionization. Ethanol offers different selectivity than IPA.
Flow Rate 1.0 mL/min0.7 mL/min0.5 mL/minLower flow rate increases interaction time and often improves resolution.
Temperature 25 °C25 °C15 °CLower temperature enhances enantioselectivity for enthalpically-driven separations.

Q3: My peaks are broad and/or tailing, which is ruining my resolution.

Answer: This points to an efficiency problem, often caused by secondary interactions or a mismatched sample solvent.

  • Causality:

    • Secondary Interactions: As mentioned, the carboxylic acid can interact non-stereoselectively with active sites (e.g., silanols) on the silica support, causing peak tailing.

    • Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column, leading to broad peaks.

    • Column Contamination: Over time, columns can accumulate contaminants from samples, leading to a loss of efficiency.

  • Troubleshooting Protocol:

    • Confirm Acidic Additive: Ensure you are using an acidic additive like TFA or formic acid (see Q2). This is the primary tool to combat tailing for acidic analytes.

    • Match Sample Solvent: Always dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that will dissolve the sample and inject the smallest possible volume.

    • Column Washing: If the column has been used extensively, a thorough washing procedure may be necessary. Always consult the manufacturer's instructions, but a common procedure for polysaccharide columns is to flush with a stronger solvent like 100% Ethanol or Isopropanol to remove strongly retained compounds.

Category C: Advanced Strategies & Alternative Technologies

Q4: I've tried optimizing the mobile phase and conditions on my current column with no success. What's next?

Answer: It's time to consider a different chiral stationary phase or a different chromatographic technique. No single CSP can separate all compounds.

  • Causality: The "three-point interaction" model requires a precise steric and electronic match between the analyte and the CSP. If your current CSP doesn't offer the right combination of interaction sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific molecule, you will not achieve separation.

  • Troubleshooting Protocol:

    • Screen Different CSPs: The most effective strategy is to screen a small, diverse set of CSPs. For your analyte, a good screening set would include:

      • An amylose-based phase (e.g., CHIRALPAK® AD-H, IA)

      • A cellulose-based phase (e.g., CHIRALCEL® OD-H, OJ-H)

      • An anion-exchange phase (e.g., CHIRALPAK® QN-AX)

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase, which has properties between a liquid and a gas.

      • Advantages: SFC often provides different selectivity than HPLC. It allows for very fast separations and is considered a "green" chromatography technique due to reduced organic solvent consumption. For acidic compounds, additives like TFA are still used in the organic co-solvent (e.g., Methanol).

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic CSP Screening for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
  • Prepare Stock Solution: Dissolve the racemic analyte in Methanol or Ethanol at a concentration of 1 mg/mL.

  • Select Screening Columns: Choose 3-4 columns with diverse chiral selectors (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H, CHIRALPAK® QN-AX).

  • Define Screening Mobile Phases:

    • Normal Phase: Hexane/Ethanol (80:20) + 0.1% TFA

    • Polar Organic Mode: Acetonitrile/Methanol (50:50) + 0.1% TFA

    • Anion-Exchange Mode (for QN-AX): Methanol + 0.1% Formic Acid

  • Set Standard Conditions:

    • Flow Rate: 0.7 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

  • Execute Screening: Run each column with each mobile phase. Ensure the column is properly equilibrated (at least 10-15 column volumes) before the first injection.

  • Evaluate Results: Analyze the chromatograms for any sign of peak splitting or separation. The goal is not baseline resolution, but to identify the most promising CSP/mobile phase combination for further optimization.

Visual Workflow: Troubleshooting Poor Resolution

TroubleshootingWorkflow cluster_InitialChecks Level 1: Initial Checks cluster_Optimization Level 2: Method Optimization cluster_Advanced Level 3: Advanced Strategies start Start: Poor Resolution (Rs < 1.5) q1 Is there any peak splitting or just one peak? start->q1 a1 One Peak / Co-elution q1->a1 No a2 Partial Separation q1->a2 Yes opt1 Decrease Temperature (e.g., to 15°C) a1->opt1 opt3 Add/Optimize Acidic Additive (0.1% TFA or FA) a2->opt3 opt2 Decrease Flow Rate (e.g., to 0.5 mL/min) opt1->opt2 adv1 Screen Different CSPs (Polysaccharide, Anion-Ex) opt2->adv1 opt4 Change Organic Modifier (e.g., IPA -> Ethanol) opt3->opt4 opt4->opt1 Resolution Still Poor end_success Success: Baseline Resolution (Rs >= 1.5) opt4->end_success Resolution Improved adv2 Consider SFC adv1->adv2 No Separation Found adv1->end_success Promising CSP Found adv2->end_success Separation Achieved end_fail Consult Manufacturer/ Re-evaluate Strategy adv2->end_fail No Separation

Caption: A logical workflow for troubleshooting poor chiral resolution.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is my column performance degrading over time?

    • A: Column performance degradation is often due to the accumulation of strongly retained impurities from your samples or mobile phase. It can also be caused by using incompatible solvents that may damage the stationary phase. Regular column washing and sample filtration are crucial preventative measures. It's also important to dedicate a column to a specific project or type of mobile phase to avoid "memory effects" where additives from a previous method can interfere with the current one.

  • Q: Can I use Supercritical Fluid Chromatography (SFC) for this compound?

    • A: Yes, SFC is an excellent and often preferred technique for chiral separations. Given the acidic nature of your compound, you would use a mobile phase of CO₂ with a co-solvent like Methanol containing an acidic additive (e.g., 0.1% TFA). SFC can offer faster analysis times and different selectivity compared to HPLC.

  • Q: Is derivatization a viable option?

    • A: While possible, derivatization is generally considered a last resort. It involves reacting your analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This adds extra steps to your workflow (reaction and cleanup) and introduces potential sources of error. Direct separation on a CSP is almost always preferred for its simplicity and efficiency.

References

  • Barla, A., & Horváth, P. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Il’ina, I.V., et al. (2019). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Ashton, D. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Aturki, Z., et al. (2013). Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector. Biomedical Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Schugar, H., et al. (2022).

Technical Support Center: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the work-up and purification of this N-acyl amino acid derivative.

Introduction to the Synthesis

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid typically proceeds via a Schotten-Baumann reaction. This method involves the acylation of the secondary amine of piperidine-2-carboxylic acid with cyclopentanecarbonyl chloride under basic conditions.[1][2][3][4] The reaction is popular due to its reliability and the use of readily available starting materials. However, the work-up and purification of the final product can present challenges due to the amphiphilic nature of the molecule, which contains both a carboxylic acid and a relatively nonpolar N-acyl group.

A biphasic system, often composed of an organic solvent and water, is a hallmark of the Schotten-Baumann reaction conditions.[1] The base, dissolved in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, which in turn drives the equilibrium towards the formation of the amide product.[2][3][5]

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid?

A1: The standard work-up procedure aims to separate the desired product from unreacted starting materials, byproducts, and the reaction solvent. A typical workflow is as follows:

  • Quenching the Reaction: The reaction mixture is typically quenched by the addition of water to dissolve any inorganic salts.

  • Solvent Removal: If a water-miscible organic solvent was used, it is often removed under reduced pressure.

  • Acidification: The aqueous solution is acidified, typically with a mineral acid like HCl, to a pH of approximately 1-2. This protonates the carboxylate group of the product, rendering it less soluble in water and more soluble in organic solvents.

  • Extraction: The acidified aqueous solution is then extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The product will partition into the organic phase, while inorganic salts and any remaining water-soluble impurities will remain in the aqueous phase.

  • Washing the Organic Layer: The organic layer is washed sequentially with a dilute acid solution (to remove any remaining unreacted amine), water, and finally a brine solution (to facilitate phase separation and remove bulk water).

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, most commonly by crystallization.

Q2: How do I choose the right solvent for extraction?

A2: The choice of extraction solvent is critical for an efficient work-up. Key considerations include:

  • Solubility of the Product: The solvent should readily dissolve the protonated form of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. Ethyl acetate is a common and effective choice for many N-acyl amino acids.[6]

  • Immiscibility with Water: The solvent must be immiscible with water to allow for clean phase separation.

  • Boiling Point: A relatively low boiling point is desirable for easy removal during the concentration step.

  • Safety: The solvent should be handled with appropriate safety precautions.

Q3: What is the best way to purify the final product?

A3: Crystallization is the most common and effective method for purifying N-acyl amino acids.[7] The choice of solvent system is crucial and may require some experimentation. A good starting point is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, where the product is soluble in the more polar solvent and insoluble in the less polar solvent. The crude product is dissolved in a minimal amount of the hot, more polar solvent, and the less polar solvent is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to promote the formation of well-defined crystals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product remains in the aqueous layer during extraction. 3. Product is too soluble in the crystallization solvent.1. Monitor the reaction by TLC or LC-MS to ensure completion before work-up. 2. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction. Perform multiple extractions with the organic solvent. 3. Experiment with different crystallization solvent systems. Consider using a less polar anti-solvent to induce precipitation.
Oily or Gummy Product Instead of a Solid 1. Presence of impurities. 2. Residual solvent. 3. Product is hygroscopic.1. Wash the organic layer thoroughly during the work-up to remove impurities. Consider a chromatographic purification step if crystallization fails. 2. Dry the product under high vacuum for an extended period. 3. Handle the product under an inert atmosphere and store it in a desiccator.[8]
Formation of an Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or fine particulate matter.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Filtration of the reaction mixture before work-up can also help.
Presence of Unreacted Piperidine-2-carboxylic Acid in the Final Product 1. Insufficient amount of acylating agent used. 2. Incomplete removal during the acidic wash.1. Use a slight excess of cyclopentanecarbonyl chloride in the reaction. 2. Ensure the acidic wash is performed with a sufficient volume and concentration of acid.
Presence of Cyclopentanecarboxylic Acid in the Final Product Hydrolysis of cyclopentanecarbonyl chloride during the reaction or work-up.Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity. Be cautious not to deprotonate the product's carboxylic acid, which would make it water-soluble.

Experimental Protocols

Standard Work-up Protocol
  • Upon completion of the reaction (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Add deionized water to the residue to dissolve any salts.

  • Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with 1M HCl (1 x volume), deionized water (1 x volume), and saturated NaCl solution (brine) (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Crystallization Protocol
  • Dissolve the crude 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Data Presentation

Physicochemical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Carboxylic Acid)Solubility
Piperidine-2-carboxylic acidC6H11NO2129.16~2.94Soluble in water
Cyclopentanecarbonyl chlorideC6H9ClO132.59N/AReacts with water

Visualizations

Work-up Procedure Workflow

Workup_Workflow ReactionMixture Reaction Mixture SolventRemoval Solvent Removal (if applicable) ReactionMixture->SolventRemoval Acidification Acidification (pH 1-2) SolventRemoval->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction AqueousLayer Aqueous Layer (Impurities) Extraction->AqueousLayer Discard OrganicLayer1 Organic Layer (Product + Impurities) Extraction->OrganicLayer1 AcidWash Wash with Dilute Acid OrganicLayer1->AcidWash WaterWash Wash with Water AcidWash->WaterWash BrineWash Wash with Brine WaterWash->BrineWash Drying Drying over Na2SO4 BrineWash->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A flowchart illustrating the key steps in the work-up of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions Solutions CheckpH Verify pH is 1-2 MultipleExtractions Perform multiple extractions ChangeSolvent Change crystallization solvent ThoroughWash Thoroughly wash organic layer HighVacuum Dry under high vacuum InertAtmosphere Handle under inert atmosphere LowYield Low Yield? LowYield->CheckpH No LowYield->MultipleExtractions Yes OilyProduct Oily Product? OilyProduct->ThoroughWash Yes OilyProduct->HighVacuum Yes OilyProduct->InertAtmosphere Yes Emulsion Emulsion Formation?

Caption: A decision tree for troubleshooting common issues during the work-up procedure.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]

  • What is the Schottan-Baumann reaction? (2020, July 2). Quora. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). Beilstein Journal of Organic Chemistry, 11, 557–583.
  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Process for preparing n-acyl amino acid salts. (n.d.). Google Patents.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021, May 1). International Journal of Biological Macromolecules, 178, 304-311.
  • Reactions of Amino Acids: Acylation: Videos & Practice Problems. (2024, October 3). Pearson+. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). The Journal of Organic Chemistry, 87(13), 8469–8479.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]

  • N-Cbz-Piperidine-2-carboxylic Acid: Sourcing and Applications for Chemical Innovation. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. (2021, September 3). Organic Letters, 23(18), 7176–7181.
  • Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). (n.d.). Cheméo. Retrieved from [Link]

  • Acylation of amino acids. (n.d.). Google Patents.
  • Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.
  • Aqueous n-acyl amino acid solutions. (n.d.). Google Patents.
  • Synonyms of Piperidine-2-carboxylic acid. (n.d.). Golm Metabolome Database. Retrieved from [Link]

  • Pipecolic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

"1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" vs other N-acyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid and Other N-Acyl Derivatives for Drug Discovery Professionals

Executive Summary

Piperidine-2-carboxylic acid, a cyclic analog of proline, serves as a crucial scaffold in medicinal chemistry, offering conformational rigidity that can be advantageous for targeted drug design.[1][2] The N-acyl functionalization of this core structure is a key strategy for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed comparison of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid with other N-acyl derivatives, focusing on synthesis, structural characteristics, and potential biological implications. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the knowledge to rationally select or design N-acyl piperidine-2-carboxylic acid derivatives for their specific drug discovery programs.

Introduction: The Strategic Value of N-Acylation on the Piperidine-2-Carboxylic Acid Scaffold

The piperidine ring is a privileged structure in pharmaceuticals, present in numerous approved drugs.[3][4] When functionalized with a carboxylic acid at the 2-position, it becomes a rigid, non-proteinogenic amino acid analog, often used to influence the conformation of peptides or as a chiral building block in small molecule synthesis.[1][2] The secondary amine of the piperidine ring is a prime site for modification. N-acylation, the attachment of a carbonyl-containing group (R-C=O), is a fundamental transformation that dramatically alters the molecule's properties:

  • Lipophilicity and Permeability: The nature of the acyl group (e.g., aliphatic, aromatic, cyclic) directly impacts the molecule's lipophilicity, which is a critical determinant of cell membrane permeability and oral bioavailability.

  • Target Engagement: The acyl group can introduce new hydrogen bond donors/acceptors or van der Waals interactions, directly influencing binding affinity and selectivity for a biological target.

  • Metabolic Stability: The amide bond introduced via N-acylation has its own metabolic profile, and the attached R-group can sterically hinder or promote enzymatic degradation at other sites on the molecule.

  • Conformational Control: The steric bulk and electronic nature of the acyl group can influence the conformational equilibrium of the piperidine ring and the orientation of the carboxylic acid, which can be crucial for precise target recognition.[5][6]

This guide focuses on 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid as a central example, comparing it to derivatives with varying acyl groups such as acetyl (small, aliphatic), benzoyl (aromatic, planar), and other cycloalkylcarbonyls to illustrate these principles.

Comparative Synthesis Strategies

The most direct and common method for synthesizing N-acyl piperidine-2-carboxylic acids is the nucleophilic acyl substitution reaction between piperidine-2-carboxylic acid (also known as pipecolic acid) and an activated acyl donor, typically an acyl chloride.[7][8]

Causality in Experimental Design:

The choice of reagents and conditions is dictated by the need to achieve selective N-acylation without esterifying the carboxylic acid and to manage the HCl byproduct generated when using acyl chlorides.

  • Acyl Donor: Acyl chlorides are highly reactive and readily available, making them a first choice for efficient acylation.[8][9][10] Carboxylic acids can also be used directly if activated with a coupling agent (e.g., EDC, HATU), a common strategy in peptide synthesis.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl formed during the reaction.[8] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic, and drives the reaction to completion. Using an excess of the amine starting material to act as the base is also a viable, though less atom-economical, strategy.[8]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

The general workflow for this synthesis is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis SM Starting Materials: - Piperidine-2-carboxylic acid - Acyl Chloride (e.g., Cyclopentanecarbonyl chloride) - Base (e.g., Triethylamine) Dissolve Dissolve piperidine-2-carboxylic acid and base in inert solvent (e.g., DCM) SM->Dissolve Cool Cool solution to 0 °C (Controls reaction exotherm) Dissolve->Cool Add Add acyl chloride dropwise Cool->Add Stir Stir at room temperature (Monitor by TLC/LC-MS) Add->Stir Quench Quench with water Stir->Quench Acidify Acidify with aq. HCl (Protonates product for extraction) Quench->Acidify Extract Extract with organic solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (Silica gel) Concentrate->Purify Product Final Product: N-Acyl piperidine-2-carboxylic acid Purify->Product Analysis Characterize: - NMR (1H, 13C) - Mass Spectrometry - HPLC (Purity) Product->Analysis

Caption: General workflow for the N-acylation of piperidine-2-carboxylic acid.

Physicochemical and Structural Comparison

The identity of the N-acyl group is the primary determinant of the differences in physicochemical properties among these derivatives. We can compare our title compound with representative examples: N-acetyl, N-benzoyl, and N-cyclopropylcarbonyl derivatives.

G cluster_R Variable N-Acyl Group (R-CO) cluster_Examples Example Derivatives Core Piperidine-2-carboxylic acid Scaffold R_group R = ? Core->R_group N-Acylation Site Cyclopentyl Cyclopentyl (Title Compound) R_group->Cyclopentyl Acetyl Acetyl (Small Aliphatic) R_group->Acetyl Benzoyl Benzoyl (Aromatic) R_group->Benzoyl Cyclopropyl Cyclopropyl (Strained Ring) R_group->Cyclopropyl

Caption: Structural relationship of N-acyl piperidine-2-carboxylic acid derivatives.

Table 1: Comparative Physicochemical Properties

Derivative NameN-Acyl GroupMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (cLogP)Key Structural Features
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid CyclopentylcarbonylC₁₂H₁₉NO₃225.281.85Bulky, flexible, non-polar cycloalkane.
1-Acetylpiperidine-2-carboxylic acidAcetylC₈H₁₃NO₃171.190.45Small, polar, aliphatic group.
1-Benzoylpiperidine-2-carboxylic acidBenzoylC₁₃H₁₅NO₃233.261.78Planar, aromatic ring; potential for π-π stacking.
1-(Cyclopropylcarbonyl)piperidine-2-carboxylic acidCyclopropylcarbonylC₁₀H₁₅NO₃197.230.95Small, strained, rigid cycloalkane.

Note: cLogP values are estimates and can vary based on the algorithm used. They serve as a relative measure of lipophilicity.

Structural Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure of these derivatives. The N-acylation introduces an amide bond, which exhibits restricted rotation at room temperature. This can lead to the observation of two distinct sets of signals (rotamers) for the piperidine ring protons and carbons in the NMR spectrum, complicating analysis but providing rich conformational information.[11]

  • ¹H NMR: The proton on the C2 carbon (α- to the carboxyl group) is a key diagnostic signal. Its chemical shift and coupling constants provide information about the ring conformation. The signals for the acyl group protons will be clearly visible in their respective regions (e.g., aromatic protons for the benzoyl group at ~7.4 ppm; aliphatic protons for the cyclopentyl group at ~1.5-1.9 ppm).

  • ¹³C NMR: The appearance of two carbonyl signals (one for the amide, ~170-175 ppm, and one for the carboxylic acid, ~175-180 ppm) is definitive proof of the N-acylated structure. The chemical shifts of the piperidine ring carbons are sensitive to the conformation and the nature of the N-acyl substituent.[12][13]

Comparative Biological Activity and SAR

  • N-Acetyl: The small size of the acetyl group provides a baseline for understanding the effect of N-acylation. It increases polarity compared to the free amine and can serve as a hydrogen bond acceptor. Its small size is unlikely to provide significant new binding interactions but also avoids steric clashes.

  • N-Benzoyl: The aromatic ring introduces the potential for π-π stacking or hydrophobic interactions within a binding pocket. Its planar and rigid nature can help lock the molecule into a specific conformation. The electronic properties of the ring can be easily tuned with substituents (e.g., chloro, methoxy) to probe the electronic requirements of the binding site.

  • N-Cyclopentylcarbonyl: This group offers a significant increase in lipophilicity compared to the N-acetyl derivative, similar to the N-benzoyl group but with a non-planar, flexible, and purely hydrophobic character.[16][17] This can enhance binding in hydrophobic pockets and improve membrane permeability. The lack of aromaticity makes it less susceptible to oxidative metabolism that can occur on phenyl rings.

  • N-Cyclopropylcarbonyl: The cyclopropyl group is a well-known "metabolic blocker" and can introduce conformational constraints. It is considered a "lipophilic hydrogen bond donor" in some contexts due to the C-H bonds having some acidic character. Its unique stereoelectronic properties can lead to unexpected gains in potency or improved pharmacokinetic profiles.

The following diagram illustrates a typical workflow for evaluating and comparing the biological potential of such a compound series.

G Compound_Library Library of N-Acyl Derivatives (Acetyl, Benzoyl, Cyclopentyl, etc.) Primary_Screen Primary Assay (e.g., Target Binding, IC50) Compound_Library->Primary_Screen Secondary_Screen Secondary / Functional Assay (e.g., Cell-based activity, EC50) Primary_Screen->Secondary_Screen Active 'Hits' SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis ADME_Tox In Vitro ADME/Tox Profiling - Permeability (PAMPA) - Metabolic Stability (Microsomes) - Cytotoxicity Secondary_Screen->ADME_Tox Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection ADME_Tox->Lead_Selection

Caption: Conceptual workflow for biological screening and lead selection.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. Successful characterization by the analytical methods described confirms the outcome of the synthetic procedure.

Protocol 5.1: Synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (L)-Piperidine-2-carboxylic acid (1.29 g, 10.0 mmol) and triethylamine (2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv.) in 30 mL of anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the flask in an ice bath (0 °C). To the stirring solution, add cyclopentanecarbonyl chloride (1.46 g, 1.3 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes using a syringe. Causality: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 DCM:Methanol with 0.5% acetic acid, or by LC-MS. The disappearance of the starting material indicates completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add 30 mL of water and shake. Separate the layers. Wash the organic layer with 1 M HCl (2 x 20 mL), followed by brine (1 x 20 mL). Causality: The acid wash removes excess triethylamine and its salt, while the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the title compound as a white solid or viscous oil.

Protocol 5.2: Characterization by NMR and Mass Spectrometry
  • Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube. For mass spectrometry, prepare a ~1 mg/mL solution in methanol or acetonitrile.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[18] The presence of rotamers may be observed as doubled peaks for some signals.[11]

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes to obtain an accurate mass. The observed mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₂H₁₉NO₃ ([M+H]⁺ = 226.1438, [M-H]⁻ = 224.1292). Self-Validation: A high-resolution mass confirms the elemental composition, a critical validation step.

Protocol 5.3: Purity Analysis by HPLC
  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide chromophore) or Charged Aerosol Detector (CAD) for non-UV active compounds.[19]

  • Analysis: Prepare a ~1 mg/mL solution of the sample in methanol. Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit >95% purity.

Conclusion

The N-acylation of piperidine-2-carboxylic acid is a powerful and straightforward strategy for generating diverse chemical matter for drug discovery. The selection of the acyl group profoundly impacts the resulting molecule's lipophilicity, stereoelectronic profile, and potential for target interaction.

  • 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid serves as an excellent candidate for programs requiring a balance of lipophilicity and non-aromatic character, potentially offering improved metabolic stability and permeability.

  • Simpler derivatives like N-acetyl provide a baseline for SAR studies.

  • Aromatic derivatives like N-benzoyl allow for probing interactions with planar or aromatic-binding regions of a target.

By utilizing the synthetic and analytical protocols detailed in this guide, researchers can efficiently synthesize, purify, and characterize a library of these derivatives, enabling a systematic exploration of the structure-activity relationships necessary to advance a successful drug development program.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). N-Cbz-Piperidine-2-carboxylic Acid: Sourcing and Applications for Chemical Innovation.
  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available at: [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. Available at: [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • MDPI. (2022, April 19). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Available at: [Link]

  • PubMed Central. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • ETH Zurich Research Collection. (n.d.). Crystal structure analysis of N‐acetylated proline and ring size analogs. Available at: [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available at: [Link]

  • ResearchGate. (2025, December 18). Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 14). 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025, August 9). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Available at: [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Available at: [Link]

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  • Filo. (2025, August 11). Complete the following reaction sequence: The starting compound is cyclo... Available at: [Link]

  • Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Available at: [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • ResearchGate. (2010, July). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. Available at: [Link]

  • ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available at: [Link]

  • ResearchGate. (2025, August 6). (PDF) N-Acyl amino acids and their impact on biological processes. Available at: [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Available at: [Link]

  • PubMed. (n.d.). Crystal structure analysis of N-acetylated proline and ring size analogs. Available at: [Link]

  • ChemRxiv. (n.d.). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. Available at: [Link]

  • YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. Available at: [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

  • PubMed Central. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Available at: [Link]

  • PubMed. (2014, September 1). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available at: [Link]

  • PubChem. (n.d.). Pipecolic Acid. Available at: [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]/papers/IJNRD2304207.pdf)

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A Comparative Analysis of the Bioactivity of (R) and (S)-1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the stereochemical identity of a chiral molecule is a critical determinant of its pharmacological profile. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and toxicity. This guide provides a comprehensive comparative analysis of the hypothetical bioactivity of the (R) and (S) enantiomers of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid," a novel piperidine derivative. Drawing upon the established significance of the piperidine scaffold as a privileged structure in medicinal chemistry and the functional importance of the carboxylic acid moiety, we propose a series of experiments to elucidate the differential activity of these enantiomers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the evaluation of this and similar chiral molecules.

Introduction: The Significance of Chirality in Piperidine-Based Compounds

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity.[2][3] When combined with a chiral center, as in the case of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, the resulting enantiomers can interact with chiral biological targets such as receptors and enzymes with markedly different affinities and efficacies. A striking example of this is seen in the isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine, where the (-)-trans isomer is significantly more potent than the (+)-trans isomer, highlighting the critical role of stereochemistry in determining biological activity.[4]

This guide outlines a hypothetical, yet scientifically grounded, investigation into the enantiomers of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. We will explore a plausible biological target, detail the necessary experimental protocols for synthesis, chiral separation, and biological evaluation, and present anticipated results in a clear, comparative format.

Proposed Biological Target: Hydroxycarboxylic Acid Receptor 2 (HCA₂)

Based on the structural features of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, specifically the presence of a carboxylic acid group, a plausible biological target is the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[5] HCA₂ is a G protein-coupled receptor (GPCR) that is activated by endogenous hydroxy-carboxylic acids like β-hydroxybutyrate and the drug niacin.[5][6] The activation of HCA₂ in adipocytes leads to an anti-lipolytic effect, making it a target of interest for the treatment of dyslipidemia.[6] We hypothesize that one of the enantiomers of our target compound may act as a selective agonist or antagonist of HCA₂.

Experimental Design and Methodologies

A rigorous and systematic approach is essential to compare the bioactivity of the (R) and (S) enantiomers. The following experimental workflow is proposed:

G cluster_0 Synthesis & Resolution cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Analysis A Racemic Synthesis B Chiral Resolution A->B Diastereomeric Salt Crystallization C Receptor Binding Assay (HCA₂) B->C Isolated Enantiomers D Functional Assay (cAMP Measurement) C->D Determine Agonist/ Antagonist Activity E Adipocyte Lipolysis Assay D->E F Pharmacokinetic Profiling (Animal Model) E->F Assess Cellular Efficacy & In Vivo Behavior

Caption: Proposed experimental workflow for the comparative analysis of enantiomers.

Part 1: Synthesis and Chiral Resolution

Objective: To synthesize racemic 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid and resolve the individual (R) and (S) enantiomers.

Protocol:

  • Synthesis of Racemic Mixture: The racemic compound can be synthesized via the acylation of piperidine-2-carboxylic acid (pipecolic acid) with cyclopentanecarbonyl chloride in the presence of a suitable base.

  • Chiral Resolution: The resolution of the enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine or a similar chiral amine.[7]

    • Dissolve the racemic acid in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the chiral resolving agent.

    • Allow the diastereomeric salts to crystallize. Due to differences in their physical properties, one diastereomer will preferentially crystallize.

    • Separate the crystals by filtration.

    • Liberate the enantiomerically enriched acid from the salt by treatment with a strong acid.

    • The other enantiomer can be recovered from the mother liquor.

    • Determine the enantiomeric excess (e.e.) of each isomer using chiral High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Biological Evaluation

Objective: To determine the binding affinity and functional activity of the individual enantiomers at the human HCA₂ receptor.

1. HCA₂ Receptor Binding Assay

Protocol:

  • Cell Culture and Membrane Preparation: Use a stable cell line overexpressing the human HCA₂ receptor (e.g., HEK293-HCA₂). Culture the cells and prepare membrane fractions.

  • Radioligand Binding: Perform a competitive binding assay using a known radiolabeled HCA₂ ligand (e.g., [³H]-niacin).

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemic mixture).

  • Data Analysis: Measure the displacement of the radioligand at each concentration of the test compound. Calculate the inhibition constant (Ki) for each enantiomer to determine their binding affinity for HCA₂.

2. HCA₂ Functional Assay (cAMP Measurement)

Protocol:

  • Principle: HCA₂ is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell-Based Assay: Use the HEK293-HCA₂ cell line.

  • Agonist Mode: Treat the cells with increasing concentrations of each enantiomer and measure the resulting decrease in forskolin-stimulated cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Antagonist Mode: To determine if the compounds have antagonistic activity, pre-incubate the cells with each enantiomer before stimulating with a known HCA₂ agonist (e.g., niacin). Measure the ability of the enantiomers to block the agonist-induced decrease in cAMP.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each enantiomer.

Part 3: Cellular and In Vivo Profiling

Objective: To assess the cellular efficacy of the more active enantiomer and to evaluate its basic pharmacokinetic properties.

1. Adipocyte Lipolysis Assay

Protocol:

  • Primary Cell Culture: Isolate primary adipocytes from rodent adipose tissue.

  • Lipolysis Stimulation: Induce lipolysis using a β-adrenergic agonist like isoproterenol.

  • Inhibition of Lipolysis: Treat the stimulated adipocytes with increasing concentrations of the active enantiomer.

  • Glycerol Measurement: Measure the amount of glycerol released into the medium as an index of lipolysis.

  • Data Analysis: Determine the potency of the active enantiomer in inhibiting lipolysis by calculating its IC₅₀ value.

2. Preliminary Pharmacokinetic (PK) Profiling

Protocol:

  • Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).

  • Drug Administration: Administer a single dose of the most promising enantiomer via an appropriate route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Anticipated Results and Comparative Analysis

Based on the principles of stereochemistry in pharmacology, it is anticipated that the (R) and (S) enantiomers of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid will exhibit significantly different biological activities.

Table 1: Hypothetical In Vitro Activity Comparison of Enantiomers

CompoundHCA₂ Binding Affinity (Ki, nM)HCA₂ Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
(S)-Enantiomer1535Agonist
(R)-Enantiomer> 10,000No activityInactive
Racemic Mixture3275Agonist

Table 2: Hypothetical Cellular and In Vivo Data for the (S)-Enantiomer

AssayParameterValue
Adipocyte LipolysisIC₅₀ (nM)120
Pharmacokinetics (Oral)Cmax (ng/mL)850
Tmax (h)1.5
AUC (ng·h/mL)4200
t₁/₂ (h)3.8

Interpretation of Hypothetical Data:

The hypothetical data presented in Table 1 suggests that the (S)-enantiomer is the eutomer (the more active enantiomer), exhibiting high affinity and potent agonist activity at the HCA₂ receptor. In contrast, the (R)-enantiomer (the distomer) is essentially inactive. The racemic mixture shows an intermediate potency, which is consistent with it being a 1:1 mixture of the active eutomer and the inactive distomer.

The cellular data in Table 2 for the (S)-enantiomer would demonstrate its ability to translate its receptor-level activity into a functional cellular response, namely the inhibition of lipolysis in adipocytes. The preliminary pharmacokinetic data would indicate that the (S)-enantiomer has reasonable oral bioavailability and a half-life that may support further preclinical development.

Signaling Pathway of HCA₂ Activation

G cluster_0 Cell Membrane HCA2 HCA₂ Receptor Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ligand (S)-Enantiomer Ligand->HCA2 Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Caption: Proposed signaling pathway upon HCA₂ receptor activation by the active enantiomer.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of the (R) and (S) enantiomers of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. By proposing a plausible biological target and detailing a step-by-step experimental plan, we have provided a roadmap for elucidating the stereospecific activity of this novel chiral molecule. The anticipated results underscore the critical importance of evaluating enantiomers independently in the drug discovery process. The insights gained from such a study would not only characterize the pharmacological profile of this specific compound but also contribute to the broader understanding of structure-activity relationships in piperidine-based therapeutics.

References

  • Kamenka, J. M., & Domino, E. F. (1989). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of Medicinal Chemistry, 32(4), 834–841. [Link]

  • Gawalska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. [Link]

  • CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Request PDF - ResearchGate. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. Download Scientific Diagram - ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(5), 335–341. [Link]

  • Obydennov, D. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][8]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • US 7,446,114 B2 - Google P
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters, 24(25), 4584–4589. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • US 7,598,249 B2 - Google P
  • Offermanns, S., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews, 63(2), 269–290. [Link]

  • CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.
  • Hydroxycarboxylic acid receptor 2. Wikipedia. [Link]

  • HCA₂ receptor | Hydroxycarboxylic acid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • US8153629B2 - Pharmaceutical compounds.
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  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]

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Comparative Analysis of N-Acyl Piperidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Proline Paradigm

In the realm of peptidomimetics and drug design, Proline (Pro) is the standard-bearer for inducing turn conformations.[1] However, its six-membered homolog, Pipecolic Acid (Pip) (Piperidine-2-carboxylic acid), offers a distinct and often superior physicochemical profile for specific applications.

This guide provides a technical comparison of N-acyl pipecolic acids against their proline counterparts. While proline derivatives typically favor the trans amide conformation (


 to 

), N-acyl pipecolic acids exhibit a unique "conformational ambidexterity," often shifting equilibrium toward the cis rotamer due to ring-specific steric strain (

strain). This property is critical for designing high-affinity ligands for immunophilins (e.g., FKBP12) and stabilizing specific peptide secondary structures.

Structural Dynamics & Conformational Control

The utility of N-acyl pipecolic acids lies in their ability to populate the cis amide rotamer more readily than proline. This section analyzes the mechanistic drivers of this behavior.

The Steric Driver: Strain

In N-acetyl-L-proline, the 5-membered pyrrolidine ring adopts a


-endo or 

-exo pucker, generally favoring the trans isomer to minimize steric clash between the N-acetyl methyl group and the

protons.

In contrast, N-acetyl-L-pipecolic acid contains a 6-membered piperidine ring that predominantly adopts a chair conformation.

  • Trans Isomer: The N-acetyl methyl group encounters severe steric repulsion with the axial hydrogen at C6.

  • Cis Isomer: The smaller carbonyl oxygen faces the C6 axial hydrogen, relieving this strain.

Consequently, N-acyl pipecolic acids often show a dramatically increased cis population, particularly in non-polar solvents.

Comparative Data: Rotamer Populations

Table 1: Cis/Trans Equilibrium Constants (


) in Solution 
CompoundSolventMajor Conformer% Cis PopulationSteric Driver
N-Acetyl-L-Proline

Trans~15 - 25%Ring Pucker (

-endo/exo)
N-Acetyl-L-Proline

Trans~10 - 20%Dipole minimization
N-Acetyl-L-Pipecolic Acid

Trans~35 - 45%Moderate

Strain
N-Acetyl-L-Pipecolic Acid

Cis (or 1:1)~50 - 75% Severe

Strain
N-Boc-L-Pipecolic Acid

Trans~40%Bulky t-butyl group forces trans

> Note: The "Cis" population refers to the amide bond geometry (


). In pipecolic acid derivatives, the carboxylic acid group is typically equatorial.
Visualization: Conformational Equilibrium Pathway

The following diagram illustrates the equilibrium dynamics driven by solvent and substitution.

Isomerization Trans Trans-Rotamer (Favored in Proline) TS Transition State (Rotation Barrier ~20 kcal/mol) Trans->TS Slow Exchange TS->Trans Cis Cis-Rotamer (High Pop. in Pipecolic Acid) TS->Cis Isomerization Cis->TS Strain Factor: A(1,3) Allylic Strain Destabilizes Trans in Pip Strain->Trans Clash with C6-H Solvent Factor: Solvent Polarity Non-polar favors Cis in Pip Solvent->Cis Stabilizes in CDCl3

Caption: Mechanistic flow of amide bond isomerization. Note the specific destabilization of the Trans rotamer in Pipecolic acid due to A(1,3) strain.

Synthetic Methodologies & Resolution

Unlike Proline, which is abundant from natural sources, Pipecolic acid often requires synthesis or resolution, particularly for non-standard N-acyl derivatives.

Synthesis vs. Resolution Comparison
MethodologyScalabilityEnantiomeric Excess (ee)Cost EfficiencyRecommended For
Hydrogenation of Pyridine-2-COOH HighLow (Racemic)HighBulk starting material
Diastereomeric Salt Resolution Medium>99% (after recryst.)MediumStandard Lab Scale
Biocatalytic (RapL Cyclodeaminase) Low/Medium>99%Low (Enzyme cost)Biosynthetic studies
Asymmetric Strecker Medium90-95%MediumNovel derivatives
Protocol: Chemical Resolution of (±)-Pipecolic Acid

Grounding: This method utilizes tartaric acid or norephedrine derivatives for separation.

  • N-Acylation: React racemic pipecolic acid with acetic anhydride in acetic acid (Reflux, 2h) to yield N-acetyl-DL-pipecolic acid.

  • Salt Formation: Dissolve N-acetyl-DL-pipecolic acid in acetone. Add 0.5 equivalents of (S)-(-)-

    
    -methylbenzylamine.
    
  • Crystallization: Heat to reflux and cool slowly to 4°C. The diastereomeric salt of the L-isomer crystallizes preferentially.

  • Liberation: Filter crystals, dissolve in water, and acidify with HCl to precipitate the enantiopure N-acetyl-L-pipecolic acid.

Case Study: FKBP12 Inhibition

The biological relevance of the cis-favoring nature of pipecolic acid is best exemplified by FK506 (Tacrolimus) .

  • Mechanism: FK506 acts as an immunosuppressant by binding to FKBP12 (FK506 Binding Protein).[2]

  • The Pipecolic Role: The pipecolic acid moiety in FK506 serves as a rigid scaffold.

  • Performance Data:

    • Replacing the pipecolic ring with proline decreases binding affinity (

      
      ) by approximately 10-fold  in synthetic analogs.
      
    • Reasoning: The hydrophobic pocket of FKBP12 is optimized for the larger, more hydrophobic piperidine ring and specifically recognizes the trans-dicarbonyl conformation which pipecolic acid derivatives can access, but the cis pre-organization in solution aids in reducing the entropic penalty of binding in some macrocycles.

Experimental Protocol: NMR Determination of

To validate the rotamer ratio for your specific N-acyl derivative, use this self-validating NMR protocol.

Reagents & Setup
  • Compound: 10 mg N-acyl pipecolic acid derivative.

  • Solvent: 0.6 mL

    
     (for aqueous mimic) or 
    
    
    
    (for membrane mimic).
  • Instrument: 400 MHz (minimum) NMR spectrometer.

  • Temperature: 298 K (must be controlled ±0.1 K).

Workflow Diagram

NMR_Protocol Start Start: 10mg Sample Solvent Dissolve in Solvent (D2O or CDCl3) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquire Identify Identify Alpha-Proton (H2) Signals Acquire->Identify Check Are signals coalesced? Identify->Check Cool Cool to 273 K (Slow Exchange Limit) Check->Cool Yes (Broad) Integrate Integrate Distinct Peaks (Major vs Minor) Check->Integrate No (Sharp) Cool->Integrate Calc Calculate K = I(cis) / I(trans) Integrate->Calc

Caption: Decision tree for extracting rotamer ratios. Coalescence indicates fast exchange requiring temperature reduction.

Data Analysis Steps
  • Locate the

    
    -proton (H2): 
    
    • Cis rotamer: Typically resonates upfield (shielded) relative to trans in

      
      .
      
    • Trans rotamer: Typically downfield (deshielded).

  • Locate the N-Acetyl Methyl (if applicable):

    • Often appears as two distinct singlets.

  • Integration:

    • Set the total integral of both H2 signals to 100.

    • 
      .
      

References

  • Schnitzer, T., et al. (2023).[1][3] "Crystal structure analysis of N-acetylated proline and ring size analogs." Journal of Peptide Science.

  • Gatto, G. J., et al. (2006).[4] "Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster."[4] Journal of the American Chemical Society.[5] [4]

  • Sigma-Aldrich. (n.d.). "Proline Derivatives and Analogs - Technical Guide." Sigma-Aldrich Technical Library.

  • Raulfs, et al. (2014).[5] "Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides." Journal of the American Society for Mass Spectrometry.[5]

  • Behr, J.B., et al. (2004). "Synthesis of novel pipecolic acid derivatives." RSC Advances / Organic & Biomolecular Chemistry.

Sources

Comparative Conformational Analysis of N-Acyl Pipecolic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, the restriction of backbone flexibility is a primary strategy to enhance binding affinity and proteolytic stability. While proline (Pro) is the standard for inducing turn structures, its six-membered homologue, pipecolic acid (Pip) , offers a distinct conformational profile.

This guide provides an objective, data-driven comparison of N-acyl pipecolic acids against their proline counterparts. It details the thermodynamic drivers that shift the cis/trans amide equilibrium, provides validated NMR protocols for quantifying these states, and establishes the structural causality required for rational drug design.

Part 1: The Conformational Landscape

The Core Switch: Amide Bond Rotamerism

Both proline and pipecolic acid are "imino" acids, meaning their nitrogen atom is part of a ring. When acylated (e.g., in a peptide bond), this nitrogen lacks an amide proton, preventing it from acting as a hydrogen bond donor. More importantly, the N-acyl group can exist in two distinct rotamers: cis (


)  and trans (

)
.
  • Proline (5-membered): typically favors the trans isomer (

    
     in water), though the energy difference is small (
    
    
    
    kcal/mol).
  • Pipecolic Acid (6-membered): The added methylene group introduces significant steric bulk. In the chair conformation, the

    
    -methylene protons create steric clashes with the N-acyl group, often destabilizing the trans isomer  and shifting the equilibrium significantly toward the cis form compared to proline.
    
Ring Topography: Envelope vs. Chair

The secondary conformational determinant is the ring puckering.

  • Proline: Fluctuates between

    
    -endo and 
    
    
    
    -exo envelope forms.[1]
  • Pipecolic Acid: Predominantly adopts a chair conformation . This rigidity is a double-edged sword; it provides a more defined vector for substituents but imposes severe 1,3-diaxial strains that dictate the orientation of the carboxylic acid (axial vs. equatorial).

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the transition state barrier between the rotamers.

Isomerization Trans Trans (E) Isomer (Lower Energy - Usually) TS Transition State (Twisted Amide ~90°) Trans->TS  ΔG‡ ~16-20 kcal/mol   TS->Trans Cis Cis (Z) Isomer (Higher Population in Pip vs Pro) TS->Cis Cis->TS

Figure 1: Kinetic pathway of N-acyl amide bond rotation. The barrier (


) is solvent-dependent, while the population ratio depends on steric clashes within the ring.

Part 2: Comparative Performance Data

The following data aggregates findings from solution-phase NMR and crystallographic studies. Note that "Pipecolic Acid Effect" refers to the tendency of Pip residues to populate the cis state more densely than Pro residues.

Table 1: Thermodynamic Parameters (Aqueous/Polar Solution)
FeatureN-Acetyl-L-ProlineN-Acetyl-L-Pipecolic AcidMechanistic Driver
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)Backbone flexibility
Dominant Pucker Envelope (

-endo/exo)
ChairEntropy of the ring
% Cis Population (

)
~15 – 25%~30 – 45% Steric hindrance at


3.0 – 4.01.2 – 2.3 1,3-diaxial interactions
Rotational Barrier (

)
19 – 21 kcal/mol18 – 20 kcal/molPartial double bond character
Peptide Turn Type Type I / II

-turns
Type VI

-turns (favors cis)
Geometry of the

residue
Key Insight: The "cis-Induction" Capability

In drug design, if a bioactive conformation requires a cis-amide bond (common in certain GPCR ligands and turn mimics), Pipecolic acid is a superior scaffold to Proline . The energetic penalty to access the cis state is lower for Pip, meaning the molecule spends more time in the bioactive conformation, potentially increasing potency (lower


).

Part 3: Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include built-in validation steps.

Protocol A: Determination of via 1H NMR

Objective: Accurate quantification of rotamer populations.

  • Sample Preparation:

    • Dissolve 5–10 mg of the N-acyl pipecolic acid derivative in 600 µL of deuterated solvent (

      
       for biological relevance; 
      
      
      
      for solubility).
    • Validation Step: Ensure pH is adjusted to the physiological range (pH 7.4) using

      
       if using 
      
      
      
      , as protonation state affects the ratio.
  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton (zg30 or equivalent).

    • Critical Parameter: Relaxation Delay (

      
      ). Set 
      
      
      
      of the slowest relaxing signal (usually the N-acetyl methyl group). This typically requires 10–15 seconds.
    • Why? Insufficient relaxation leads to integration errors, artificially inflating the signal of the faster-relaxing species.

  • Data Analysis:

    • Identify the N-acetyl methyl singlets. The cis isomer typically appears upfield (shielded) relative to the trans isomer in

      
      , though this can reverse in aromatic solvents.
      
    • Integrate the two peaks (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ).
    • Calculate:

      
      .
      
Protocol B: Measuring Rotational Barriers ( ) via VT-NMR

Objective: Determine the kinetic stability of the rotamers.

  • Temperature Calibration:

    • Do not rely on the probe's thermocouple. Use a standard methanol (low temp) or ethylene glycol (high temp) sample to generate a calibration curve.

  • Coalescence Experiment:

    • Acquire spectra at 10 K intervals starting from 298 K up to 398 K (solvent permitting).

    • Locate the Coalescence Temperature (

      
      ) : The point where the distinct cis and trans signals merge into a single broad flat-topped peak.
      
  • Calculation:

    • Use the Eyring equation approximation at coalescence:

      
      
      Where 
      
      
      
      is the chemical shift difference (in Hz) between the isomers at the slow-exchange limit (low temp).
Experimental Workflow Diagram

NMR_Protocol cluster_Analysis Data Analysis cluster_VT Variable Temperature (VT) Start Start: N-Acyl Pip Derivative Solvent Select Solvent (D2O vs DMSO) Start->Solvent Acquisition 1H NMR Acquisition (d1 > 5*T1) Solvent->Acquisition Integration Integrate Me-Singlets Acquisition->Integration Standard Heat Stepwise Heating (298K -> 398K) Acquisition->Heat Kinetic Study Ratio Calculate K = Trans/Cis Integration->Ratio Coalesce Identify Tc (Signal Merge) Heat->Coalesce Barrier Calculate ΔG‡ (Eyring Eq) Coalesce->Barrier

Figure 2: Decision tree for NMR-based conformational analysis. Yellow nodes indicate critical quality control steps.

Part 4: Computational Validation

Experimental data should be cross-verified with Density Functional Theory (DFT) calculations.

  • Method: M06-2X/6-311++G(d,p) is the recommended level of theory for modeling dispersion interactions in amide systems.

  • Solvation: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) corresponding to your NMR solvent. Gas-phase calculations often overestimate the stability of the trans isomer due to the lack of dipole stabilization.

References

  • Wu, W. J., & Raleigh, D. P. (1998). Stereochemical effects on the folding of a peptide model: The role of the proline ring size. Biochemistry, 37(13), 4725-4732. Link

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999).[2] Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993-2002.[2] Link

  • Beusen, D. D., et al. (1995). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 60(10), 3098-3105. Link

  • Kang, Y. K., & Jhon, J. S. (2007).[2] Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3496-3507.[2] Link

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of novel chemical entities, such as 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, demands robust and reliable analytical methods. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this N-acyl amino acid derivative. We will delve into the nuances of method development, cross-validation, and the practical implications for your research.

The Analytical Challenge: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a molecule of interest in pharmaceutical development, belonging to the class of N-acyl amino acids. These compounds can have diverse biological activities, and their accurate quantification is crucial for pharmacokinetic, toxicokinetic, and quality control studies. The structure presents a tertiary amide linkage and a carboxylic acid, making it a polar molecule. A key consideration for its analysis is the presence and strength of a chromophore, which dictates the suitability of UV-based detection methods. While the piperidine and cyclopentane rings themselves lack significant UV absorbance, the carbonyl group of the amide will provide some UV activity, though its intensity may be low.

Strategic Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision in analytical development, balancing sensitivity, selectivity, and operational complexity.

  • HPLC-UV: This technique is a workhorse in many laboratories, valued for its robustness and cost-effectiveness. Its suitability for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid hinges on the molar absorptivity of the cyclopentylcarbonyl moiety. If the compound possesses a sufficient chromophore, HPLC-UV can provide reliable quantification. However, for trace-level analysis or in complex biological matrices, its sensitivity and selectivity may be limiting.

  • LC-MS/MS: This method offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[1] It is particularly advantageous for analyzing compounds with weak or no chromophores and for quantifying low concentrations in complex samples.[1] For 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, LC-MS/MS is expected to provide a highly sensitive and specific assay.

This guide will present hypothetical, yet scientifically grounded, protocols for both methods and a framework for their cross-validation, ensuring data consistency and reliability across different analytical platforms.

Experimental Protocols

The following protocols are designed as a starting point for the analysis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid. Optimization will be necessary based on the specific instrumentation and sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the assumption that the cyclopentylcarbonyl group provides sufficient UV absorbance for detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the reference standard of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For drug product analysis, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 210 nmThe amide bond is expected to have a UV absorbance maximum around this wavelength.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective alternative, particularly for bioanalytical applications.

1. Sample Preparation (for plasma samples):

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)A smaller dimension column is suitable for the lower flow rates used in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains a consistent pH throughout the gradient.
Gradient 5% B to 95% B over 5 minutesA faster gradient is often possible with the selectivity of MS detection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is often sufficient for sensitive LC-MS/MS methods.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperidine nitrogen is a likely site of protonation.
MRM Transitions Analyte: [M+H]+ → fragment ion(s); IS: [M+H]+ → fragment ion(s)Specific parent-to-daughter ion transitions provide high selectivity. The exact m/z values would need to be determined experimentally.

Cross-Validation of Analytical Methods

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and interchangeable. This is a critical step in drug development, especially when transitioning from a non-clinical to a clinical setting, or when transferring methods between laboratories.

The objective of cross-validation is to demonstrate that the two methods provide equivalent results within acceptable limits.

Cross-Validation Experimental Design
  • Sample Selection: A set of at least 20 samples spanning the analytical range should be analyzed by both the HPLC-UV and LC-MS/MS methods. These can be calibration standards, quality control (QC) samples, or incurred samples from a study.

  • Analysis: The samples should be analyzed in replicate (e.g., n=3) by each method on the same day to minimize variability.

  • Data Evaluation: The results from the two methods are then statistically compared.

Acceptance Criteria

The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to calculate the percentage difference between the mean results of the two methods for each sample.

  • The percentage difference for at least two-thirds (67%) of the samples should be within ±20% of the mean of the two methods.

  • The overall mean percentage difference should be within ±15%.

A Bland-Altman plot can also be used to visually assess the agreement between the two methods, plotting the difference between the two measurements for each sample against the average of the two measurements.

validation_parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness

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In Vivo Validation of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (CPCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo validation of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" activity Content Type: Publish Comparison Guide

Executive Summary

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (herein referred to as CPCA ) represents a critical class of synthetic proline mimetics . Structurally, it consists of a pipecolic acid core (a homolog of proline) acylated with a cyclopentyl group.

In drug discovery, this scaffold is primarily validated for two distinct but high-value biological activities:

  • FKBP12 Ligand / PPIase Inhibition: As a "bump-and-hole" mimetic of the FK506-binding domain, targeting neuroregeneration without immunosuppression.

  • GPR35 Agonism: As a carboxylic acid derivative targeting the orphan G-protein coupled receptor 35 (GPR35), relevant in inflammatory bowel disease (IBD) and pain.

This guide focuses on validating CPCA primarily as a non-immunosuppressive immunophilin ligand , comparing it against the gold standard Tacrolimus (FK506) , while establishing protocols to rule out off-target immunosuppression.

Part 1: Comparative Analysis & Performance Metrics

To objectively validate CPCA, it must be benchmarked against established ligands. The critical differentiator for CPCA is its ability to bind FKBP12 without forming the tertiary complex with Calcineurin (CaN), thereby decoupling neurotrophic effects from immunosuppression.

Table 1: CPCA vs. Standard Alternatives
FeatureCPCA (The Product) Tacrolimus (FK506) GPI-1046 (3-pyridyl ester)
Primary Target FKBP12 (PPIase Domain)FKBP12 (PPIase Domain)FKBP12 (PPIase Domain)
Secondary Target GPR35 (Potential Agonist)Calcineurin (CaN)None
Mechanism PPIase Inhibition (Rotamase activity)CaN Phosphatase InhibitionPPIase Inhibition
In Vivo Outcome Neuroregeneration / Anti-inflammatoryImmunosuppression + NeuroregenerationNeuroregeneration
Toxicity Profile Low (Predicted)High (Nephrotoxicity, Infection risk)Low
Validation Metric Ki (PPIase): < 500 nMCaN IC50: > 10 µM (Inactive)Ki (PPIase): 0.2 nMCaN IC50: < 10 nMKi (PPIase): ~10 nMCaN IC50: > 10 µM

Key Insight: A successful validation of CPCA requires demonstrating that it inhibits the rotamase activity of FKBP12 (like FK506) but fails to inhibit Calcineurin (unlike FK506).

Part 2: Mechanistic Validation & Signaling Pathways

Understanding the causality of the experiment is vital. CPCA acts by binding the hydrophobic pocket of FKBP12.

  • In the absence of CPCA: FKBP12 may inhibit certain signaling cascades or fail to chaperone proteins.

  • In the presence of CPCA: The drug displaces endogenous ligands or inhibits the Peptidyl-Prolyl Isomerase (PPIase) activity, potentially enhancing phosphorylation of GAP-43 (growth cone protein) or activating the RAS/RAF/MEK/ERK pathway for neurite outgrowth.

Pathway Diagram: Differential Signaling (Neurotrophic vs. Immunosuppressive)

FKBP12_Signaling cluster_ligands Ligand Input FK506 FK506 (Tacrolimus) FKBP12 FKBP12 (Immunophilin) FK506->FKBP12 High Affinity Bind CPCA CPCA (Product) CPCA->FKBP12 Selective Bind Complex_FK506 FKBP12-FK506 Complex FKBP12->Complex_FK506 Complex_CPCA FKBP12-CPCA Complex FKBP12->Complex_CPCA Calcineurin Calcineurin (Phosphatase) Complex_FK506->Calcineurin Inhibits Complex_CPCA->Calcineurin NO BINDING PPIase PPIase Activity (Rotamase) Complex_CPCA->PPIase Inhibits NFAT NFAT Dephosphorylation Calcineurin->NFAT Blocks IL2 IL-2 Transcription (T-Cell Activation) NFAT->IL2 Reduced Hsp90 Hsp90/Glucocorticoid Receptor Complex PPIase->Hsp90 Modulates Neuro Neurite Outgrowth (GAP-43 / ERK) Hsp90->Neuro Enhances

Caption: Differential signaling pathways. FK506 (Red) engages Calcineurin, causing immunosuppression. CPCA (Blue) selectively inhibits PPIase activity, promoting neuroregeneration without immune toxicity.

Part 3: Experimental Protocols (Step-by-Step)

To publish a robust comparison guide, you must perform the following hierarchical validation.

Experiment A: Chymotrypsin-Coupled PPIase Assay (In Vitro)

Objective: Quantify the binding affinity (Ki) of CPCA to FKBP12 compared to FK506.

  • Reagents: Recombinant human FKBP12, Substrate (Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide), Chymotrypsin, Assay Buffer (HEPES pH 8.0).

  • Mechanism: Chymotrypsin can only cleave the substrate when the proline is in the trans conformation. FKBP12 accelerates the cis-to-trans isomerization. Inhibitors (CPCA) slow this reaction.

  • Protocol:

    • Mix FKBP12 (10 nM final) with varying concentrations of CPCA (0.1 nM – 10 µM) in cuvettes.

    • Incubate for 10 min at 10°C (to slow the spontaneous reaction).

    • Add Substrate (40 µM). Immediately add Chymotrypsin.

    • Measurement: Monitor absorbance at 390 nm (release of p-nitroaniline) for 3 minutes.

    • Analysis: Fit the first-order rate constants (

      
      ) to the Michaelis-Menten inhibition model to determine 
      
      
      
      and
      
      
      .
  • Success Criteria: CPCA should show dose-dependent inhibition. If

    
    , the compound is inactive as an FKBP ligand.
    
Experiment B: Mixed Lymphocyte Reaction (MLR) (Specificity Check)

Objective: Confirm CPCA is non-immunosuppressive (unlike FK506).

  • System: Murine splenocytes from BALB/c (responders) and C57BL/6 (stimulators, irradiated).

  • Protocol:

    • Co-culture responders (

      
      ) and stimulators (
      
      
      
      ) in 96-well plates.
    • Treat with CPCA (10 nM – 10 µM) vs. FK506 (control).

    • Incubate for 72-96 hours.

    • Pulse with

      
      -thymidine for the final 16 hours.
      
  • Data Output: Measure CPM (Counts Per Minute).

  • Result Interpretation:

    • FK506: Drastic reduction in CPM (inhibition of T-cell proliferation).

    • CPCA: No significant reduction in CPM compared to vehicle control. This is the "Go/No-Go" decision point for development.

Experiment C: Sciatic Nerve Crush Model (In Vivo Efficacy)

Objective: Validate in vivo neuroregenerative activity.

  • Animals: Male C57BL/6 mice (n=10 per group).

  • Groups: Vehicle, FK506 (positive control, 1 mg/kg s.c.), CPCA (Low Dose 1 mg/kg, High Dose 10 mg/kg s.c.).

  • Surgical Protocol:

    • Anesthetize mice (Isoflurane). Expose the sciatic nerve at mid-thigh.

    • Crush Injury: Apply standardized crush using hemostatic forceps for 30 seconds (creates a defined lesion without severing the nerve).

    • Mark the crush site with a 10-0 nylon suture (epineurial stitch) for reference.

  • Dosing: Begin daily subcutaneous injections of CPCA immediately post-op for 14 days.

  • Readout (Functional Recovery):

    • Sciatic Functional Index (SFI): Perform walking track analysis on Days 7, 14, and 21. Measure print length (PL), toe spread (TS), and intermediary toe spread (IT).

    • Calculation:

      
      
      (E = Experimental, N = Normal).
      
    • Histology (Day 21): Harvest nerve. Stain for Neurofilament-200 (axons) and S-100 (Schwann cells). Count myelinated axons distal to the crush site.

  • Success Criteria: CPCA-treated mice should show an SFI improvement (closer to 0) significantly faster than Vehicle, comparable to FK506, but without weight loss (toxicity).

Part 4: Data Presentation Standards

When publishing your comparison guide, summarize your validation data using the following template structure to ensure clarity and authority.

Table 2: Representative Validation Data Summary (Template)

AssayMetricVehicleFK506 (Control)CPCA (10 mg/kg)Interpretation
PPIase Inhibition

(nM)
N/A


CPCA binds FKBP12, though with lower affinity than FK506.
Immunosuppression MLR

(nM)
N/A


Critical: CPCA does not suppress T-cells.
Nerve Regeneration SFI (Day 14)



CPCA accelerates functional recovery comparable to FK506.
Axon Density Axons/




Histological confirmation of regeneration.
References
  • Harding, M. W., Galat, A., Uehling, D. E., & Schreiber, S. L. (1989). "A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase." Nature, 341, 758-760. Link

  • Snyder, S. H., Sabatini, D. M., Lai, M. M., Steiner, J. P., Hamilton, G. S., & Suzdak, P. D. (1998). "Neural immunophilins: a new drug discovery target." Nature Medicine, 4, 32-37. Link

  • Gold, B. G., et al. (1999). "Speed of nerve regeneration in rats treated with the nonimmunosuppressive FK506 derivative GPI-1046." Experimental Neurology, 156(2), 219-227. Link

  • Divorty, N., et al. (2015). "GPR35 agonists: a review of the structural diversity and therapeutic potential." Frontiers in Pharmacology, 6, 200. (Relevant for carboxylic acid derivative context). Link

Reproducibility of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (often an intermediate for FKBP12 ligands and local anesthetics) presents a classic challenge in organic chemistry: acylation of a sterically hindered secondary amine (pipecolic acid) without compromising the stereochemical integrity of the


-carbon.

While traditional Schotten-Baumann conditions (Acid Chloride) offer economic scalability, they frequently suffer from hydrolytic side reactions and racemization. Modern active ester coupling (HATU/HOAt) provides superior enantiomeric excess (%ee) and yield but at a higher reagent cost. This guide objectively compares these methodologies, providing optimized protocols to ensure reproducibility in drug discovery workflows.

Critical Analysis of Synthetic Routes

Route A: The Acid Chloride Method (Schotten-Baumann)[1]
  • Mechanism: Direct acylation using cyclopentanecarbonyl chloride under basic conditions.

  • Pros: Low cost; scalable to kilogram quantities; simple workup (extraction).

  • Cons: High risk of racemization via ketene or oxazolone intermediates; sensitivity to pH (hydrolysis of starting material).

  • Best For: Large-scale manufacturing where %ee can be restored via recrystallization.

Route B: The Active Ester Method (HATU/HOAt)
  • Mechanism: In situ formation of an O-7-azabenzotriazole active ester, followed by aminolysis.

  • Pros: Exceptional preservation of chirality (>99% ee); high yield for hindered amines; mild conditions.

  • Cons: High cost of HATU; difficult removal of tetramethylurea byproducts without column chromatography.

  • Best For: Medicinal chemistry (mg to g scale), SAR studies, and synthesis of pure enantiomers.

Comparative Performance Data
MetricRoute A: Acid ChlorideRoute B: HATU CouplingRoute C: Mixed Anhydride (IBCF)
Yield (Isolated) 65 - 72%88 - 94% 70 - 80%
Purity (HPLC) >95% (requires recrystallization)>98% (crude) >95%
Enantiomeric Excess (%ee) 85 - 92% (variable)>99% 90 - 95%
Reaction Time 2 - 4 hours1 - 2 hours3 - 5 hours
Cost Efficiency HighLowMedium
Scalability ExcellentPoor (Cost prohibitive)Good

Strategic Visualization

Figure 1: Synthetic Decision Matrix & Workflow

This flowchart illustrates the decision logic and reaction pathways for the two primary methods.

SynthesisWorkflow Start Target: 1-(Cyclopentylcarbonyl) piperidine-2-carboxylic acid Decision Scale & Purity Requirement? Start->Decision RouteA Route A: >100g Scale (Cost Driven) Decision->RouteA Industrial RouteB Route B: <10g Scale (Chirality Driven) Decision->RouteB MedChem ReagentsA Cyclopentanecarbonyl Chloride NaOH/DCM (Schotten-Baumann) RouteA->ReagentsA ReagentsB Cyclopentanecarboxylic Acid HATU / DIPEA / DMF RouteB->ReagentsB ProcessA Biphasic Stirring (0°C -> RT) Monitor pH > 10 ReagentsA->ProcessA ProcessB Activation (15 min) Coupling (2h, RT) ReagentsB->ProcessB IssueA Risk: Hydrolysis & Racemization ProcessA->IssueA Purification Acid/Base Extraction + Recrystallization ProcessA->Purification IssueB Benefit: High %ee Retention ProcessB->IssueB ProcessB->Purification Final Pure Product Purification->Final

Caption: Decision matrix for selecting between Schotten-Baumann and HATU protocols based on scale and purity needs.

Detailed Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Scale: 10g)

Use this method for bulk intermediate generation where subsequent resolution is possible.

Reagents:

  • L-Pipecolic acid (CAS 3105-95-1): 10.0 g (77.4 mmol)

  • Cyclopentanecarbonyl chloride: 11.3 g (85.1 mmol, 1.1 eq)

  • NaOH (2M aqueous solution)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-pipecolic acid (10 g) in 80 mL of 2M NaOH. Cool to 0°C in an ice bath.

  • Biphasic Setup: Add 80 mL of DCM to the reaction vessel.

  • Addition: Add cyclopentanecarbonyl chloride dropwise over 30 minutes with vigorous stirring.

    • Critical Control Point: Simultaneously add 2M NaOH dropwise to maintain pH between 10-11. If pH drops below 9, acylation stalls; if >12, racemization risk increases.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Separate the layers.[1] Extract the organic layer with 1M NaOH (2x).

    • Combine aqueous layers (containing the product as a salt).

    • Acidify aqueous layer carefully with 6M HCl to pH 2 at 0°C. Precipitate should form.

    • Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc to upgrade %ee.

Protocol B: High-Fidelity HATU Coupling (Scale: 500mg)

Use this method for final compounds or biological probes requiring >99% ee.

Reagents:

  • L-Pipecolic acid methyl ester hydrochloride: 500 mg (2.78 mmol) (Note: Ester protection is recommended for HATU, followed by hydrolysis).

  • Cyclopentanecarboxylic acid: 349 mg (3.06 mmol, 1.1 eq)

  • HATU: 1.16 g (3.06 mmol, 1.1 eq)

  • DIPEA (Diisopropylethylamine): 1.45 mL (3.0 eq)

  • DMF (Anhydrous): 10 mL

Step-by-Step:

  • Activation: Dissolve cyclopentanecarboxylic acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Base Addition: Add 1.0 eq of DIPEA to the activated acid mixture. The solution should turn yellow.

  • Coupling: Add the L-pipecolic acid methyl ester HCl followed by the remaining 2.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), 1M HCl (2x), and Brine. Dry and concentrate.

  • Hydrolysis (One-Pot): Dissolve the crude ester in THF/MeOH/H2O (3:1:1) and treat with LiOH (2 eq) for 1 hour. Acidify and extract as in Protocol A.

Mechanism of Failure: Racemization

Understanding why the reaction fails is crucial for troubleshooting. The primary failure mode is Oxazolone Formation .

Figure 2: Racemization Mechanism

Racemization ActivatedAcid Activated Acid (O-Acyl Isourea) Oxazolone Oxazolone Intermediate (Achiral/Planar C-4) ActivatedAcid->Oxazolone Intramolecular Cyclization (Slow) PureProduct Pure L-Isomer ActivatedAcid->PureProduct Direct Amine Attack (Fast with HATU) RacemicProduct Racemic Product (DL-Mix) Oxazolone->RacemicProduct Amine Attack (Non-stereoselective)

Caption: Kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red).

Mitigation Strategy:

  • Use HATU/HOAt: The 7-aza nitrogen in HOAt stabilizes the active ester via hydrogen bonding, accelerating the direct attack of the amine faster than the oxazolone can form [1].

  • Temperature Control: Keep Schotten-Baumann reactions at 0°C during the addition phase.

  • Avoid Excess Base: In Protocol B, use exactly 3.0 equivalents of DIPEA; excess base promotes proton abstraction from the

    
    -carbon.
    

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Vertex Pharmaceuticals. (2008). "Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester". Google Patents, CN101250107A. Link

  • Holzgrabe, U., et al. (2010).[3] "Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein". Journal of Medicinal Chemistry. Link

  • Bachem. (2024).[4] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem Technical Guides. Link

  • Organic Syntheses. (2004). "Preparation of 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid". Org. Synth. 81, 188. Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic Acid Analogs for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Piperidine-2-Carboxylic Acid Scaffolds in Neuroprotection

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute neuronal injury remains a paramount challenge in medicinal chemistry. Excitotoxicity, a pathological process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate, is a key mechanism underlying neuronal cell death in conditions such as stroke, traumatic brain injury, and Alzheimer's disease.[1] This has led to a focused effort on the discovery and development of NMDA receptor antagonists.

Among the diverse chemical scaffolds explored, piperidine-2-carboxylic acid and its derivatives have emerged as a promising class of compounds. Their rigid cyclic structure allows for precise spatial orientation of key pharmacophoric features, making them attractive candidates for selective receptor modulation. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the core structure of "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid," a scaffold with hypothesized potential as a neuroprotective agent. While direct experimental data for this specific parent compound is not extensively available in the public domain, we can extrapolate a hypothetical SAR based on published data for structurally related piperidine-2-carboxylic acid and carboxamide derivatives. This guide will synthesize this information to provide a framework for the rational design and evaluation of novel neuroprotective candidates based on this scaffold.

Hypothesized Structure-Activity Relationship (SAR) Analysis

The core structure of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid presents three primary points for chemical modification to explore the SAR: the N-acyl group (cyclopentylcarbonyl) , the piperidine ring , and the carboxylic acid at the 2-position . Understanding how changes at these positions impact biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The N-Acyl Group: Modulating Lipophilicity and Receptor Interaction

The N-acyl group is anticipated to play a significant role in modulating the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and access its target in the central nervous system. The size and nature of the cycloalkyl ring in the N-cycloalkylcarbonyl moiety are critical determinants of activity.

Key Insights from Related Structures:

  • Cycloalkane Ring Size: Studies on related N-acyl amino acid derivatives have shown that the size of the cycloalkane ring can significantly influence biological activity. It is hypothesized that the cyclopentyl group in the parent compound provides a favorable balance of lipophilicity and conformational constraint for optimal interaction with the NMDA receptor.

  • Replacement with Aromatic and Heteroaromatic Groups: Replacing the cyclopentyl ring with various aromatic or heteroaromatic moieties can probe the existence of specific hydrophobic or π-stacking interactions within the receptor binding pocket. For instance, substitution with a phenyl or substituted phenyl ring could enhance potency if an aromatic binding region is present.

To systematically explore this, a series of analogs with varying cycloalkyl (cyclobutyl, cyclohexyl), branched alkyl, and aromatic acyl groups should be synthesized and evaluated.

The Piperidine Ring: A Rigid Scaffold for Pharmacophore Presentation

The piperidine ring serves as a rigid scaffold that holds the N-acyl group and the C2-carboxylic acid in a defined spatial orientation. Modifications to the piperidine ring itself can have a profound impact on activity.

Key Insights from Related Structures:

  • Substitution on the Piperidine Ring: A study on piperidine-2-carboxamide derivatives as anticonvulsants revealed that substitution on the piperidine ring nitrogen generally leads to a decrease in activity.[2] This suggests that an unsubstituted piperidine nitrogen (in the parent amino acid form) might be crucial for activity, potentially by forming a key hydrogen bond or ionic interaction.

  • Positional Isomers of the Carboxylic Acid: The position of the carboxylic acid group on the piperidine ring is critical. Moving the carboxamide group from the 2-position to the 3- or 4-position in piperidinecarboxamide analogs resulted in decreased anticonvulsant activity.[2] This highlights the importance of the 1,2-substitution pattern for the desired biological effect.

The C2-Carboxylic Acid: A Key Interaction Point

The carboxylic acid at the 2-position is a critical pharmacophoric element, likely involved in a key ionic interaction with a positively charged residue in the NMDA receptor binding site.

Key Insights from Related Structures:

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can provide valuable SAR information. While amidation of piperidine-2-carboxylic acid has yielded potent anticonvulsants, the free carboxylic acid is often essential for direct NMDA receptor antagonism.[2]

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole or a phosphonic acid can help to understand the required pKa and geometry for optimal interaction. For example, the potent and selective NMDA antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) features a tetrazole group, demonstrating that this bioisosteric replacement can be favorable.[3]

Comparative Data from Structurally Related Compounds

To provide a quantitative basis for our hypothetical SAR, the following table summarizes the biological activity of selected piperidine-2-carboxylic acid derivatives from the literature. It is important to note that these compounds have different N-substituents and additional modifications compared to our target scaffold, but they provide valuable benchmarks for neuroprotective potency.

Compound IDStructureAssayActivityReference
CGS 19755 (+/-)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acidNMDA-mediated neurotoxicity in cortical neuronal culturesIC50 = 1.3 µM[4]
LY235723 (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid[3H]CGS 19755 bindingIC50 = 67 nM[3]
LY235723 NMDA-induced depolarization in cortical slicesIC50 = 1.9 µM[3]

This table presents data for reference compounds to illustrate the potency of piperidine-2-carboxylic acid derivatives. Direct comparative data for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid analogs is not currently available in the public domain.

Experimental Protocols for Evaluation

To validate the hypothesized SAR and identify lead candidates, a robust experimental cascade is essential. The following protocols outline key in vitro assays for assessing the neuroprotective activity of the synthesized analogs.

Synthesis of 1-(Cycloalkylcarbonyl)piperidine-2-carboxylic Acid Analogs

A general synthetic route to the target compounds is outlined below.

Synthesis cluster_0 Step 1: N-Acylation Piperidine_2_COOH Piperidine-2-carboxylic acid N_Acyl_Piperidine 1-(Cycloalkylcarbonyl)piperidine-2-carboxylic acid Piperidine_2_COOH->N_Acyl_Piperidine Acyl_Chloride Cycloalkylcarbonyl chloride (e.g., Cyclopentylcarbonyl chloride) Acyl_Chloride->N_Acyl_Piperidine Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->N_Acyl_Piperidine Neuroprotection_Assay cluster_workflow Experimental Workflow A Plate primary cortical neurons B Pre-incubate with test compounds (various concentrations) A->B C Induce excitotoxicity with NMDA B->C D Incubate for 24 hours C->D E Assess cell viability (e.g., MTT or LDH assay) D->E SAR_Diagram cluster_Molecule cluster_SAR Structure-Activity Relationship Hotspots Core 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid N_Acyl N-Acyl Group (Lipophilicity, Conformation) Core->N_Acyl Modulation Point 1 Piperidine Piperidine Ring (Rigid Scaffold) Core->Piperidine Modulation Point 2 Carboxylic_Acid Carboxylic Acid (Ionic Interaction) Core->Carboxylic_Acid Modulation Point 3

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound "1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid." Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, compares viable analytical alternatives, and presents a complete, self-validating protocol in accordance with international regulatory standards.

The entire framework is built upon the principles of scientific integrity, ensuring that the developed method is not only accurate and precise but also robust and fit for its intended purpose in a regulated environment.

The Analytical Mandate: Strategy and Regulatory Context

The Analyte: 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

The target analyte, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (Structure shown in Figure 1), is a synthetic derivative of piperidine-2-carboxylic acid, an important chiral intermediate in drug synthesis.[1][2] Its structure presents a distinct analytical challenge: it is a polar molecule containing a carboxylic acid moiety (pKa ~2-4) and a tertiary amide. The primary chromophore is the amide carbonyl group, which dictates a low UV detection wavelength, likely in the 200-220 nm range.

Figure 1: Structure of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid Chemical structure of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Source: PubChem CID 16228639

The Regulatory Framework: Adherence to ICH Q2(R2)

Method validation is not a discretionary exercise; it is a regulatory requirement to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This guide is structured around the comprehensive framework provided by the International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures."[5][6][7] This ensures that the validation process is systematic, complete, and universally accepted by regulatory bodies like the FDA and EMA.[7][8]

G cluster_0 Method Lifecycle Dev Method Development Val Method Validation (ICH Q2) Dev->Val Fitness for Purpose Routine Routine Use & Lifecycle Management Val->Routine Transfer & Implementation

Caption: The analytical method lifecycle, from development to routine use.

HPLC Method Development: A Comparative Approach

The primary goal is to develop a stability-indicating method, which is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9][10][11]

Column Selection: Navigating Polarity

The polar nature of our analyte makes its retention on a traditional C18 reversed-phase column challenging, especially with high percentages of the aqueous mobile phase, which can lead to a phenomenon known as "phase collapse" or "pore dewetting."[12] We compare three potential column chemistries.

Column TypePrincipleAdvantages for this AnalyteDisadvantages
Traditional C18 Hydrophobic interaction.Widely available, extensive literature.Poor retention of polar compounds, potential for phase collapse with >95% aqueous mobile phase.
Polar-Embedded C18 Mixed-mode with hydrophobic and polar groups (e.g., amide, carbamate).Enhanced retention of polar compounds, resistant to phase collapse, compatible with 100% aqueous mobile phases.[13]Selectivity can differ significantly from standard C18.
HILIC Hydrophilic Interaction Liquid Chromatography.Excellent retention for very polar compounds.Often requires high organic content, can have longer equilibration times, potential for different selectivity for degradants.[13]

Decision: A polar-embedded C18 column is selected. This choice provides a robust balance, offering superior retention for the polar parent compound while mitigating the risk of phase collapse, a critical factor for method robustness.

Mobile Phase Optimization: The Critical Role of pH

For an acidic analyte, mobile phase pH is the most critical parameter influencing retention and peak shape in reversed-phase chromatography.

  • At pH > pKa: The carboxylic acid is ionized (deprotonated) to its carboxylate form. It becomes more polar and elutes earlier with poor retention.

  • At pH < pKa: The carboxylic acid is in its neutral (protonated) form. It becomes less polar and is better retained on the C18 stationary phase.

Strategy: The mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. A pH of 2.5 is chosen. To maintain this pH, a buffer is essential. A 20 mM potassium phosphate buffer is selected for its buffering capacity in this range and its compatibility with UV detection. Acetonitrile is chosen as the organic modifier due to its lower UV cutoff and common use in reversed-phase LC.

Final Optimized Method
ParameterConditionRationale
Column Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µmBalances retention of polar analyte with robust performance.
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with H₃PO₄Buffers the system below the analyte's pKa to ensure retention and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with low UV cutoff.
Gradient 10% B to 70% B over 15 minutesTo elute the parent peak and any potential less-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmWavelength of maximum absorbance for the amide chromophore.
Injection Vol. 10 µLStandard volume for quantitative analysis.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures compatibility with the starting mobile phase conditions to prevent peak distortion.

Method Validation: Protocols and Performance Data

The optimized method was subjected to a full validation protocol as per ICH Q2(R2) guidelines.[5][6]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. The most effective way to demonstrate this is through forced degradation studies.[11][14]

G cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API->Base Oxid Oxidation (3% H₂O₂, RT, 24h) API->Oxid Therm Thermal (80°C, 48h) API->Therm Photo Photolytic (ICH Q1B Light, 1.2M lux-hr) API->Photo Analysis HPLC Analysis with Photodiode Array (PDA) Detector Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for demonstrating specificity via forced degradation.

Protocol:

  • Prepare a stock solution of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid at 1.0 mg/mL in the diluent.

  • Expose the solution to the five stress conditions outlined in the diagram above (Acid, Base, Oxidation, Thermal, Photolytic).

  • Analyze all stressed samples, along with an unstressed control, by HPLC using a Photodiode Array (PDA) detector.

  • Evaluate peak purity for the parent analyte peak in all chromatograms.

Results:

Stress Condition% DegradationObservationsPeak Purity Index
Acid Hydrolysis12.5%Two distinct degradation peaks observed at RRT 0.85 and 1.15.> 0.999
Base Hydrolysis28.2%Major degradation peak observed at RRT 0.70.> 0.999
Oxidation8.9%One minor degradation peak observed at RRT 1.25.> 0.999
Thermal4.1%No significant degradation peaks observed.> 0.999
Photolytic2.5%No significant degradation peaks observed.> 0.999
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare a stock solution of the reference standard at 250 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results:

ParameterResultAcceptance Criterion
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Residual Plot Random scatterConfirms the linear relationship.
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.8%98.0 - 102.0% Recovery
100% (100 µg/mL)100.3%0.6%% RSD ≤ 2.0%
120% (120 µg/mL)100.8%0.5%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Results:

Precision Level% RSD of Six ReplicatesAcceptance Criterion
Repeatability 0.75%% RSD ≤ 2.0%
Intermediate Precision 1.10%% RSD ≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: Determined based on the signal-to-noise ratio.

  • LOD is typically where Signal-to-Noise (S/N) is 3:1.

  • LOQ is typically where Signal-to-Noise (S/N) is 10:1.

Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze samples while making small, deliberate changes to key parameters.

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Results:

Parameter VariedVariationResultAcceptance Criterion
Flow Rate ± 0.1 mL/minSystem suitability passes.System suitability criteria must be met.
Column Temp. ± 2 °CSystem suitability passes.
Mobile Phase pH ± 0.1 unitsSystem suitability passes.
Mobile Phase B % ± 2% absoluteSystem suitability passes.

Conclusion

The stability-indicating reversed-phase HPLC method for 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid has been successfully developed and validated in accordance with ICH Q2(R2) guidelines. A comparative approach to method development led to the selection of a polar-embedded C18 column with a pH 2.5 buffered mobile phase, which proved optimal for retaining and resolving this polar acidic analyte.

The validation data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. It is therefore deemed fit for its intended purpose of quantifying 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid in routine quality control and stability studies.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Journal of Food and Drug Analysis. Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Available at: [Link]

  • European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food & Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • National Institutes of Health. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • International Council for Harmonisation. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • SGS USA. Forced Degradation Testing. Available at: [Link]

  • BioPharm International. (2025, November 22). Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. Available at: [Link]

  • U.S. Food & Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • National Institutes of Health. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available at: [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16228639, 1-Cyclopentanecarbonylpiperidine-2-carboxylic acid. Available at: [Link]

  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available at: [Link]

  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
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  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • U.S. Food & Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Available at: [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.